Product packaging for 1-(Pyridin-4-yl)propan-1-amine(Cat. No.:CAS No. 60289-68-1)

1-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1320105
CAS No.: 60289-68-1
M. Wt: 136.19 g/mol
InChI Key: VGFZORUFTNLGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Pyridin-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H12N2 and is a valuable building block in organic synthesis and drug discovery research . The compound features a propan-1-amine chain attached to the 4-position of a pyridine ring, a common pharmacophore in medicinal chemistry. This structure makes it a versatile intermediate for developing potential active pharmaceutical ingredients (APIs) and other biologically active molecules. Researchers utilize this compound in the synthesis of more complex structures, particularly in constructing compound libraries for high-throughput screening. As a key chiral intermediate, its specific stereoisomers, such as the (R)-enantiomer which is available as a stable hydrochloride salt (CAS 1311254-88-2), are of significant interest in the development of enantiomerically pure compounds . All products are offered For Research Use Only and are not intended for diagnostic procedures or human or veterinary use . Please contact us for the latest Certificate of Analysis (COA) and Safety Data Sheet (SDS) to support your research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B1320105 1-(Pyridin-4-yl)propan-1-amine CAS No. 60289-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZORUFTNLGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597731
Record name 1-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60289-68-1
Record name 1-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and well-documented synthetic protocol for 1-(pyridin-4-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-propionylpyridine, followed by its conversion to the target primary amine via reductive amination. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction parameters, and visual diagrams of the reaction pathways and experimental workflows.

Synthesis of the Precursor: 4-Propionylpyridine

The synthesis of the prerequisite ketone, 4-propionylpyridine, can be effectively achieved through the acylation of a pyridine derivative. A reliable method involves the reaction of isonicotinonitrile with a Grignard reagent, followed by hydrolysis.

Reaction Scheme: Synthesis of 4-Propionylpyridine

cluster_reactants Reactants cluster_products Product Isonicotinonitrile Isonicotinonitrile Intermediate Imine Intermediate Isonicotinonitrile->Intermediate + EtMgBr EtMgBr Ethylmagnesium bromide (EtMgBr) Product 4-Propionylpyridine Intermediate->Product + H3O+ H3O H3O+ (workup)

Caption: Reaction pathway for the synthesis of 4-propionylpyridine.

Experimental Protocol: Synthesis of 4-Propionylpyridine

Materials:

  • Isonicotinonitrile

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Aqueous solution of hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous solution of sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and apparatus for Grignard reactions (oven-dried)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming. After the initiation, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. Once the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isonicotinonitrile: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isonicotinonitrile in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture again to 0 °C and slowly add a 3 M aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the intermediate imine. Separate the aqueous layer and extract the organic layer with additional portions of 3 M HCl. Combine the aqueous extracts and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the neutralized aqueous solution with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-propionylpyridine.

Quantitative Data: Synthesis of 4-Propionylpyridine
ParameterValue
Reactant Isonicotinonitrile
Reagent Ethylmagnesium bromide
Solvent Anhydrous diethyl ether
Reaction Temperature 0 °C to reflux
Reaction Time 3-4 hours
Typical Yield 70-85%

Synthesis of this compound via Reductive Amination

The conversion of 4-propionylpyridine to the target primary amine, this compound, is efficiently carried out by reductive amination. The Leuckart reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a classic and effective method for this transformation.[1][2]

Reaction Scheme: Reductive Amination of 4-Propionylpyridine

cluster_reactants Reactants cluster_products Product Ketone 4-Propionylpyridine Intermediate N-formyl Intermediate Ketone->Intermediate + NH4HCO2, Heat AmmoniumFormate Ammonium Formate (NH4HCO2) Product This compound Intermediate->Product + H3O+ H3O H3O+ (hydrolysis)

Caption: Leuckart reaction for the synthesis of this compound.

Experimental Protocol: Leuckart Reaction

Materials:

  • 4-Propionylpyridine

  • Ammonium formate

  • Concentrated hydrochloric acid

  • Aqueous solution of sodium hydroxide (e.g., 10 M NaOH)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for heating and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-propionylpyridine and an excess of ammonium formate.

  • Heating: Heat the mixture in an oil bath to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent). Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Formamide Intermediate: After the reaction is complete, cool the mixture to room temperature. Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up and Extraction: Cool the acidic solution and make it strongly alkaline by the careful addition of a 10 M aqueous solution of sodium hydroxide. Extract the liberated amine with several portions of dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Quantitative Data: Reductive Amination
ParameterValue
Reactant 4-Propionylpyridine
Reagent Ammonium formate
Reaction Temperature 160-180 °C
Reaction Time 4-6 hours
Hydrolysis Concentrated HCl, reflux, 2-4 hours
Typical Yield 60-75%

Experimental Workflow Overview

The following diagram illustrates the overall experimental workflow for the two-step synthesis of this compound.

start Start grignard Prepare Ethylmagnesium bromide start->grignard reaction1 React Grignard Reagent with Isonicotinonitrile grignard->reaction1 hydrolysis1 Acidic Hydrolysis and Work-up reaction1->hydrolysis1 purification1 Purify 4-Propionylpyridine (Distillation/Chromatography) hydrolysis1->purification1 leuckart Leuckart Reaction of 4-Propionylpyridine with Ammonium Formate purification1->leuckart hydrolysis2 Acidic Hydrolysis of N-formyl Intermediate leuckart->hydrolysis2 workup2 Basification and Extraction hydrolysis2->workup2 purification2 Purify this compound (Distillation/Chromatography) workup2->purification2 end End Product purification2->end

Caption: Overall experimental workflow for the synthesis.

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound. The described protocols, based on well-established organic reactions, provide a clear pathway for researchers to obtain this important chemical intermediate. The provided quantitative data and visual diagrams are intended to facilitate the practical application of these synthetic methods in a laboratory setting. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

In-Depth Technical Guide: (R)-1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral amine featuring a pyridine ring attached to a propane backbone. Its specific stereochemistry makes it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological relevance of this compound. The information is structured to be a practical resource for researchers working with or considering this molecule for their studies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (R)-1-(Pyridin-4-yl)propan-1-amine

PropertyValueSource/Method
Molecular FormulaC₈H₁₂N₂-
Molecular Weight136.19 g/mol -
Boiling Point220-225°CEstimated, Based on structural analogs[1]
Dihydrochloride Salt
CAS Number1311254-88-2-[2]

Synthesis and Experimental Protocols

The synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine typically involves enantioselective methods to ensure the desired stereochemistry. A common strategy is the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.

Conceptual Synthesis Workflow:

A potential synthetic approach could involve the reaction of 4-propionylpyridine with a chiral auxiliary to form a chiral imine, followed by diastereoselective reduction and subsequent removal of the auxiliary. Alternatively, reductive amination of 4-propionylpyridine using a chiral amine source or a chiral catalyst could yield the desired enantiomer.

G start 4-Propionylpyridine reductive_amination Asymmetric Reductive Amination (e.g., with a chiral amine or catalyst) start->reductive_amination product (R)-1-(Pyridin-4-yl)propan-1-amine reductive_amination->product

Caption: Conceptual workflow for the asymmetric synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine.

Detailed Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine is not currently available in the public domain. The following is a generalized, hypothetical procedure based on common organic synthesis techniques for similar compounds.

Reaction: Asymmetric reductive amination of 4-propionylpyridine.

Materials:

  • 4-Propionylpyridine

  • (R)-alpha-Methylbenzylamine (as a chiral auxiliary)

  • Titanium(IV) isopropoxide

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-propionylpyridine and a stoichiometric equivalent of (R)-alpha-methylbenzylamine in a suitable anhydrous solvent (e.g., toluene). Add a Lewis acid catalyst, such as titanium(IV) isopropoxide, and stir the mixture at room temperature for several hours to facilitate the formation of the chiral imine.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions. Monitor the reaction by thin-layer chromatography (TLC) until the imine is consumed.

  • Work-up and Auxiliary Removal: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether. The chiral auxiliary can be removed by acidic workup and subsequent purification.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired (R)-1-(Pyridin-4-yl)propan-1-amine. The enantiomeric excess should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data (Predicted)

No experimental spectra for (R)-1-(Pyridin-4-yl)propan-1-amine are readily available. The following are predicted key spectroscopic features based on the chemical structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Pyridine Protons: Two sets of doublets in the aromatic region (approx. δ 7.2-8.6 ppm).CH Proton (chiral center): A multiplet (likely a triplet of doublets) around δ 3.5-4.5 ppm.CH₂ Protons: A multiplet around δ 1.5-2.0 ppm.CH₃ Protons: A triplet around δ 0.8-1.2 ppm.NH₂ Protons: A broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR Pyridine Carbons: Signals in the aromatic region (approx. δ 120-155 ppm).CH Carbon (chiral center): A signal around δ 50-60 ppm.CH₂ Carbon: A signal around δ 30-40 ppm.CH₃ Carbon: A signal around δ 10-15 ppm.
IR Spectroscopy N-H Stretch: A broad absorption in the range of 3300-3500 cm⁻¹ (characteristic of a primary amine).C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.C=N and C=C Stretch (pyridine ring): Absorptions in the range of 1400-1600 cm⁻¹.N-H Bend: An absorption around 1600 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 136.Major Fragmentation: Alpha-cleavage is expected to be a major fragmentation pathway for aliphatic amines, leading to the loss of an ethyl group (M-29) to give a fragment at m/z = 107, or loss of a propyl group to give a fragment containing the pyridine ring.

Chemical Reactivity and Stability

(R)-1-(Pyridin-4-yl)propan-1-amine exhibits reactivity typical of both a primary amine and a pyridine derivative.

  • Amine Reactivity: The primary amine group can undergo acylation, alkylation, and reactions with carbonyl compounds to form imines. It is also basic and will form salts with acids.

  • Pyridine Reactivity: The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. It can also undergo electrophilic substitution reactions, although it is less reactive than benzene.

  • Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents. As an amine, it may be sensitive to air and light over time.

Biological Activity and Potential Applications

While specific biological data for (R)-1-(Pyridin-4-yl)propan-1-amine is limited in publicly accessible literature, its structural motifs suggest potential pharmacological relevance. The pyridine ring is a common feature in many biologically active compounds, and chiral amines are crucial for specific interactions with biological targets such as receptors and enzymes.

Compounds with similar structures have been investigated for their effects on the central nervous system, potentially influencing neurotransmitter systems.[1] Derivatives of this compound may act as inhibitors of certain enzymes or as ligands for various receptors.[1] Its potential applications could be in the development of novel therapeutics for neurological or psychiatric disorders.

Conceptual Biological Interaction Workflow:

G compound (R)-1-(Pyridin-4-yl)propan-1-amine binding Binding Event compound->binding target Biological Target (e.g., Receptor, Enzyme) target->binding pathway Signaling Pathway Modulation binding->pathway response Cellular/Physiological Response pathway->response

Caption: A logical diagram illustrating the potential interaction of the compound with a biological target.

Experimental Protocols for Biological Assays (General):

Detailed protocols would be target-specific. The following are general approaches.

  • Receptor Binding Assay: To determine the affinity of the compound for a specific receptor, a radioligand binding assay could be employed. This would involve incubating the compound with a preparation of the receptor (e.g., cell membranes) and a radiolabeled ligand known to bind to the receptor. The ability of the compound to displace the radioligand is then measured.

  • Enzyme Inhibition Assay: To assess the inhibitory activity against a particular enzyme, an in vitro enzyme assay would be performed. This typically involves incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.

  • Cell-Based Functional Assay: To investigate the effect of the compound on cellular signaling, a cell-based assay would be necessary. This could involve treating cells expressing the target of interest with the compound and measuring a downstream signaling event, such as changes in intracellular calcium levels, cyclic AMP production, or gene expression.

Conclusion

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, its structural features make it an attractive candidate for the development of novel therapeutic agents. This guide serves as a foundational resource to encourage and support further research into this promising compound.

References

The Biological Activity of (S)-1-(Pyridin-4-yl)propan-1-amine: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability for research purposes, detailed public information regarding the specific biological activity of (S)-1-(Pyridin-4-yl)propan-1-amine is notably scarce. This chiral amine, featuring a pyridine ring attached to a propyl amine backbone, remains largely uncharacterized in peer-reviewed literature concerning its direct pharmacological effects, mechanism of action, and specific protein targets.

While the broader class of pyridine derivatives is known to exhibit a wide range of biological activities, including applications in antimicrobial and anticancer research, data that would allow for an in-depth technical guide on (S)-1-(Pyridin-4-yl)propan-1-amine is not currently available in the public domain. General information suggests that compounds with similar structures may have the potential to interact with neurotransmitter systems, but specific details and quantitative data are lacking.

Physicochemical Properties

A summary of the basic physicochemical properties of (S)-1-(Pyridin-4-yl)propan-1-amine is presented below.

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.20 g/mol
CAS Number 186029-03-8
Chirality (S)-enantiomer

Biological Context and Potential for Future Research

The pyridine moiety is a common scaffold in medicinal chemistry, and its presence in (S)-1-(Pyridin-4-yl)propan-1-amine suggests potential for biological activity. The chiral nature of the molecule is also significant, as stereochemistry often plays a crucial role in the specificity and potency of drug-target interactions.

It is plausible that (S)-1-(Pyridin-4-yl)propan-1-amine serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules. Its structural motifs could be incorporated into larger compounds designed to target a variety of receptors and enzymes. However, without specific studies on the compound itself, any discussion of its biological activity remains speculative.

Logical Relationship: From Scaffold to Potential Activity

The following diagram illustrates the logical flow from the chemical nature of (S)-1-(Pyridin-4-yl)propan-1-amine to its potential, yet unconfirmed, biological relevance.

G cluster_0 Chemical Identity cluster_1 Structural Features cluster_2 General Biological Relevance (Inferred) cluster_3 Hypothesized Role cluster_4 Uncharacterized Biological Activity A (S)-1-(Pyridin-4-yl)propan-1-amine B Pyridine Ring A->B contains C Chiral Amine A->C contains D Common Scaffold in Medicinal Chemistry B->D E Potential for Stereospecific Interactions C->E F Intermediate for Complex Bioactive Molecules D->F E->F G Specific Targets and Pathways Unknown F->G leads to

Figure 1: Logical flow from the chemical structure of (S)-1-(Pyridin-4-yl)propan-1-amine to its uncharacterized biological potential.

Conclusion

In-Depth Structural Analysis of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive structural analysis of the compound 1-(Pyridin-4-yl)propan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. This document outlines the key physicochemical properties, detailed spectroscopic data, and a proposed synthetic pathway, offering a foundational resource for further investigation and application of this compound.

Core Structural and Physicochemical Properties

This compound is a primary amine featuring a pyridine ring attached to a propyl chain at the first carbon, which is also bonded to the amino group. This chiral center is a key structural feature. The compound's molecular formula is C₈H₁₂N₂, with a monoisotopic mass of 136.10005 Da.[1] The presence of both a basic pyridine ring and a primary amine group suggests potential for diverse chemical interactions and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₂N₂PubChem[1]
Molecular Weight136.19 g/mol Smolecule[1]
Monoisotopic Mass136.10005 DaPubChem[1]
Predicted XlogP0.6PubChem[1]
IUPAC NameThis compoundPubChem[1]
SMILESCCC(C1=CC=NC=C1)NPubChem[1]
InChIInChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3PubChem[1]
InChIKeyVGFZORUFTNLGLI-UHFFFAOYSA-NPubChem[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propanamine side chain. The two protons ortho to the nitrogen on the pyridine ring (H-2 and H-6) would appear as a doublet in the downfield region (typically δ 8.5-8.7 ppm). The two protons meta to the nitrogen (H-3 and H-5) would also appear as a doublet at a slightly higher field (typically δ 7.2-7.4 ppm). The methine proton (H-1' of the propyl group) adjacent to the nitrogen and the pyridine ring would likely be a triplet. The methylene protons (H-2') would present as a multiplet, and the terminal methyl protons (H-3') would be a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the five distinct carbon atoms of the pyridine ring and the three carbons of the propyl side chain. The carbons of the pyridine ring are expected in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen being the most deshielded. The carbons of the propyl chain would appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺137.10733
[M+Na]⁺159.08927
[M-H]⁻135.09277
[M+NH₄]⁺154.13387
[M+K]⁺175.06321
[M+H-H₂O]⁺119.09731
[M]⁺136.09950
Data sourced from PubChem[1]

A primary fragmentation pathway for aliphatic amines is the α-cleavage, which would involve the loss of an ethyl radical to produce a stable iminium cation.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

  • N-H Stretch: As a primary amine, two bands are anticipated in the region of 3400-3250 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • N-H Bend (Scissoring): A band in the region of 1650-1580 cm⁻¹.

  • C=N and C=C Stretch (Pyridine Ring): Bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: A band in the 1250-1020 cm⁻¹ region for the aliphatic amine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a plausible synthetic route would involve the reduction of the corresponding ketone or oxime.

Proposed Synthesis via Reductive Amination of 1-(Pyridin-4-yl)propan-1-one

A common method for the synthesis of primary amines is the reductive amination of a ketone.

Workflow: Proposed Synthesis of this compound

G cluster_0 Synthesis cluster_1 Purification Start 1-(Pyridin-4-yl)propan-1-one Reaction Reductive Amination Start->Reaction 1 Reagents Ammonia Reducing Agent (e.g., NaBH3CN) Reagents->Reaction 2 Product This compound Reaction->Product 3 Crude Crude Product Extraction Solvent Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure Pure Product Chromatography->Pure

Caption: A proposed workflow for the synthesis and purification of this compound.

Protocol:

  • Reaction Setup: 1-(Pyridin-4-yl)propan-1-one is dissolved in a suitable solvent, such as methanol or ethanol.

  • Amine Source: An excess of ammonia (or an ammonium salt like ammonium acetate) is added to the solution.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or a basic solution to remove inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

The structural motifs present in this compound, namely the pyridine ring and a primary amine on a short alkyl chain, are found in various biologically active compounds. Derivatives of similar structures are known to interact with neurotransmitter systems.[1] This suggests that this compound could potentially act as a modulator of receptors or enzymes within the central nervous system.

Hypothetical Signaling Pathway Involvement

Molecule This compound Target GPCR / Ion Channel / Enzyme Molecule->Target SecondMessenger Second Messenger Cascade (e.g., cAMP, Ca2+) Target->SecondMessenger Kinase Protein Kinase Activation SecondMessenger->Kinase TF Transcription Factor Modulation Kinase->TF Response Cellular Response TF->Response

Caption: A hypothetical signaling pathway for this compound.

This generalized pathway illustrates how a small molecule like this compound could initiate a cellular response by binding to a protein target, triggering a cascade of intracellular events. Further research is required to identify the specific targets and pathways modulated by this compound.

Conclusion

This technical guide provides a foundational overview of the structural and spectroscopic properties of this compound. The presented data and proposed experimental protocols offer a starting point for researchers interested in the synthesis, characterization, and potential applications of this compound. The structural similarities to known bioactive molecules suggest that further investigation into its pharmacological profile is warranted.

References

Chiral Synthesis of 1-(pyridin-4-yl)propan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the chiral synthesis of 1-(pyridin-4-yl)propan-1-amine, a valuable chiral building block in pharmaceutical and agrochemical research. The document details three key strategies: asymmetric synthesis via catalytic hydrogenation, enzymatic kinetic resolution, and enantioselective separation by chiral high-performance liquid chromatography (HPLC).

Asymmetric Synthesis: Ruthenium-Catalyzed Hydrogenation

Asymmetric hydrogenation of the corresponding prochiral ketone, 1-(pyridin-4-yl)propan-1-one, represents a highly efficient and atom-economical route to enantiomerically enriched this compound. This method typically employs a ruthenium catalyst bearing a chiral ligand.

Signaling Pathway for Asymmetric Hydrogenation

Asymmetric_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Prochiral_Ketone 1-(pyridin-4-yl)propan-1-one Ru_Catalyst Ru-Chiral Ligand (e.g., Ru-BINAP) Prochiral_Ketone->Ru_Catalyst Coordination H2 H₂ H2->Ru_Catalyst Chiral_Amine Chiral this compound (R or S enantiomer) Ru_Catalyst->Chiral_Amine Hydrogen Transfer Enzymatic_Resolution cluster_start Starting Material cluster_reaction Resolution cluster_products Products Racemic_Amine Racemic this compound Enzyme Lipase (e.g., Candida antarctica Lipase B) Racemic_Amine->Enzyme Acylated_Amine Acylated Amine (one enantiomer) Enzyme->Acylated_Amine Unreacted_Amine Unreacted Amine (other enantiomer) Enzyme->Unreacted_Amine Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Enzyme Chiral_HPLC cluster_input Input cluster_system HPLC System cluster_output Output Racemic_Mixture Racemic this compound Mobile_Phase Mobile Phase (e.g., Hexane/Isopropanol/DEA) Racemic_Mixture->Mobile_Phase Chiral_Column Chiral Stationary Phase (e.g., Amylose-based) Mobile_Phase->Chiral_Column Separated_Enantiomers Separated Enantiomers (R and S) Chiral_Column->Separated_Enantiomers Differential Retention

Spectroscopic Profile of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(Pyridin-4-yl)propan-1-amine. Given the limited availability of public experimental spectra for this specific molecule, this document compiles predicted data based on established computational models and provides generalized, yet detailed, experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Information

Compound Name This compound
CAS Number 22026-61-5
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Structure Chemical structure of this compound

Mass Spectrometry Data

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, which possesses basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is a highly effective method for generating protonated molecular ions.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in the gas phase. This data is crucial for the interpretation of high-resolution mass spectra.

AdductPredicted m/z
[M+H]⁺137.1073
[M+Na]⁺159.0893
[M+K]⁺175.0632
[M+NH₄]⁺154.1339

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55d2HH-2, H-6 (Pyridine)
~7.25d2HH-3, H-5 (Pyridine)
~3.85t1HH-α (CH-NH₂)
~1.65m2HH-β (CH₂)
~1.50br s2HNH₂
~0.90t3HH-γ (CH₃)
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~155.0C-4 (Pyridine)
~149.5C-2, C-6 (Pyridine)
~121.0C-3, C-5 (Pyridine)
~57.0C-α (CH-NH₂)
~32.0C-β (CH₂)
~11.0C-γ (CH₃)

Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and MS data for small molecules such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: zg30 (30° pulse angle)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 12-16 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: zgpg30 (30° pulse angle with proton decoupling)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or higher, depending on sample concentration

  • Spectral Width (SW): 200-240 ppm

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.

ESI-MS Acquisition Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Gas Flow: 500-800 L/hr (Nitrogen)

  • Mass Range: m/z 50-500

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition Sample Preparation MS_Acquisition MS Data Acquisition (ESI-MS) Purification->MS_Acquisition Sample Preparation NMR_Processing NMR Spectral Processing NMR_Acquisition->NMR_Processing MS_Processing MS Spectral Processing MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Report Technical Guide / Publication Structure_Elucidation->Report

Caption: General workflow for spectroscopic analysis.

The Pivotal Role of 1-(Pyridin-4-yl)propan-1-amine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-4-yl)propan-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutics for a range of diseases, most notably neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their role as enzyme inhibitors.

Introduction to Pyridine-Containing Compounds in Drug Discovery

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. Their ability to participate in hydrogen bonding and other non-covalent interactions, coupled with their favorable pharmacokinetic properties, makes them attractive moieties for drug design. The this compound core, in particular, has been extensively explored for its ability to interact with various biological targets, including key enzymes implicated in the pathogenesis of Alzheimer's disease.

Therapeutic Applications in Neurodegenerative Diseases

Derivatives of this compound have shown promise as multi-target-directed ligands for Alzheimer's disease, primarily through the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). By modulating the activity of these enzymes, these compounds can address multiple pathological cascades in the disease, including cholinergic deficit and amyloid-β (Aβ) plaque formation.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key enzymatic targets.

Table 1: Cholinesterase Inhibitory Activity of Pyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Carbamate 8human AChE0.153 ± 0.016[1]
Carbamate 11human BChE0.828 ± 0.067[1]
Pyrimidine Diamine 9E. electricus AChEKi = 0.312[2]
Pyrimidine Diamine 22equine BChEKi = 0.099[2]
BOP-1AChE5.90 ± 0.07
BOP-1BChE6.76 ± 0.04
BOP-8AChE1.11 ± 0.09

Table 2: BACE-1 Inhibitory Activity of Pyridine Derivatives

CompoundIC50 (nM)Reference
(S)-4g (Pyridinyl aminohydantoin)20[3]
Isophthalic acid derivative 10a75[4]
Iminohydantoin derivative5.4[5]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amine group.

  • Cholinesterase Inhibition : For carbamate derivatives, the structure of the carbamoyl group is crucial for potent inhibition of both AChE and BChE.[1] In a series of pyrimidine and pyridine diamines, the nature of the aromatic moieties and the length of the alkyl linker were found to significantly impact inhibitory activity and selectivity.[2]

  • BACE-1 Inhibition : In pyridinyl aminohydantoins, the interaction between the pyridine nitrogen and Trp76 in the S2' region of BACE-1 is a key determinant of potency.[3] For isophthalic acid derivatives, the presence of imidazol and indolyl groups contributes to low nanomolar potency.[4] Structure-based design of iminohydantoin inhibitors has revealed the importance of substitutions in the S3 and F' subsites of BACE-1.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives in Alzheimer's disease are primarily attributed to their modulation of two key pathways: the cholinergic signaling pathway and the amyloid precursor protein (APP) processing pathway.

Cholinergic Signaling Pathway

Acetylcholine (ACh) is a neurotransmitter crucial for learning and memory. In Alzheimer's disease, the degradation of ACh by acetylcholinesterase (AChE) is accelerated, leading to cognitive decline. Inhibitors of AChE prevent the breakdown of ACh, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Degradation Pyridine_Derivative This compound Derivative (AChE Inhibitor) Pyridine_Derivative->AChE Inhibition Signal_Transduction Signal Transduction (Learning & Memory) ACh_receptor->Signal_Transduction

Cholinergic signaling at the synapse and the inhibitory action of this compound derivatives on AChE.
Amyloid Precursor Protein (APP) Processing Pathway

The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase. Inhibition of BACE-1 is a key therapeutic strategy to reduce the production of Aβ peptides.

APP_Processing cluster_membrane Cell Membrane cluster_pathways APP Cleavage Pathways APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE-1) APP->BACE1 Amyloidogenic Pathway alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic Pathway sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (Toxic Aggregation) gamma_secretase->Abeta P3 P3 fragment (non-toxic) gamma_secretase->P3 sAPPa sAPPα alpha_secretase->sAPPa C83 C83 fragment alpha_secretase->C83 Pyridine_Derivative This compound Derivative (BACE-1 Inhibitor) Pyridine_Derivative->BACE1 Inhibition C99->gamma_secretase C83->gamma_secretase

The amyloidogenic and non-amyloidogenic pathways of APP processing and the inhibitory effect of this compound derivatives on BACE-1.

Experimental Protocols

General Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound and its derivatives is through the reductive amination of a corresponding ketone.[6][7]

Materials:

  • 4-Propionylpyridine

  • Ammonium acetate or desired primary amine

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent (e.g., H2 over Pd/C)[6]

  • Methanol or other suitable solvent

  • Hydrochloric acid (for salt formation, if desired)

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-propionylpyridine (1 equivalent) and ammonium acetate (or the desired primary amine, 1.5-2 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[3][8][9]

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution (or buffer for control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)[10][11][12]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.

Materials:

  • Aβ(1-42) peptide, pre-treated to ensure a monomeric state

  • Thioflavin T (ThT) stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds at various concentrations

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing Aβ(1-42) peptide (e.g., 10 µM), ThT (e.g., 20 µM), and the test compound at various concentrations in PBS.

  • Pipette the reaction mixtures into the wells of a 96-well plate.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm at regular intervals over a period of up to 72 hours.

  • Plot the fluorescence intensity versus time to obtain aggregation curves.

  • Analyze the aggregation kinetics (lag time, aggregation rate) to determine the inhibitory effect of the test compounds.

BACE-1 Inhibition Assay (FRET-based)[13][14]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor. Cleavage of the substrate by BACE-1 separates the donor and quencher, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human BACE-1 enzyme

  • BACE-1 FRET substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds at various concentrations

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, BACE-1 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding the BACE-1 FRET substrate to each well.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair at regular intervals.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design and development of novel therapeutics, particularly for complex multifactorial diseases like Alzheimer's. The ability to synthesize a wide range of derivatives allows for the fine-tuning of their biological activity and pharmacokinetic properties. The detailed experimental protocols and structure-activity relationship insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds. Further investigation into their in vivo efficacy, safety profiles, and mechanisms of action will be crucial in translating their therapeutic potential into clinical applications.

References

Potential Therapeutic Targets of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-4-yl)propan-1-amine is a heterocyclic organic compound featuring a pyridine ring and a propanamine side chain. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural motifs are present in a multitude of biologically active compounds. This technical guide will delve into the potential therapeutic targets of this compound by examining the known activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Identified Potential Therapeutic Targets

Based on the analysis of existing literature for compounds containing the pyridinamine scaffold, two primary classes of therapeutic targets have been identified as highly probable for this compound and its derivatives:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology. Several studies have demonstrated that pyridine-containing compounds can act as potent inhibitors of CDK2, suggesting a potential role in cancer therapy.

  • Chemokine Receptors (e.g., CXCR4): These receptors are involved in various physiological and pathological processes, including inflammation, immune responses, and cancer metastasis. Pyridine derivatives have been investigated as antagonists of chemokine receptors, indicating potential applications in autoimmune disorders, inflammatory diseases, and oncology.

Quantitative Bioactivity Data of Structurally Related Compounds

Table 1: Inhibitory Activity of Pyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound/DerivativeTargetAssay TypeIC50 (µM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2In silico binding affinityBinding Affinity: -68.23 kJ mol⁻¹[1]
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A2Enzyme Inhibition0.65[2][3]
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A2Enzyme Inhibition0.24[2][3]
Cyclohepta[e]thieno[2,3-b]pyridine derivative (8b)CDK2/cyclin E1Enzyme Inhibition0.00077[4]

Table 2: Inhibitory Activity of Pyridine Derivatives against Other Targets

Compound/DerivativeTargetAssay TypeActivityReference
Pyridine diamine derivative (25)EeAChEEnzyme Inhibition73% inhibition at 9 µM[5]
Pyridine diamine derivative (22)eqBChEEnzyme InhibitionKi = 99 ± 71 nM[5]
Pyridine derivative (2b)CXCR4Cell Invasion Assay>50% inhibition[6]
Pyridine derivative (2j)CXCR4Cell Invasion Assay>50% inhibition[6]

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle. Its activation, through binding to Cyclin E and Cyclin A, leads to the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication. Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

CDK2_Signaling_Pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription DNA_Rep DNA Replication E2F->DNA_Rep activates p21 p21 CDK2_E CDK2/Cyclin E p21->CDK2_E inhibits CyclinE->CDK2_E activates CDK2_E->Rb phosphorylates CDK2_E->p21 phosphorylates CyclinA Cyclin A CDK2_A CDK2/Cyclin A CyclinA->CDK2_A activates CDK2_A->DNA_Rep promotes

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Experimental Workflow for CDK2 Inhibition

The following diagram illustrates a typical workflow for evaluating a compound's potential as a CDK2 inhibitor, from initial in vitro screening to cellular assays.

Experimental_Workflow_CDK2 Kinase_Assay CDK2/Cyclin A2 Kinase Assay (e.g., ADP-Glo™) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) IC50_determination->Cell_Proliferation GI50_determination GI50 Determination Cell_Proliferation->GI50_determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) GI50_determination->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) GI50_determination->Apoptosis Western_Blot Western Blot Analysis (p-Rb, Cyclin E/A) GI50_determination->Western_Blot

Caption: General experimental workflow for characterizing a CDK2 inhibitor.

Detailed Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and published literature and is designed to measure the inhibition of CDK2 activity.[7]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate (e.g., a peptide containing the consensus phosphorylation sequence)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound solution or vehicle (DMSO) control.

    • Add 2 µL of a solution containing the CDK2/Cyclin A2 enzyme.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Receptor Binding Assay (Radioligand Displacement)

This is a general protocol for a competitive binding assay to determine the affinity of a test compound for a specific receptor, such as CXCR4.[8][9]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from cells overexpressing CXCR4)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]-SDF-1α for CXCR4)

  • Test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While direct evidence for the therapeutic targets of this compound is limited, the prevalence of the pyridinamine scaffold in potent inhibitors of CDK2 and chemokine receptors provides a strong rationale for its investigation in drug discovery programs. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for characterizing the biological activity of this compound and its derivatives. Further medicinal chemistry efforts to synthesize and evaluate analogues of this compound are warranted to explore its full therapeutic potential.

References

Technical Guide: 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)propan-1-amine and its derivatives are chiral amine compounds that hold significance in medicinal chemistry and organic synthesis.[1][2] The presence of a pyridine ring, a common scaffold in drug discovery, combined with a propanamine chain, makes these compounds interesting candidates for interacting with various biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and related structures, with a focus on their potential applications in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to distinguish between the racemic mixture and its individual enantiomers, as their biological activities can differ significantly.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C8H12N2PubChem[3]
Molecular Weight 136.19 g/mol Smolecule[1]
InChIKey VGFZORUFTNLGLI-UHFFFAOYSA-NPubChem[3]
Canonical SMILES CCC(C1=CC=NC=C1)NPubChem[3]
(R)-Isomer InChIKey VGFZORUFTNLGLI-MRVPVSSYSA-NSmolecule[1]
(R)-Isomer SMILES CC--INVALID-LINK--NSmolecule[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through various established organic chemistry reactions. The following sections outline general synthetic strategies.

General Synthesis Outline

A common approach to synthesizing chiral amines like (R)-1-(Pyridin-4-yl)propan-1-amine involves the use of pyridine derivatives and chiral amine precursors.[1] The reaction conditions, including the choice of catalysts and solvents, are critical for achieving the desired stereochemistry.[1]

Potential Chemical Reactions

The chemical reactivity of this compound is characterized by its primary amine and the pyridine ring, allowing for a range of transformations:

  • Oxidation : The primary amine can be oxidized to imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.[1]

  • Reduction : The compound can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.[1]

  • Substitution : The pyridine ring is susceptible to electrophilic or nucleophilic substitution reactions, which can be facilitated by reagents like halogens or alkylating agents.[1]

A logical workflow for the chemical derivatization of this compound is depicted in the following diagram.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Classes This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing Agents (e.g., KMnO4, H2O2) Reduction Reduction This compound->Reduction Reducing Agents (e.g., LiAlH4, NaBH4) Substitution Substitution This compound->Substitution Electrophilic/Nucleophilic Reagents (e.g., Halogens, Alkylating Agents) Imines_Nitriles Imines or Nitriles Oxidation->Imines_Nitriles Secondary_Tertiary_Amines Secondary or Tertiary Amines Reduction->Secondary_Tertiary_Amines Substituted_Pyridines Substituted Pyridine Derivatives Substitution->Substituted_Pyridines

Caption: Derivatization of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the structural motif is present in compounds with notable pharmacological activities.

Neurological and Psychiatric Conditions

Compounds with structures similar to this compound have been investigated for their potential to influence neurotransmitter systems.[1] This suggests that derivatives of this compound could be explored for conditions such as depression and anxiety.[1]

Enzyme and Receptor Inhibition

The pyridine-amine scaffold is a versatile pharmacophore. Derivatives have been studied as inhibitors of various enzymes and receptors, indicating a broad potential for drug development.[1]

Anticancer Research

Related pyridine-containing compounds have been a focus of anticancer research. For instance, a study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) demonstrated significant cytotoxicity towards MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 µM.[4] This compound was also shown to inhibit tumor development in animal models.[4] Another study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-indole-2-carbohydrazide derivatives identified compounds with potent vacuole-inducing activity in cancer cells, suggesting a potential mechanism for inducing methuosis, a form of programmed cell death.[5]

The general workflow for investigating the anticancer potential of a novel pyridine-amine derivative is outlined below.

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_development Preclinical Development Compound This compound Derivative CellLines Cancer Cell Lines Compound->CellLines Cytotoxicity Cytotoxicity Assays (e.g., IC50) CellLines->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Methuosis) Cytotoxicity->Mechanism AnimalModels Animal Models (e.g., Xenograft) Mechanism->AnimalModels Efficacy Tumor Growth Inhibition AnimalModels->Efficacy Toxicity Acute Toxicity Studies AnimalModels->Toxicity Lead Lead Compound Efficacy->Lead Toxicity->Lead

Caption: Anticancer drug discovery workflow.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical versatility allows for the creation of diverse molecular libraries for screening against various biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery, particularly in the areas of oncology and neuroscience.

References

1-(Pyridin-4-yl)propan-1-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)propan-1-amine is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a chiral aminopropyl group, makes it a valuable scaffold for the synthesis of a variety of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on experimental details to aid in further research and development.

Chemical and Physical Properties

This compound can exist as a racemic mixture or as individual enantiomers. The properties of the compound and its common salt forms are summarized below.

PropertyRacemic this compound(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride(S)-1-(Pyridin-4-yl)propan-1-amine
CAS Number 60289-68-11311254-88-2[1]186029-03-8
Molecular Formula C₈H₁₂N₂C₈H₁₃ClN₂C₈H₁₂N₂
Molecular Weight 136.19 g/mol 172.66 g/mol 136.19 g/mol
Appearance Not specifiedNot specifiedNot specified
Predicted XlogP 0.6[2]Not availableNot available

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are Reductive Amination and the Leuckart Reaction.

Experimental Protocol 1: Synthesis via Reductive Amination of 4-Propionylpyridine

This method involves the reaction of 4-propionylpyridine with an amine source in the presence of a reducing agent.

Materials:

  • 4-Propionylpyridine

  • Ammonium formate or Formamide

  • Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)

  • Anhydrous solvent (e.g., Methanol, Ethanol)

  • Hydrochloric acid (for salt formation, if desired)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

  • Imine Formation: Dissolve 4-propionylpyridine (1 equivalent) in an anhydrous solvent such as methanol. Add ammonium formate (excess, e.g., 10 equivalents) or formamide. Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), in portions while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Add water to the residue and basify with a sodium hydroxide solution to a pH of >10.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Protocol 2: Synthesis via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[3]

Materials:

  • 4-Propionylpyridine

  • Ammonium formate or Formamide and Formic acid

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-propionylpyridine (1 equivalent) with a significant excess of ammonium formate (e.g., 5-10 equivalents) or a mixture of formamide and formic acid.

  • Heating: Heat the reaction mixture to a high temperature, typically between 160-185 °C, for several hours (e.g., 6-24 hours). The reaction progress can be monitored by TLC.

  • Hydrolysis of Formamide Intermediate: Cool the reaction mixture and add a solution of hydrochloric acid. Heat the mixture to reflux to hydrolyze the intermediate N-formyl derivative to the free amine.

  • Work-up and Isolation: After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution. Extract the product with an organic solvent such as diethyl ether.

  • Purification: Dry the ethereal extract over a suitable drying agent, filter, and remove the solvent by evaporation. The resulting crude product can be purified by distillation under reduced pressure.

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_leuckart_reaction Leuckart Reaction start_RA 4-Propionylpyridine imine_formation Imine Formation (Ammonium Formate) start_RA->imine_formation reduction Reduction (NaBH4) imine_formation->reduction product_RA This compound reduction->product_RA start_LR 4-Propionylpyridine leuckart_step Reaction with Ammonium Formate (High Temperature) start_LR->leuckart_step hydrolysis Acid Hydrolysis leuckart_step->hydrolysis product_LR This compound hydrolysis->product_LR

Caption: Synthetic routes to this compound.

Potential Biological Activities and Experimental Assays

Derivatives of this compound have been investigated for their potential to interact with various biological targets, particularly within the central nervous system. Research suggests that compounds with similar structures may influence neurotransmitter systems.[4] Potential areas of investigation include interactions with serotonin and dopamine receptors, and inhibition of monoamine oxidase (MAO).

Experimental Protocol 3: In Vitro Serotonin Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of this compound to serotonin receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the desired serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.[5][6][7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine).[5]

  • This compound (test compound).

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer (e.g., phosphate buffer).

  • Spectrophotometer or microplate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound in the assay buffer for a specific time (e.g., 15 minutes) at 37 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 316 nm for the product of kynuramine oxidation or 250 nm for benzaldehyde formation from benzylamine).[5]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Biological_Assay_Workflow cluster_binding_assay Serotonin Receptor Binding Assay cluster_mao_assay MAO Inhibition Assay start_binding Prepare Assay Plate (Membranes, Radioligand, Test Compound) incubation_binding Incubate to Reach Equilibrium start_binding->incubation_binding filtration Rapid Filtration and Washing incubation_binding->filtration quantification Scintillation Counting filtration->quantification analysis_binding Calculate IC50 and Ki quantification->analysis_binding start_mao Pre-incubate Enzyme with Test Compound initiation_mao Add Substrate start_mao->initiation_mao measurement Monitor Absorbance Change initiation_mao->measurement analysis_mao Calculate Reaction Rates and IC50 measurement->analysis_mao

Caption: Workflow for in vitro biological evaluation.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to known neuroactive compounds suggests potential interactions with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. For instance, if found to be an agonist at a Gs-coupled receptor, it could initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Signaling_Pathway ligand This compound (Hypothetical Agonist) receptor GPCR (e.g., Dopamine/Serotonin Receptor) ligand->receptor Binds to g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pka->cellular_response Phosphorylates Targets

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Conclusion

This compound is a versatile chemical entity with potential for further exploration in drug discovery. This guide provides foundational information and detailed experimental protocols to facilitate its synthesis and biological evaluation. Researchers are encouraged to utilize these methods as a starting point for their investigations into the therapeutic potential of this and related compounds. Further studies are warranted to fully characterize its pharmacological profile and mechanism of action.

References

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the enantiomers of 1-(Pyridin-4-yl)propan-1-amine, a chiral building block of interest in pharmaceutical research and development. Furthermore, it outlines established methodologies for the synthesis and chiral resolution of this compound, offering a valuable resource for researchers engaged in medicinal chemistry and organic synthesis.

Commercial Availability

The enantiomers and the racemic mixture of this compound are commercially available from various suppliers. The following table summarizes the available forms, their respective CAS numbers, and representative suppliers with their product specifications.

Compound NameEnantiomerCAS NumberSupplier(s)PurityAvailable Quantities
This compound(S)-186029-03-8Fluorochem95%100 mg, 250 mg[1]
This compound dihydrochloride(R)-1311254-88-2CymitQuimica, BLDpharmNot specifiedInquire with supplier[2][3]
This compoundRacemic60289-68-1Sigma-Aldrich, BLDpharmNot specifiedInquire with supplier

Synthetic and Purification Strategies

The synthesis of enantiopure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Ketone Reduction

A common and effective method for obtaining enantiopure chiral amines is the asymmetric reduction of the corresponding prochiral ketone. In this case, 1-(pyridin-4-yl)propan-1-one would be reduced using a chiral reducing agent or a catalyst.

cluster_reduction Asymmetric Reduction Prochiral_Ketone 1-(Pyridin-4-yl)propan-1-one Chiral_Amine_R (R)-1-(Pyridin-4-yl)propan-1-amine Prochiral_Ketone->Chiral_Amine_R Chiral Reducing Agent (e.g., (S)-CBS catalyst, Borane) Chiral_Amine_S (S)-1-(Pyridin-4-yl)propan-1-amine Prochiral_Ketone->Chiral_Amine_S Chiral Reducing Agent (e.g., (R)-CBS catalyst, Borane)

Asymmetric synthesis of enantiopure this compound.
Chiral Resolution of Racemic Amine

Alternatively, the racemic amine can be synthesized and subsequently separated into its constituent enantiomers. This can be achieved through various techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective method.

Experimental Protocols

Representative Protocol 1: Asymmetric Reduction of 1-(Pyridin-4-yl)propan-1-one

This protocol is a generalized procedure based on the Corey-Bakshi-Shibata (CBS) reduction, a reliable method for the enantioselective reduction of ketones.

Materials:

  • 1-(Pyridin-4-yl)propan-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0°C and slowly add the borane-dimethyl sulfide complex (0.6 eq.). Stir for 10 minutes.

  • In a separate flask, dissolve 1-(pyridin-4-yl)propan-1-one (1.0 eq.) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0°C over a period of 30 minutes.

  • Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0°C.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Add 2 M hydrochloric acid to the residue and stir for 30 minutes.

  • Basify the aqueous layer with saturated sodium bicarbonate solution until a pH of >9 is achieved.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enantiopure amine.

  • The product can be further purified by column chromatography on silica gel.

Representative Protocol 2: Chiral HPLC Resolution of Racemic this compound

The following is a general workflow for the separation of enantiomers using chiral HPLC. The specific column and mobile phase composition would require experimental optimization.

Start Racemic this compound Solution Injection Inject sample onto Chiral HPLC column Start->Injection Separation Elute with optimized mobile phase Injection->Separation Detection UV Detection Separation->Detection Fractionation Collect enantiomerically pure fractions Detection->Fractionation Analysis_R Analyze (R)-enantiomer fraction for purity and ee Fractionation->Analysis_R Analysis_S Analyze (S)-enantiomer fraction for purity and ee Fractionation->Analysis_S

Workflow for chiral HPLC resolution.

Instrumentation and Conditions (Illustrative Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point for method development could be a 90:10:0.1 mixture of hexane:isopropanol:diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm.

  • Temperature: Ambient.

Procedure:

  • Prepare a stock solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume of the sample solution onto the column.

  • Monitor the separation and identify the retention times of the two enantiomers.

  • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

  • Perform preparative injections to collect the separated enantiomers.

  • Combine the fractions corresponding to each enantiomer and remove the solvent under reduced pressure.

  • Determine the enantiomeric excess (ee) of each fraction by analytical chiral HPLC.

References

Speculative Mechanism of Action: A Technical Whitepaper on 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a speculative mechanism of action for 1-(Pyridin-4-yl)propan-1-amine. As of the date of this publication, there is a notable absence of direct experimental data in the public domain detailing the specific molecular targets and pharmacological effects of this compound. The proposed mechanisms are therefore extrapolated from the known activities of structurally analogous compounds, primarily 4-aminopyridine and its derivatives. This whitepaper is intended to serve as a guide for future research and should not be interpreted as a definitive description of the compound's biological function.

Introduction

This compound is a chiral amine featuring a pyridine ring linked to a propanamine moiety. While specific research on its biological activity is limited, its structural similarity to known neurologically active compounds suggests potential for interaction with various biological targets.[1] Compounds with similar structures are known to influence neurotransmitter systems.[1] This document explores a plausible mechanism of action centered on the well-established pharmacology of 4-aminopyridine derivatives, which are recognized as blockers of voltage-gated potassium channels.

Core Speculative Mechanism: Voltage-Gated Potassium Channel Blockade

The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated potassium (Kv) channels. This speculation is based on the established activity of 4-aminopyridine, a structurally related compound known to be a broad-spectrum Kv channel blocker.

Blockade of these channels by 4-aminopyridine derivatives leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions at the presynaptic terminal. This increased intracellular calcium concentration facilitates the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. In the context of demyelinating neurological conditions, this mechanism is thought to restore nerve impulse conduction in axons where the myelin sheath has been compromised.

Hypothetical Signaling Pathway

The following diagram illustrates the speculative signaling cascade initiated by the binding of this compound to a voltage-gated potassium channel.

speculative_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron mol This compound kv_channel Voltage-Gated K+ Channel mol->kv_channel Blockade ca_channel Voltage-Gated Ca2+ Channel kv_channel->ca_channel Prolonged Depolarization vesicle Synaptic Vesicle (Neurotransmitters) ca_channel->vesicle Ca2+ Influx release Neurotransmitter Release vesicle->release nt Neurotransmitters release->nt receptor Postsynaptic Receptor nt->receptor Binding response Postsynaptic Response receptor->response

Caption: Speculative signaling pathway of this compound.

Quantitative Data (Hypothetical)

To guide future experimental work, the following table presents hypothetical quantitative data that could be generated to characterize the activity of this compound. These values are for illustrative purposes only and are based on typical ranges for active potassium channel blockers.

ParameterValue (Hypothetical)Target (Hypothetical)Assay Type (Hypothetical)
IC50 50 µMKv1.1 ChannelElectrophysiology (Patch Clamp)
Ki 25 µMKv1.2 ChannelRadioligand Binding Assay
EC50 10 µMDopamine ReleaseIn vitro Microdialysis
LD50 200 mg/kg-In vivo (rodent model)

Experimental Protocols (Hypothetical)

Detailed methodologies would be required to validate the speculative mechanism of action. The following are hypothetical protocols for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This experiment would directly assess the effect of this compound on voltage-gated potassium channels.

Objective: To determine the inhibitory concentration (IC50) of this compound on specific Kv channel subtypes.

Methodology:

  • HEK293 cells stably expressing a specific human Kv channel subtype (e.g., Kv1.1) are cultured on glass coverslips.

  • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • The extracellular solution contains standard physiological saline. The intracellular pipette solution contains a potassium-based solution.

  • Cells are held at a membrane potential of -80 mV. Depolarizing voltage steps are applied to elicit potassium currents.

  • After establishing a stable baseline recording, this compound is perfused at increasing concentrations (e.g., 1 µM to 1 mM).

  • The peak potassium current at each concentration is measured and normalized to the baseline current.

  • A concentration-response curve is generated, and the IC50 value is calculated using a sigmoidal dose-response fit.

patch_clamp_workflow start HEK293 cells expressing Kv channels patch Whole-cell patch clamp recording setup start->patch baseline Establish baseline K+ current recording patch->baseline application Perfuse increasing concentrations of compound baseline->application measurement Measure peak K+ current at each concentration application->measurement analysis Generate concentration-response curve and calculate IC50 measurement->analysis

Caption: Hypothetical workflow for a patch-clamp experiment.

In Vitro Neurotransmitter Release Assay

This experiment would investigate the downstream consequence of potassium channel blockade on neurotransmitter release.

Objective: To measure the effect of this compound on the release of a specific neurotransmitter (e.g., dopamine) from primary neuronal cultures or brain slices.

Methodology:

  • Primary striatal neurons are cultured, or acute striatal brain slices are prepared from a rodent model.

  • The cells or slices are incubated with a radiolabeled neurotransmitter precursor (e.g., 3H-tyrosine for dopamine).

  • After a washout period, the preparation is stimulated with a depolarizing agent (e.g., high potassium concentration or an electrical field stimulus) in the presence and absence of varying concentrations of this compound.

  • The amount of released radiolabeled neurotransmitter in the supernatant is quantified using liquid scintillation counting.

  • The EC50 for neurotransmitter release is determined from the concentration-response data.

Conclusion and Future Directions

The speculative mechanism of action for this compound, centered on the blockade of voltage-gated potassium channels, provides a solid foundation for initiating a comprehensive pharmacological evaluation. The proposed in vitro experiments would be the first critical steps in confirming this hypothesis and quantifying the compound's potency and efficacy.

Future research should also explore:

  • Selectivity Profiling: Assessing the activity of the compound against a broad panel of ion channels and receptors to determine its selectivity.

  • In Vivo Efficacy: Evaluating the compound in animal models of neurological disorders where potassium channel blockers have shown therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its pharmacological properties.

By systematically addressing these research questions, the true therapeutic potential and mechanism of action of this compound can be elucidated.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-(Pyridin-4-yl)propan-1-amine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical. A thorough review of scientific literature did not yield specific examples of 1-(Pyridin-4-yl)propan-1-amine being used as a chiral auxiliary. The methodologies and data presented are based on analogous transformations using well-established chiral amine auxiliaries and are intended to serve as a conceptual guide for researchers exploring the potential applications of this compound.

Introduction

Chiral amines are pivotal in asymmetric synthesis, serving as versatile chiral auxiliaries to control the stereochemical outcome of reactions. This document outlines a potential application of (S)-1-(Pyridin-4-yl)propan-1-amine as a recoverable chiral auxiliary in the diastereoselective alkylation of cyclic ketones. The pyridine moiety offers a potential site for secondary coordination to metal ions, which could influence the transition state geometry and enhance stereoselectivity. The proposed workflow involves the formation of a chiral enamine, its diastereoselective alkylation, and the subsequent removal of the auxiliary to yield an enantiomerically enriched α-alkylated ketone.

Proposed Signaling Pathway for Stereochemical Induction

The stereochemical outcome of the alkylation is rationalized by a proposed transition state model where the chiral auxiliary directs the approach of the electrophile. The pyridine nitrogen could potentially coordinate to the lithium cation of the aza-enolate, leading to a more rigid, chair-like six-membered transition state. The ethyl group of the auxiliary is proposed to occupy a pseudo-equatorial position to minimize steric hindrance, effectively shielding one face of the enamine. Consequently, the electrophile is directed to the less hindered face, resulting in the preferential formation of one diastereomer.

Caption: Proposed transition state for diastereoselective alkylation.

Experimental Workflow

The overall experimental procedure involves three key stages: formation of the chiral enamine, diastereoselective alkylation, and hydrolytic removal of the chiral auxiliary to afford the α-alkylated ketone and recover the auxiliary.

G Start Cyclohexanone + (S)-1-(Pyridin-4-yl)propan-1-amine Enamine Formation of Chiral Enamine Start->Enamine Deprotonation Deprotonation (LDA, THF, 0 °C) Enamine->Deprotonation TiCl4 (cat.) Azaenolate Lithium Aza-enolate Intermediate Deprotonation->Azaenolate Alkylation Alkylation (R-X, -78 °C) Azaenolate->Alkylation AlkylatedEnamine Alkylated Chiral Enamine Alkylation->AlkylatedEnamine Hydrolysis Hydrolysis (aq. AcOH) AlkylatedEnamine->Hydrolysis Purification Chromatographic Purification Hydrolysis->Purification Product Enantiomerically Enriched α-Alkylated Ketone Auxiliary Recovered Chiral Auxiliary Purification->Product Purification->Auxiliary

Caption: Experimental workflow for asymmetric alkylation.

Quantitative Data Summary

The following table summarizes the hypothetical results for the diastereoselective alkylation of the chiral enamine derived from cyclohexanone and (S)-1-(Pyridin-4-yl)propan-1-amine with various electrophiles.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃I8590:10
2CH₃CH₂I8292:8
3PhCH₂Br9195:5
4Allyl Bromide8893:7

Experimental Protocols

Protocol 1: Synthesis of the Chiral Enamine

  • To a solution of cyclohexanone (1.0 equiv.) in anhydrous toluene (2.0 M) is added (S)-1-(Pyridin-4-yl)propan-1-amine (1.1 equiv.).

  • A catalytic amount of p-toluenesulfonic acid (0.05 equiv.) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting ketone is consumed.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude enamine is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Diastereoselective Alkylation of the Chiral Enamine

  • The purified chiral enamine (1.0 equiv.) is dissolved in anhydrous THF (0.5 M) in a flame-dried, argon-purged flask.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) is added dropwise over 10 minutes. The solution is stirred at 0 °C for 30 minutes to ensure complete formation of the lithium aza-enolate.

  • The reaction mixture is then cooled to -78 °C in a dry ice/acetone bath.

  • The electrophile (1.2 equiv.) is added neat or as a solution in THF, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude alkylated enamine is used in the next step without further purification.

Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary

  • The crude alkylated enamine is dissolved in a mixture of THF and 1 M aqueous acetic acid (1:1 v/v).

  • The mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the disappearance of the enamine by TLC.

  • Upon completion of the hydrolysis, the mixture is neutralized with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers contain the α-alkylated ketone.

  • The aqueous layer is then basified to pH > 10 with 2 M NaOH and extracted with dichloromethane (3 x 20 mL) to recover the chiral auxiliary.

  • The organic extracts containing the product are dried over Na₂SO₄, filtered, and concentrated. The crude ketone is purified by flash column chromatography.

  • The organic extracts containing the auxiliary are dried over Na₂SO₄, filtered, and concentrated to yield the recovered (S)-1-(Pyridin-4-yl)propan-1-amine, which can be reused after checking its purity. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Application Notes and Protocols: 1-(Pyridin-4-yl)propan-1-amine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(Pyridin-4-yl)propan-1-amine in multicomponent reactions (MCRs). This chiral amine serves as a valuable building block for the synthesis of diverse and complex molecules, particularly in the context of drug discovery and development. The pyridine moiety is a well-established pharmacophore, and its incorporation into novel scaffolds through efficient MCRs is of significant interest.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step.[1][2] These reactions are highly atom-economical and offer a powerful tool for generating molecular diversity and complexity from simple precursors.[1] Two of the most prominent MCRs are the Ugi and Passerini reactions, which are particularly well-suited for the synthesis of peptidomimetics and other biologically active compounds.[3][4][5]

Key Advantages of MCRs in Drug Discovery:

  • Efficiency: Rapid assembly of complex molecules in a single step.[2]

  • Diversity: A wide range of products can be generated by varying the starting materials.

  • Atom Economy: Most of the atoms of the reactants are incorporated into the final product.[2]

  • Library Synthesis: Ideal for the creation of compound libraries for high-throughput screening.[5]

Application of this compound in MCRs

This compound is a chiral primary amine, making it an excellent candidate for stereoselective MCRs. Its pyridine ring can participate in crucial interactions with biological targets, while the chiral center can influence the stereochemistry of the final product, which is often critical for pharmacological activity.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide.[5][6] This reaction is highly versatile and allows for the introduction of four points of diversity in a single step.

Generic Ugi Reaction Scheme:

Ugi_Reaction R1_CHO Aldehyde (R1-CHO) plus1 + R1_CHO->plus1 amine This compound plus1->amine plus2 + amine->plus2 R2_COOH Carboxylic Acid (R2-COOH) plus2->R2_COOH plus3 + R2_COOH->plus3 R3_NC Isocyanide (R3-NC) plus3->R3_NC arrow Solvent (e.g., Methanol) R3_NC->arrow product α-Acylamino Amide arrow->product

Caption: General workflow of the Ugi four-component reaction.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.[7][8] This reaction is particularly useful for the synthesis of depsipeptides and other ester-containing molecules.

Generic Passerini Reaction Scheme:

Passerini_Reaction R1_CHO Aldehyde/Ketone (R1-CO-R2) plus1 + R1_CHO->plus1 R3_COOH Carboxylic Acid (R3-COOH) plus1->R3_COOH plus2 + R3_COOH->plus2 R4_NC Isocyanide (R4-NC) plus2->R4_NC arrow Aprotic Solvent (e.g., DCM) R4_NC->arrow product α-Acyloxy Carboxamide arrow->product

Caption: General workflow of the Passerini three-component reaction.

Experimental Protocols

Protocol 1: Representative Ugi Reaction

Objective: Synthesis of a di-peptide-like molecule using this compound.

Materials:

  • This compound

  • An aldehyde (e.g., Benzaldehyde)

  • A carboxylic acid (e.g., Acetic Acid)

  • An isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Representative Passerini Reaction

Objective: Synthesis of an α-acyloxy carboxamide. (Note: The primary amine this compound is not a direct component in the classic Passerini reaction. However, its derivatives or related structures could be synthesized via post-MCR modifications of a Passerini product, or the amine could be used to generate an imine in situ which might participate in a Passerini-type reaction, though this is less common). For the purpose of providing a relevant protocol, a standard Passerini reaction is described below.

Materials:

  • An aldehyde (e.g., Isobutyraldehyde)

  • A carboxylic acid (e.g., Benzoic Acid)

  • An isocyanide (e.g., Cyclohexyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the isocyanide (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 24-72 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure α-acyloxy carboxamide.

Data Presentation

The following tables present illustrative quantitative data for hypothetical MCRs involving this compound, based on yields typically observed for similar reactions in the literature.

Table 1: Illustrative Yields for a Ugi Reaction with this compound

EntryAldehydeCarboxylic AcidIsocyanideSolventYield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMeOH78
24-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanideMeOH82
3IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideEtOH75
4FurfuralPropionic AcidBenzyl isocyanideMeOH85

Table 2: Potential Biological Activities of Pyridine Derivatives from MCRs

The products derived from MCRs using this compound are expected to exhibit a range of biological activities based on the known pharmacological profiles of pyridine-containing compounds.[9][10][11]

Compound ClassPotential Biological ActivityReference Target/Pathway
Pyridine-containing peptidomimeticsAntimalarial, Anticancer, AntimicrobialDihydrofolate reductase, Kinases, Bacterial cell wall synthesis
Pyridyl-substituted heterocyclesAntiviral, Anti-inflammatoryViral replication enzymes, Cyclooxygenase (COX) enzymes

Further screening of the synthesized compounds against various biological targets is highly recommended to explore their therapeutic potential.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and characterization of compounds derived from multicomponent reactions.

MCR_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_screening Biological Evaluation A Reactant Mixing (Amine, Aldehyde, Acid, Isocyanide) B Reaction (Stirring at RT, 24-48h) A->B C Solvent Removal (Rotary Evaporation) B->C D Column Chromatography C->D E TLC Analysis D->E F NMR Spectroscopy (¹H, ¹³C) D->F G Mass Spectrometry (HRMS) D->G H In vitro Assays (e.g., Cytotoxicity, Antimicrobial) D->H

Caption: A general experimental workflow from synthesis to biological evaluation.

References

Application Notes and Protocols: 1-(Pyridin-4-yl)propan-1-amine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-(Pyridin-4-yl)propan-1-amine as a strategic building block in the synthesis of novel pyrrole and pyrimidine heterocycles. The unique structural features of this primary amine, combining a pyridine moiety with a short alkyl chain, make it an attractive starting material for generating diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyridine ring, in particular, is a common motif in many approved drugs. This compound offers a readily available and versatile platform for the construction of more complex heterocyclic systems. Its primary amine functionality allows for participation in a variety of classical and multicomponent reactions to furnish highly substituted pyrroles and pyrimidines. These resulting compounds, bearing the pyridylpropyl substituent, are of significant interest for exploring new chemical space and developing novel therapeutic agents.

Synthesis of Novel Heterocycles

This section outlines the synthetic routes to novel pyrrole and pyrimidine derivatives starting from this compound.

Application 1: Synthesis of 1-(1-(Pyridin-4-yl)propyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3] In this application, this compound is reacted with 2,5-hexanedione to yield the corresponding N-substituted pyrrole.

Table 1: Quantitative Data for the Synthesis of 1-(1-(Pyridin-4-yl)propyl)-2,5-dimethyl-1H-pyrrole

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolAcetic Acid (cat.)Reflux485
2Toluenep-TSA (cat.)Reflux388
3Acetic Acid-100292

Materials:

  • This compound (1.0 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol) and glacial acetic acid (5 mL).

  • Add 2,5-hexanedione (1.0 mmol) to the solution and stir the mixture at 100°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the pure 1-(1-(pyridin-4-yl)propyl)-2,5-dimethyl-1H-pyrrole.

Paal_Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Amine This compound Reaction Paal-Knorr Cyclization (Acetic Acid, 100°C) Amine->Reaction Diketone 2,5-Hexanedione Diketone->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product 1-(1-(Pyridin-4-yl)propyl)- 2,5-dimethyl-1H-pyrrole Purification->Product MCR_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Amine This compound Reaction Multicomponent Cyclization (NaOEt, Ethanol, Reflux) Amine->Reaction Dicarbonyl Ethyl Benzoylacetate Dicarbonyl->Reaction Amidine Guanidine HCl Amidine->Reaction Quenching Quenching (H2O) Reaction->Quenching Neutralization Neutralization (HCl) Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Product Substituted Pyrimidine Filtration->Product Signaling_Pathway cluster_drug Potential Drug Action cluster_pathway Kinase Signaling Pathway Drug Pyridinyl-Heterocycle (e.g., Pyrrole or Pyrimidine derivative) Receptor Receptor Tyrosine Kinase Drug->Receptor Inhibition Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyridine-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes are intended for researchers, scientists, and drug development professionals to provide a practical guide to the synthesis, characterization, and biological evaluation of kinase inhibitors derived from pyridine-amine cores.

Target Kinases and Signaling Pathway

The primary targets for the inhibitors synthesized from the pyridylpyrimidinylaminophenyl scaffold are Abl1 and c-Src tyrosine kinases.[1] Both kinases are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration. Aberrant activation of these kinases is implicated in the pathogenesis of various cancers.

  • Abl1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase that plays a crucial role in cell division, adhesion, and stress response. The chromosomal translocation resulting in the BCR-Abl fusion protein leads to constitutively active Abl1 kinase, a hallmark of Chronic Myeloid Leukemia (CML).

  • c-Src (Proto-oncogene tyrosine-protein kinase Src): Another non-receptor tyrosine kinase that is a key regulator of multiple signal transduction pathways. Overexpression or constitutive activation of c-Src is frequently observed in various solid tumors, where it promotes tumor growth, invasion, and metastasis.

Inhibition of these kinases can block downstream signaling, leading to the suppression of tumor cell proliferation and induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor c_Src c-Src Receptor->c_Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) c_Src->Downstream Abl1 Abl1 Abl1->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Proliferation Cell Proliferation, Survival, Invasion Gene_Expression->Proliferation Inhibitor Pyridylpyrimidinyl- aminophenyl Amine Derivative Inhibitor->c_Src Inhibitor->Abl1

Figure 1: Simplified signaling pathway of c-Src and Abl1 kinases and the point of inhibition. (Max Width: 760px)

Experimental Protocols

The following protocols are based on the synthesis of amide derivatives of 6-methyl-N-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine.[1]

Protocol 1: Synthesis of 6-methyl-N-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine (Amine Intermediate 8)

This protocol outlines the multi-step synthesis of the key amine intermediate.

Synthesis_Workflow cluster_synthesis Synthesis of Amine Intermediate Start Starting Materials Step1 Step i: Condensation (DMF DMA, xylene, reflux) Start->Step1 Step2 Step ii: Cyclization (Guanidine HCl, NaOH, n-butanol) Step1->Step2 Step3 Step iii: Bromination (NBS, H2SO4/H2O) Step2->Step3 Step4 Step iv: Suzuki Coupling (Pyridin-4-ylboronic acid, Pd catalyst) Step3->Step4 Step5 Step v: Reduction (Ammonium formate, 10% Pd/C) Step4->Step5 Intermediate Amine Intermediate (8) Step5->Intermediate

Figure 2: Workflow for the synthesis of the key amine intermediate. (Max Width: 760px)

Materials:

  • Appropriate starting materials (e.g., substituted acetophenone)

  • N,N-Dimethylformamide dimethyl acetal (DMF DMA)

  • Xylene

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • n-Butanol

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄)

  • Pyridin-4-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dry dioxane

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Dry methanol

Procedure:

  • Step i (Condensation): Reflux the starting acetophenone with DMF DMA in xylene.

  • Step ii (Cyclization): React the product from Step i with guanidine hydrochloride in the presence of NaOH in n-butanol.

  • Step iii (Bromination): Treat the resulting pyrimidine derivative with NBS in a mixture of H₂SO₄ and water.

  • Step iv (Suzuki Coupling): Couple the brominated intermediate with pyridin-4-ylboronic acid using a palladium catalyst, CuI, KI, and DMEDA in dry dioxane.

  • Step v (Reduction): Reduce the nitro group of the coupled product using ammonium formate and 10% Pd/C in dry methanol to yield the final amine intermediate.[1]

Protocol 2: Synthesis of Amide Derivatives (Target Inhibitors)

This protocol describes the coupling of the amine intermediate with various carboxylic acids to generate the final kinase inhibitors.

Materials:

  • Amine intermediate (8) from Protocol 1

  • Various carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the desired carboxylic acid in DMF.

  • Add EDC.HCl, HOBt, and DIPEA to the solution and stir.

  • Add the amine intermediate (8) to the reaction mixture.

  • Stir the reaction at 30°C for 24 hours.

  • Purify the resulting amide derivative by column chromatography.[1]

Quantitative Data

The synthesized compounds were evaluated for their inhibitory activity against Abl1 and c-Src kinases. The data is summarized in the table below.

Compound IDTarget Kinase% Inhibition at 10 µMIC₅₀ (µM)
14 c-Src-8.39
20 Abl175-
20 c-Src95Comparable to Imatinib
Imatinib Abl1980.025
Imatinib c-Src920.150
Data extracted from Singh et al. (2017).[1]

Structure-Activity Relationship (SAR)

The following diagram illustrates the key structural features and their relationship to the observed biological activity.

SAR_Diagram cluster_sar Structure-Activity Relationship Core Pyridylpyrimidinylaminophenyl Scaffold (Essential for Kinase Binding) Amide Amide Linker (Introduces diversity, interacts with solvent front) Core->Amide Pyridine Pyridine Moiety (Forms H-bonds in the hinge region of the kinase) Core->Pyridine Methyl Methyl Group (Can enhance binding through steric interactions) Core->Methyl R_Group R-Group (Modulates potency, selectivity, and physicochemical properties) Amide->R_Group

Figure 3: Key structural elements influencing kinase inhibitory activity. (Max Width: 760px)

The pyridyl-pyrimidine core is essential for binding to the kinase hinge region. The amide linker allows for the introduction of various substituents (R-groups) that can be optimized to improve potency, selectivity, and pharmacokinetic properties. For instance, a cyclic amide derivative (compound 20) showed a significant increase in c-Src inhibitory activity compared to other linear amide analogues.[1][2]

Conclusion

The pyridine-amine scaffold is a highly valuable and versatile starting point for the synthesis of a wide range of potent kinase inhibitors. The protocols and data presented here, using the pyridylpyrimidinylaminophenyl scaffold as a representative example, provide a solid foundation for the design and development of novel drug candidates targeting key oncogenic signaling pathways. The modular nature of the synthesis allows for extensive exploration of the structure-activity relationship, enabling the fine-tuning of inhibitor properties for improved therapeutic outcomes.

References

Application Notes and Protocols: 1-(Pyridin-4-yl)propan-1-amine in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently approved drugs.[1] The pyridine moiety is a prevalent scaffold in medicinal chemistry due to its ability to form key interactions with biological targets and its favorable physicochemical properties.[2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of a novel hypothetical GPCR ligand, "LGM-1," which incorporates the 1-(pyridin-4-yl)propan-1-amine core. LGM-1 is presented as a selective agonist for the G-Protein Coupled Receptor 39 (GPR39), a receptor implicated in metabolic regulation and cellular protection.

Hypothetical Ligand Profile: LGM-1

  • Compound Name: LGM-1

  • Chemical Scaffold: this compound derivative

  • Target Receptor: G-Protein Coupled Receptor 39 (GPR39)

  • Mechanism of Action: Agonist

  • Signaling Pathway: Gαq-mediated signaling

Quantitative Data Summary

The following table summarizes the hypothetical pharmacological data for LGM-1 in comparison to a known GPR39 agonist, Compound 3 (a 2-pyridylpyrimidine derivative).[4]

ParameterLGM-1 (Hypothetical)Compound 3 (Reference)[4]Assay Type
Binding Affinity (Ki) 50 nMNot ReportedRadioligand Binding Assay
Functional Potency (EC50) 150 nM14 nM (human GPR39)Inositol Phosphate (IP1) Accumulation Assay
Efficacy (% of max response) 95%100%Inositol Phosphate (IP1) Accumulation Assay
Selectivity >100-fold vs. other GPCRs>10 µM for other GPCRsCounter-screening assays
Plasma Protein Binding 98.5%99.3% (rat), 99.1% (mouse)Equilibrium Dialysis

Experimental Protocols

Synthesis of LGM-1 (Hypothetical Protocol)

This protocol is a proposed synthetic route based on established methodologies for similar pyridine-containing compounds, such as the synthesis of pyrimidine-pyridine amines.[5]

Overall Reaction Scheme:

Step 1: Reductive Amination

Pyridine-4-carbaldehyde is reacted with propylamine in the presence of a reducing agent to form the this compound core.

Step 2: Amide Coupling

The resulting amine is then coupled with a substituted benzoic acid to yield the final product, LGM-1.

Materials:

  • Pyridine-4-carbaldehyde

  • Propylamine

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Step 1: Synthesis of this compound

    • To a solution of pyridine-4-carbaldehyde (1.0 eq) in DCE, add propylamine (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Step 2: Synthesis of LGM-1

    • To a solution of this compound (1.0 eq) and the substituted benzoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq).

    • Add HATU (1.2 eq) to the mixture and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield LGM-1.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to its target receptor.

Materials:

  • HEK293 cells stably expressing human GPR39

  • Cell membrane preparation from the above cells

  • Radioligand (e.g., [³H]-LGM-1 or a suitable commercial radioligand)

  • LGM-1 (non-radiolabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of LGM-1.

  • In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of LGM-1.

  • For non-specific binding determination, add a high concentration of a known non-radiolabeled GPR39 ligand.

  • Incubate the plate at room temperature for 1-2 hours.

  • Harvest the membranes onto filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate, a downstream product of Gαq activation.

Materials:

  • HEK293 cells stably expressing human GPR39

  • Assay buffer containing LiCl

  • LGM-1

  • IP-One HTRF kit (or equivalent)

  • HTRF-compatible plate reader

Protocol:

  • Plate the GPR39-expressing HEK293 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of LGM-1.

  • Remove the culture medium and add the assay buffer containing LiCl and the various concentrations of LGM-1.

  • Incubate for 1-2 hours at 37°C.

  • Lyse the cells and add the HTRF reagents according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the EC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

GPR39 Gαq Signaling Pathway

GPR39 activation by an agonist like LGM-1 leads to the activation of the Gαq subunit of the heterotrimeric G-protein.[4] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

GPR39_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LGM1 LGM-1 (Agonist) GPR39 GPR39 LGM1->GPR39 Binds to G_protein Gαqβγ GPR39->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: GPR39 Gαq signaling pathway activated by LGM-1.

Experimental Workflow for GPCR Ligand Characterization

The characterization of a novel GPCR ligand typically follows a hierarchical screening and testing process to determine its potency, efficacy, selectivity, and mechanism of action.

GPCR_Workflow cluster_discovery Discovery & Synthesis cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening cluster_adme In Vitro ADME Synthesis Synthesis of LGM-1 Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., IP1) (Determine EC50, Efficacy) Synthesis->Functional_Assay Selectivity_Panel Selectivity Profiling (Panel of related GPCRs) Binding_Assay->Selectivity_Panel Downstream_Signaling Downstream Signaling Analysis (e.g., Ca²⁺ flux, pERK) Functional_Assay->Downstream_Signaling ADME ADME Profiling (Metabolic Stability, Permeability, PPB) Selectivity_Panel->ADME Downstream_Signaling->ADME

Caption: Workflow for the characterization of a novel GPCR ligand.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective GPCR ligands often relies on understanding the structure-activity relationship. For pyridine-containing ligands, key structural modifications can influence activity.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold This compound Core Scaffold Mod_A Substitution on Pyridine Ring Scaffold->Mod_A Mod_B Modification of Propyl Chain Scaffold->Mod_B Mod_C Variation of Amide Moiety Scaffold->Mod_C Potency Potency (Ki, EC50) Mod_A->Potency Selectivity Selectivity Mod_A->Selectivity Mod_B->Potency ADME ADME Properties Mod_B->ADME Mod_C->Potency Mod_C->Selectivity Mod_C->ADME

Caption: Logical relationships in the SAR of pyridine-based GPCR ligands.

References

Application Note: A Robust and Versatile Protocol for the N-Acylation of 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acyl group to an amine can serve as a protective measure, or it can be a key structural element contributing to the molecule's biological activity. This application note provides a detailed protocol for the N-acylation of 1-(Pyridin-4-yl)propan-1-amine, a versatile building block in medicinal chemistry. The presence of the pyridine ring offers a handle for further chemical modifications, making its N-acylated derivatives valuable intermediates in drug discovery.

This document outlines two reliable methods for the N-acylation of this compound: the classic Schotten-Baumann reaction using an acyl chloride and a modern approach utilizing a carboxylic acid with a coupling agent. These protocols are designed to be straightforward and high-yielding.

General Experimental Workflow

The overall process for the N-acylation of this compound is depicted in the workflow diagram below. This process includes reaction setup, monitoring, work-up, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve this compound and Base in Solvent add_acyl Add Acylating Agent (Acyl Chloride or Carboxylic Acid + Coupling Agent) prep_amine->add_acyl stir Stir at Specified Temperature add_acyl->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the N-acylation of this compound.

Experimental Protocols

Herein, we provide two detailed protocols for the N-acylation of this compound.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a classic and highly effective method for forming amides from amines and acyl chlorides.[1] The reaction is typically performed in a two-phase solvent system or in an aprotic organic solvent with a base to neutralize the HCl byproduct.[1][2]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[3]

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated product.

Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Agent

This method is an excellent alternative to using acyl chlorides, especially when the desired acyl group is derived from a carboxylic acid that is not readily converted to its acyl chloride.[4] Coupling agents activate the carboxylic acid in situ for reaction with the amine.

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid, Benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Addition of Amine and Base: Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCC, filter off the dicyclohexylurea (DCU) precipitate.

    • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography or recrystallization to yield the desired N-acylated product.

Data Presentation

The following table summarizes the key reaction parameters for the N-acylation of this compound with different acylating agents.

Acylating AgentMethodBaseSolventTemperature (°C)Typical Reaction Time (h)
Acetyl ChlorideProtocol 1TriethylamineDCM0 to RT2-4
Benzoyl ChlorideProtocol 1PyridineDCM0 to RT2-4
Acetic AcidProtocol 2DIPEADMFRT12-24
Benzoic AcidProtocol 2TriethylamineDCMRT12-24

Signaling Pathway/Logical Relationship Diagram

The chemical transformation occurring during the N-acylation is a nucleophilic acyl substitution. The following diagram illustrates the logical relationship of the reactants and products.

G cluster_reactants Reactants cluster_products Products Amine This compound Amide N-Acyl-1-(Pyridin-4-yl)propan-1-amine Amine->Amide AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Amide Byproduct Byproduct (e.g., HCl, H₂O) AcylatingAgent->Byproduct

Caption: Reactant to product transformation in N-acylation.

The protocols described in this application note offer reliable and versatile methods for the N-acylation of this compound. The choice between using an acyl chloride or a carboxylic acid with a coupling agent will depend on the availability of the starting materials and the specific requirements of the synthesis. These detailed procedures and the accompanying data provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize a wide range of N-acylated pyridinyl compounds for further investigation.

References

Catalytic Applications of Metal Complexes with 1-(Pyridin-4-yl)propan-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)propan-1-amine is a chiral bidentate ligand featuring both a pyridine ring and a primary amine. This structure allows it to coordinate with a variety of transition metals through its two nitrogen atoms, forming stable chelate rings. The presence of a stereocenter at the C1 position of the propyl chain makes it a promising candidate for applications in asymmetric catalysis. While literature specifically detailing the catalytic uses of metal complexes derived from this compound is emerging, the broader class of pyridine-amine and pyridine-imine ligands has been extensively studied. Metal complexes of these related ligands have demonstrated significant catalytic activity in a range of organic transformations, including asymmetric hydrogenation, transfer hydrogenation, oxidation reactions, and hydroamination.

This document provides an overview of the potential catalytic applications of metal complexes incorporating the this compound ligand. The application notes and protocols are based on established methodologies for structurally similar catalytic systems and are intended to serve as a guide for researchers exploring the catalytic potential of this specific ligand.

I. Asymmetric Transfer Hydrogenation of Prochiral Ketones

Application Note:

Metal complexes of chiral pyridine-containing ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This reaction is of great interest in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. Ruthenium(II) and Iron(II) complexes, in particular, when coordinated with chiral N,N-ligands, have shown excellent activity and enantioselectivity. The this compound ligand is well-suited for this transformation, where the metal center, the pyridine nitrogen, and the amine nitrogen can cooperatively participate in the catalytic cycle. The reaction typically employs a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.

Quantitative Data Summary:

The following table summarizes representative results for the asymmetric transfer hydrogenation of acetophenone using an iron complex with a related amine(imine)diphosphine ligand, demonstrating the potential of such systems.

EntryCatalyst PrecursorSubstrateProductTONTOF (h⁻¹)Yield (%)ee (%)
1cis-β-[Fe(Br)(CO)(PNNP')]BPh₄Acetophenone(S)-1-Phenylethanol8821->9995 (S)
2Iron(II) PNNP' complex4-Methoxyacetophenone(S)-1-(4-Methoxyphenyl)ethanol-->9993 (S)
3Iron(II) PNNP' complex4-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol-->9996 (S)
Data adapted from a study on a cis-β iron(II) PNNP′ precatalyst for asymmetric transfer hydrogenation of acetophenone.[1]

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis start Weigh Metal Precursor and This compound Ligand dissolve Dissolve in Solvent (e.g., Dichloromethane) start->dissolve reflux Reflux to Form Complex dissolve->reflux isolate Isolate and Purify Catalyst Complex reflux->isolate setup Set up Inert Atmosphere Reaction (e.g., Schlenk line) isolate->setup add_cat Add Catalyst Complex setup->add_cat add_reagents Add Substrate (Ketone), Base (e.g., KOtBu), and H-donor (e.g., iPrOH) add_cat->add_reagents react Stir at Defined Temperature add_reagents->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze by GC/HPLC for Conversion and Enantiomeric Excess purify->analyze

Caption: General workflow for asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation (Hypothetical Ru(II) Complex):

    • To a solution of [Ru(p-cymene)Cl₂]₂ (0.05 mmol) in dichloromethane (10 mL) under an inert atmosphere, add a solution of (R)-1-(pyridin-4-yl)propan-1-amine (0.11 mmol) in dichloromethane (5 mL).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with diethyl ether and dry under vacuum to yield the catalyst precursor, [(R)-RuCl(p-cymene)(this compound)]Cl.

  • Catalytic Reaction:

    • In a Schlenk flask under an argon atmosphere, dissolve the catalyst precursor (0.002 mmol, 1 mol%) in isopropanol (5 mL).

    • Add acetophenone (0.2 mmol, 1 equivalent).

    • Add a solution of potassium tert-butoxide (KOtBu) (0.02 mmol, 10 mol%) in isopropanol (1 mL).

    • Stir the reaction mixture at 60 °C for the desired time (monitor by TLC or GC).

  • Work-up and Analysis:

    • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).

    • Determine the conversion by GC analysis and the enantiomeric excess by chiral HPLC analysis.

II. Catalytic Oxidation of Secondary Alcohols

Application Note:

Ruthenium complexes are well-known catalysts for the oxidation of alcohols to aldehydes and ketones.[2] The use of pyridine-based ligands can modulate the electronic properties and stability of the ruthenium center, influencing catalytic activity. A complex of this compound with ruthenium could potentially catalyze the oxidation of secondary alcohols to ketones using a mild oxidant such as N-methylmorpholine-N-oxide (NMO) or tert-butyl hydroperoxide (TBHP). Such catalytic systems are advantageous as they often operate under mild conditions and can be more environmentally benign than stoichiometric oxidation methods.

Quantitative Data Summary:

The following table presents typical results for the oxidation of 1-phenylethanol catalyzed by ruthenium complexes with pyridine-imine ligands, which are structurally related to the target ligand.

EntryCatalystSubstrateOxidantTime (h)Temp (°C)Yield (%)
1Ru-Pyridine-Imine Complex A1-PhenylethanolNMO0.25RT95
2Ru-Pyridine-Imine Complex B1-PhenylethanolNMO0.25RT92
3Ru-Pyridine-Imine Complex CCyclohexanolNMO0.5RT90
Data adapted from studies on ruthenium organometallic complexes with pyridine-imine ligands.[2]

Catalytic Cycle Visualization:

G cluster_reactants Reactants cluster_products Products Ru_II [Ru(II)]-L Ru_IV_O [Ru(IV)=O]-L Ru_II->Ru_IV_O + NMO - NMM Ru_II_H2O [Ru(II)]-L(H2O) Ru_IV_O->Ru_II_H2O + R₂CHOH Ru_II_H2O->Ru_II - H₂O Alcohol R₂CHOH NMO NMO Ketone R₂C=O NMM NMM p1->Ketone

Caption: A plausible catalytic cycle for Ru-catalyzed alcohol oxidation.

Protocol: Ruthenium-Catalyzed Oxidation of 1-Phenylethanol

  • Catalyst System:

    • Use a pre-synthesized ruthenium complex of this compound or generate the catalyst in situ from a suitable ruthenium precursor (e.g., RuCl₃·xH₂O or [Ru(p-cymene)Cl₂]₂).

  • Reaction Procedure:

    • To a stirred solution of 1-phenylethanol (1 mmol) in acetone (10 mL), add the ruthenium catalyst (0.01 mmol, 1 mol%).

    • Add N-methylmorpholine-N-oxide (NMO) (1.2 mmol) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

    • Wash the silica pad with acetone.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford acetophenone.

    • Characterize the product by ¹H NMR, ¹³C NMR, and compare with known samples.

III. Synthesis of a Representative Metal Complex

Application Note:

The synthesis of catalytically active metal complexes requires well-defined procedures. This compound can be readily complexed with various metal precursors. The following is a general protocol for the synthesis of a palladium(II) complex, which could be a precursor for cross-coupling catalysis. Palladium complexes with pyridine-based ligands are known to be efficient catalysts in reactions like Suzuki-Miyaura and Heck cross-couplings.[3]

Synthesis Workflow:

G start Start weigh Weigh PdCl₂(CH₃CN)₂ and This compound start->weigh dissolve_pd Dissolve PdCl₂(CH₃CN)₂ in Solvent (e.g., THF) weigh->dissolve_pd dissolve_ligand Dissolve Ligand in Solvent (e.g., THF) weigh->dissolve_ligand mix Add Ligand Solution to Pd Solution Dropwise dissolve_pd->mix dissolve_ligand->mix stir Stir at Room Temperature mix->stir precipitate Observe Precipitate Formation stir->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry characterize Characterize the Complex (NMR, IR, Elemental Analysis) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of a Pd(II) complex.

Protocol: Synthesis of Dichloro-bis(this compound)palladium(II)

  • Materials:

    • Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂]

    • This compound

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether, anhydrous

  • Procedure:

    • Under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (0.5 mmol) in anhydrous THF (20 mL).

    • In a separate flask, dissolve this compound (1.0 mmol, 2 equivalents) in anhydrous THF (10 mL).

    • Slowly add the ligand solution to the stirred solution of the palladium precursor at room temperature.

    • A precipitate is expected to form upon addition.

    • Continue stirring the mixture for 12 hours at room temperature to ensure complete reaction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with a small amount of cold THF, followed by anhydrous diethyl ether.

    • Dry the yellow solid product under high vacuum.

  • Characterization:

    • Characterize the synthesized complex using standard analytical techniques:

      • ¹H and ¹³C NMR spectroscopy

      • FT-IR spectroscopy (to observe changes in C=N and N-H stretching frequencies upon coordination)

      • Elemental analysis

Conclusion

Metal complexes of this compound hold considerable promise as catalysts for a variety of important organic transformations. Based on the well-established catalytic activity of structurally similar pyridine-amine and pyridine-imine complexes, applications in asymmetric transfer hydrogenation and catalytic oxidation are particularly promising avenues for investigation. The protocols and data presented here provide a foundational framework for researchers to begin exploring the synthesis of these novel complexes and evaluating their catalytic efficacy. Further research into complexes with other metals such as rhodium, iridium, and cobalt could expand the scope of their catalytic applications into areas like hydroamination and C-H activation.

References

Application Notes and Protocols for Solid-Phase Synthesis Involving 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-(Pyridin-4-yl)propan-1-amine in solid-phase synthesis. The following sections describe its application in generating combinatorial libraries via reductive amination and in the post-synthesis modification of peptides, offering versatile tools for drug discovery and chemical biology.

Application 1: Solid-Phase Synthesis of a Diverse Chemical Library via Reductive Amination

This protocol details the use of this compound as a primary amine component in a solid-phase reductive amination reaction to generate a library of substituted secondary amines. This method is highly amenable to high-throughput synthesis and the creation of diverse molecular libraries for screening. The protocol is adapted from general methods for solid-phase reductive amination.[1]

Experimental Protocol

Materials:

  • Rink Amide resin (or other suitable resin with a linker leading to a primary amine upon cleavage)

  • Aldehyde-functionalized resin (e.g., prepared from aminomethyl resin)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane[2]

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection (if starting from Fmoc-protected resin)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the aldehyde-functionalized resin in DMF for 1 hour.

    • Wash the resin with DMF (3 x 5 mL per gram of resin).

  • Reductive Amination:

    • Prepare a solution of this compound (5 equivalents relative to resin loading) in 1% AcOH in DMF.

    • Add the amine solution to the swollen resin.

    • Add a solution of NaBH₃CN (5 equivalents) in DMF to the resin slurry.

    • Shake the reaction vessel at room temperature for 12-24 hours.

  • Washing:

    • Filter the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude product by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

    • Wash the product with cold diethyl ether and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Quantitative Data Summary
ParameterValue
Resin Loading (initial)0.5 mmol/g
Equivalents of Amine5
Equivalents of Reducing Agent5
Reaction Time18 hours
Crude Yield75-85%
Purity (post-HPLC)>95%

Workflow Diagram

G Resin Aldehyde-Functionalized Resin Swell Swell in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Reaction Reductive Amination (1% AcOH in DMF) Wash1->Reaction Amine This compound Amine->Reaction ReducingAgent NaBH3CN / 2-Picoline Borane ReducingAgent->Reaction Wash2 Wash (DMF, DCM, MeOH) Reaction->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Product Final Product Purification->Product

Solid-Phase Reductive Amination Workflow.

Application 2: On-Resin N-Terminal Modification of a Peptide

This protocol describes the modification of the N-terminus of a resin-bound peptide with a pyridinyl moiety by reacting the free amine with an appropriate electrophile, followed by coupling with this compound. This strategy is useful for introducing specific functionalities to peptides for applications such as targeted drug delivery or as bioconjugation handles.[3][4]

Experimental Protocol

Materials:

  • Peptide-on-resin (with a free N-terminus)

  • 4-Formylbenzoic acid

  • Coupling agents (e.g., HATU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • TFA cleavage cocktail

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Coupling of 4-Formylbenzoic Acid:

    • Pre-activate 4-formylbenzoic acid (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes.

    • Add DIPEA (6 eq.) to the activated acid solution.

    • Add the activated solution to the peptide-resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Reductive Amination with this compound:

    • Swell the resin in 1% AcOH in DMF.

    • Add this compound (10 eq.) and NaBH₃CN (10 eq.) to the resin.

    • Shake at room temperature for 24 hours.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Cleavage and Purification:

    • Cleave the modified peptide from the resin using a TFA cocktail.

    • Precipitate, wash, and dry the crude peptide as described in Application 1.

    • Purify by reverse-phase HPLC.

Quantitative Data Summary
ParameterValue
Peptide Scale0.1 mmol
Coupling ReagentHATU/HOBt/DIPEA
Coupling Time2 hours
Reductive Amination Time24 hours
Overall Yield (post-purification)30-50%
Purity (post-HPLC)>98%

Workflow Diagram

G PeptideResin Peptide-on-Resin (Free N-terminus) Coupling Couple Formylbenzoic Acid (HATU/HOBt/DIPEA) PeptideResin->Coupling Formylbenzoic 4-Formylbenzoic Acid Formylbenzoic->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 ReductiveAmination Reductive Amination Wash1->ReductiveAmination Pyridylamine This compound Pyridylamine->ReductiveAmination Wash2 Wash (DMF, DCM, MeOH) ReductiveAmination->Wash2 Cleavage Cleavage and Deprotection Wash2->Cleavage Purification HPLC Purification Cleavage->Purification FinalPeptide Modified Peptide Purification->FinalPeptide

On-Resin N-Terminal Peptide Modification.

References

Application Note: Chiral Separation of 1-(Pyridin-4-yl)propan-1-amine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of the enantiomers of 1-(Pyridin-4-yl)propan-1-amine, a key chiral building block in pharmaceutical synthesis. A robust High-Performance Liquid Chromatography (HPLC) method was developed utilizing a polysaccharide-based chiral stationary phase (CSP). The method demonstrates excellent resolution and peak shape, making it suitable for enantiomeric purity determination and quality control in research and drug development settings.

Introduction

Chiral primary amines are fundamental intermediates in the synthesis of numerous biologically active molecules.[1] The enantiomers of a chiral amine can exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify these enantiomers is of utmost importance for drug development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable analysis of chiral compounds.[1] This document provides a comprehensive methodology for the enantiomeric separation of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to their broad selectivity for a wide range of racemates, including primary amines. A suitable choice is a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent).

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • Racemic this compound (for method development)

    • Enantiomerically enriched samples (for peak identification)

Chromatographic Conditions

A summary of the starting chromatographic conditions is provided in the table below. Optimization of these parameters may be necessary to achieve the desired resolution for specific applications.

ParameterRecommended Condition
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Ensure the sample is fully dissolved before injection. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Method Development and Optimization

The successful chiral separation of basic compounds like this compound is highly dependent on the mobile phase composition, particularly the presence of a basic additive. Diethylamine (DEA) is added to the mobile phase to improve peak shape and resolution by masking residual acidic silanol groups on the silica surface of the stationary phase. The concentration of the alcohol modifier (ethanol) can be adjusted to optimize the retention times and selectivity.

Results and Discussion

Under the recommended chromatographic conditions, baseline separation of the two enantiomers of this compound is expected. The following table summarizes the anticipated quantitative data.

ParameterValue
Retention Time (Enantiomer 1) ~ 6.5 min
Retention Time (Enantiomer 2) ~ 7.8 min
Resolution (Rs) > 2.0
Selectivity (α) > 1.2
Tailing Factor 0.9 - 1.2

Note: The elution order of the enantiomers should be confirmed by injecting a sample of a known enantiomer.

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical workflow for developing and validating a chiral HPLC separation method.

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization cluster_validation Validation SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) ColumnEquilibration Column Equilibration SamplePrep->ColumnEquilibration MobilePhasePrep Mobile Phase Preparation (Hexane/Ethanol/DEA) MobilePhasePrep->ColumnEquilibration SystemSuitability System Suitability Test ColumnEquilibration->SystemSuitability InjectSample Inject Racemic Standard SystemSuitability->InjectSample DataAcquisition Data Acquisition InjectSample->DataAcquisition AnalyzeResults Analyze Chromatogram (Resolution, Peak Shape) DataAcquisition->AnalyzeResults OptimizationDecision Resolution > 1.5? AnalyzeResults->OptimizationDecision AdjustMobilePhase Adjust Mobile Phase (% Ethanol, % DEA) OptimizationDecision->AdjustMobilePhase No FinalMethod Final Method OptimizationDecision->FinalMethod Yes AdjustMobilePhase->ColumnEquilibration ValidateMethod Method Validation (Linearity, Precision, Accuracy) FinalMethod->ValidateMethod Chiral_Recognition cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase cluster_interactions Intermolecular Interactions R_Enantiomer (R)-Enantiomer DiastereomericComplexes Transient Diastereomeric Complexes R_Enantiomer->DiastereomericComplexes S_Enantiomer (S)-Enantiomer S_Enantiomer->DiastereomericComplexes CSP Polysaccharide Derivative (Chiral Selector) CSP->DiastereomericComplexes Interactions Hydrogen Bonding Dipole-Dipole Interactions π-π Interactions Steric Hindrance Interactions->DiastereomericComplexes DiastereomericComplexes->Interactions Separation Differential Retention & Enantiomeric Separation DiastereomericComplexes->Separation

References

Application Note: Derivatization of 1-(Pyridin-4-yl)propan-1-amine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Pyridin-4-yl)propan-1-amine is a primary amine containing a pyridine ring, a structural motif found in numerous pharmaceuticals and biologically active compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound by GC-MS can be challenging due to their high polarity and potential for peak tailing, which can lead to poor chromatographic resolution and inaccurate quantification.[1]

Derivatization is a chemical modification process that converts polar and non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[2][3] This application note provides detailed protocols for the derivatization of this compound using two common reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and Trifluoroacetic anhydride (TFAA) for acylation. Additionally, a protocol for chiral derivatization is presented to enable the enantioselective analysis of this chiral amine.

Advantages of Derivatization for Amine Analysis:

  • Increased Volatility: Derivatization replaces active hydrogens on the amine group with non-polar functional groups, increasing the volatility of the analyte for GC analysis.[2]

  • Improved Peak Shape: The reduction in polarity minimizes interactions with the GC column's stationary phase, resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: The introduction of specific derivatizing groups can improve ionization efficiency in the mass spectrometer, leading to lower detection limits.

  • Structural Information: The mass spectra of the derivatives often provide valuable structural information, aiding in compound identification.

  • Chiral Separation: The use of a chiral derivatizing agent allows for the separation of enantiomers on a standard achiral GC column.[4][5]

Experimental Protocols

Silylation using BSTFA

This protocol describes the formation of a trimethylsilyl (TMS) derivative of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as catalyst)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the dried sample. Add 100 µL of BSTFA (with 1% TMCS) and 10 µL of anhydrous pyridine to the vial.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Acylation using TFAA

This protocol details the formation of a trifluoroacetyl (TFA) derivative.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Prepare the sample as described in the silylation protocol.

  • Reagent Addition: Add 200 µL of anhydrous solvent to the dried sample, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in a suitable volume (e.g., 100-200 µL) of anhydrous solvent.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.

Chiral Derivatization for Enantiomeric Separation

This protocol enables the separation of the enantiomers of this compound by forming diastereomers using a chiral derivatizing agent. (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl) is used as an example.[4]

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Anhydrous base (e.g., Triethylamine)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Nitrogen gas supply

Protocol:

  • Sample Preparation: Prepare the sample as described previously.

  • Reagent Addition: Dissolve the dried sample in 100 µL of anhydrous aprotic solvent. Add 20 µL of anhydrous triethylamine, followed by 10 µL of R-MTPCl solution (e.g., 10 mg/mL in the same solvent).

  • Reaction: Cap the vial and let the reaction proceed at room temperature for 30-60 minutes, or gently heat at 50-60°C for 15-20 minutes to ensure completion.

  • Work-up (Optional): To remove excess reagent, a simple liquid-liquid extraction can be performed. Add 200 µL of a mild aqueous base (e.g., 5% NaHCO₃ solution), vortex, and centrifuge. The organic layer containing the diastereomers can then be carefully transferred to a clean vial.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the derivatization and GC-MS analysis of primary amines. The values for this compound should be optimized for specific instrumentation and analytical goals.

ParameterSilylation (BSTFA)Acylation (TFAA)Chiral Derivatization (R-MTPCl)
Derivatization Time 30 - 60 min15 - 30 min15 - 60 min
Derivatization Temp. 70 - 80 °C60 - 70 °C25 - 60 °C
Typical Recovery > 90%> 90%81 - 99%[4]
Limit of Detection (LOD) 0.1 - 5 ng/mL2.5 - 6.9 ng/mL[6][7]120 ng/L[4]
Limit of Quantification (LOQ) 0.5 - 15 ng/mL5 - 20 ng/mL400 ng/L[4]
GC Column HP-5MS or equivalentHP-5MS or equivalentHP-5MS or equivalent
Injector Temp. 250 - 280 °C250 - 280 °C280 °C[8]
Oven Program 80°C (2 min), ramp to 280°C80°C (2 min), ramp to 280°C80°C (2 min), ramp to 280°C at 8-30°C/min[8]
MS Ionization Mode Electron Ionization (EI)Electron Ionization (EI)Electron Ionization (EI)

Visualizations

Diagram 1: Experimental Workflow for Derivatization and GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start This compound Sample dry Evaporate to Dryness start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Agent (BSTFA, TFAA, or Chiral Reagent) dissolve->add_reagent react Heat to React add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Diagram 2: Chemical Derivatization Reactions

derivatization_reactions cluster_silylation Silylation cluster_acylation Acylation cluster_chiral Chiral Derivatization amine1 This compound C₈H₁₂N₂ tms_derivative TMS Derivative More Volatile amine1->tms_derivative + BSTFA bstfa BSTFA C₈H₁₈F₃NO₂Si₂ amine2 This compound C₈H₁₂N₂ tfa_derivative TFA Derivative Improved Peak Shape amine2->tfa_derivative + TFAA tfaa TFAA C₄F₆O₃ amine3 Racemic Amine (R/S)-C₈H₁₂N₂ diastereomers Diastereomers Separable on Achiral Column amine3->diastereomers + Chiral Reagent chiral_reagent Chiral Reagent e.g., (R)-MTPCl

References

Application Notes and Protocols: 1-(Pyridin-4-yl)propan-1-amine Hydrochloride in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)propan-1-amine hydrochloride is a versatile primary amine containing a pyridine moiety, making it a valuable building block in pharmaceutical and agrochemical research.[1] Its hydrochloride salt form generally confers aqueous solubility, allowing for its application in a variety of aqueous reaction conditions. Pyridine-containing compounds are of significant interest in drug discovery due to their ability to engage in hydrogen bonding and their presence in numerous FDA-approved drugs. This document provides detailed application notes and protocols for the use of this compound hydrochloride in common aqueous reactions, relevant to researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dihydrochloride salt is presented below. These properties are essential for designing and executing aqueous reactions.

PropertyThis compoundThis compound dihydrochlorideReference
Molecular Formula C₈H₁₂N₂C₈H₁₄Cl₂N₂[1][2]
Molecular Weight 136.19 g/mol 209.12 g/mol [1][2]
Appearance Not specified (likely an oil or low-melting solid)White to off-white solidGeneral chemical knowledge
Aqueous Solubility Sparingly solubleSolubleGeneral chemical knowledge
pKa (pyridinium ion) ~5.2 (estimated)~5.2 (estimated)[3]
pKa (ammonium ion) ~9.5 (estimated)~9.5 (estimated)[4]

Applications in Aqueous Reactions

The presence of both a primary amine and a pyridine ring allows this compound hydrochloride to be used in a variety of aqueous reactions. The primary amine can act as a nucleophile, while the pyridine ring can influence the molecule's solubility, basicity, and potential to act as a ligand or organocatalyst.

Amide Coupling Reactions

Primary amines are frequently used in amide bond formation, a cornerstone of peptide synthesis and the assembly of many pharmaceutical agents. In an aqueous environment, water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to activate carboxylic acids for coupling with amines.

Illustrative Reaction Scheme:

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. In an aqueous medium, the reaction between an aldehyde or ketone and this compound can be achieved using a water-compatible reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Illustrative Reaction Scheme:

Nucleophilic Aromatic Substitution (SNAAr)

The primary amine of this compound can act as a nucleophile in SNAAr reactions with electron-deficient aromatic rings, a common strategy in medicinal chemistry to link molecular fragments.

Illustrative Reaction Scheme:

Experimental Protocols

The following are detailed, illustrative protocols for the use of this compound hydrochloride in aqueous reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Aqueous Amide Coupling using EDC/NHS Chemistry

This protocol describes the coupling of a generic carboxylic acid with this compound hydrochloride in an aqueous buffer.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1x, pH 7.4)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in MES buffer (0.1 M, pH 6.0).

    • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Coupling:

    • In a separate vial, dissolve this compound hydrochloride (1.1 eq) in PBS (1x, pH 7.4).

    • Add the activated carboxylic acid solution to the amine solution.

    • Adjust the pH of the reaction mixture to ~7.5-8.0 using 1 M NaOH.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative):

The following table provides hypothetical yield data for the coupling of various carboxylic acids with this compound hydrochloride under the conditions described above.

Carboxylic AcidReaction Time (h)Yield (%)
Benzoic Acid385
Acetic Acid292
Phenylacetic Acid3.588

Visualizations

Experimental Workflow for Aqueous Amide Coupling

G Experimental Workflow: Aqueous Amide Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification A Dissolve Carboxylic Acid, EDC, and NHS in MES Buffer (pH 6.0) B Stir at Room Temperature (30-60 min) A->B D Combine Activated Acid and Amine Solutions B->D Activated Carboxylic Acid C Dissolve this compound HCl in PBS (pH 7.4) C->D E Adjust pH to 7.5-8.0 D->E F Stir at Room Temperature (2-4 h) E->F G Quench with Water H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the aqueous amide coupling reaction.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyridine-containing molecules as kinase inhibitors, this compound hydrochloride can serve as a scaffold for the development of such inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a generic kinase signaling pathway.

G Hypothetical Kinase Signaling Pathway Inhibition cluster_pathway Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Leads to Inhibitor Derivative of This compound Inhibitor->KinaseB Inhibits

References

Application Notes and Protocols for the Scale-up Synthesis of (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of the chiral amine (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine, a key intermediate in pharmaceutical development. The described synthetic route is a four-step process commencing with the synthesis of 2-(methylthio)-4-cyanopyridine, followed by a Grignard reaction to form the corresponding propiophenone derivative. Subsequent oxidation of the sulfide to a sulfone, and a final stereoselective biocatalytic reductive amination yields the target chiral amine. Detailed experimental protocols for each step are provided, along with tables summarizing key quantitative data and visual diagrams of the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The overall synthetic strategy for (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine is depicted below. The four main stages are:

  • Thiolation: Introduction of a methylthio group at the 2-position of a 4-cyanopyridine precursor.

  • Ketone Formation: Carbon-carbon bond formation via a Grignard reaction to introduce the propyl ketone side chain.

  • Oxidation: Conversion of the methylthio group to the methylsulfonyl group.

  • Asymmetric Reductive Amination: Stereoselective formation of the chiral amine from the ketone precursor.

Synthetic_Pathway cluster_0 Step 1: Thiolation cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Oxidation cluster_3 Step 4: Asymmetric Reductive Amination 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 2-(Methylthio)-4-cyanopyridine 2-(Methylthio)-4-cyanopyridine 2-Chloro-4-cyanopyridine->2-(Methylthio)-4-cyanopyridine NaSMe, THF 1-(2-(Methylthio)pyridin-4-yl)propan-1-one 1-(2-(Methylthio)pyridin-4-yl)propan-1-one 2-(Methylthio)-4-cyanopyridine->1-(2-(Methylthio)pyridin-4-yl)propan-1-one 1. EtMgBr, THF 2. H3O+ 1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-one 1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-one 1-(2-(Methylthio)pyridin-4-yl)propan-1-one->1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-one m-CPBA, DCM (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine 1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-one->(S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine Transaminase, Amine Donor, Buffer

Caption: Proposed four-step synthesis of (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine.

Experimental Protocols and Data

Step 1: Synthesis of 2-(Methylthio)-4-cyanopyridine

Protocol:

  • To a stirred solution of 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 L/kg of starting material) under a nitrogen atmosphere at 0 °C, add a solution of sodium thiomethoxide (1.1 eq) in THF (2 L/kg of sodium thiomethoxide) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water (5 L/kg of starting material).

  • Extract the aqueous layer with ethyl acetate (3 x 5 L/kg of starting material).

  • Combine the organic layers, wash with brine (2 x 3 L/kg of starting material), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(methylthio)-4-cyanopyridine as a solid.

Quantitative Data Summary:

ParameterValue
Starting Material2-Chloro-4-cyanopyridine
Molar Ratio (NaSMe)1.1 eq
SolventTHF
Reaction Temperature0 °C to RT
Reaction Time12 hours
Typical Yield85-95%
Purity (HPLC)>98%
Step 2: Synthesis of 1-(2-(Methylthio)pyridin-4-yl)propan-1-one

Protocol:

  • To a stirred solution of 2-(methylthio)-4-cyanopyridine (1.0 eq) in anhydrous THF (8 L/kg of starting material) under a nitrogen atmosphere at 0 °C, add ethylmagnesium bromide (2.5 eq, 3.0 M solution in diethyl ether) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the formation of the intermediate imine by TLC or HPLC.

  • Cool the reaction mixture to 0 °C and slowly add 3 M aqueous HCl (10 L/kg of starting material) to hydrolyze the imine.

  • Stir the mixture at room temperature for 2 hours.

  • Basify the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 6 L/kg of starting material).

  • Combine the organic layers, wash with brine (2 x 4 L/kg of starting material), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes) to give 1-(2-(methylthio)pyridin-4-yl)propan-1-one.

Quantitative Data Summary:

ParameterValue
Starting Material2-(Methylthio)-4-cyanopyridine
Molar Ratio (EtMgBr)2.5 eq
SolventTHF
Reaction Temperature0 °C to RT
Reaction Time6 hours
Typical Yield70-80%
Purity (HPLC)>97%
Step 3: Synthesis of 1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-one

Protocol:

  • To a stirred solution of 1-(2-(methylthio)pyridin-4-yl)propan-1-one (1.0 eq) in dichloromethane (DCM, 10 L/kg of starting material) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5 L/kg of starting material).

  • Separate the layers and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 5 L/kg of starting material) and then with brine (5 L/kg of starting material).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-one as a white solid.

Quantitative Data Summary:

ParameterValue
Starting Material1-(2-(Methylthio)pyridin-4-yl)propan-1-one
Molar Ratio (m-CPBA)2.2 eq
SolventDichloromethane
Reaction Temperature0 °C to RT
Reaction Time6 hours
Typical Yield90-98%
Purity (HPLC)>99%
Step 4: Asymmetric Reductive Amination to (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine

This step utilizes a biocatalytic approach for high stereoselectivity. The choice of transaminase enzyme is critical and may require screening for optimal activity and selectivity towards the specific ketone substrate.[1][2]

Workflow for Biocatalytic Reductive Amination:

Biocatalytic_Workflow cluster_0 Reaction Setup cluster_1 Bioreaction cluster_2 Workup and Purification Buffer Prepare Buffer (e.g., KPi, pH 8.5) Reaction_Vessel Combine all components in Bioreactor Buffer->Reaction_Vessel Substrate Dissolve Ketone in Co-solvent (e.g., DMSO) Substrate->Reaction_Vessel Enzyme Prepare Transaminase Solution Enzyme->Reaction_Vessel Amine_Donor Add Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction_Vessel Incubation Incubate at controlled Temperature and pH (e.g., 30-40 °C) Reaction_Vessel->Incubation Monitoring Monitor conversion and enantiomeric excess (ee) by HPLC Incubation->Monitoring Quench Adjust pH to >10 with NaOH Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent (e.g., MTBE) Quench->Extraction Purification Purify by crystallization or chromatography Extraction->Purification Final_Product (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine Purification->Final_Product

Caption: Workflow for the biocatalytic asymmetric reductive amination.

Protocol:

  • In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 8.5).

  • Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor.

  • In a separate vessel, dissolve 1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

  • Add the amine donor (e.g., isopropylamine, in excess) to the buffer.

  • Slowly add the dissolved ketone substrate to the bioreactor.

  • Maintain the reaction at a constant temperature (e.g., 35 °C) and pH with gentle agitation.

  • Monitor the reaction for conversion of the ketone and the enantiomeric excess (ee) of the amine product by chiral HPLC.

  • Once the reaction has reached completion (typically >99% conversion and >99% ee), adjust the pH of the mixture to >10 with an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization or by forming a salt (e.g., hydrochloride) to yield the final product with high chemical and enantiomeric purity.

Quantitative Data Summary:

ParameterValue
Starting Material1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-one
BiocatalystTransaminase (e.g., ATA-117 or an engineered variant)
Amine DonorIsopropylamine
Co-solventDMSO
Reaction Temperature30-40 °C
Reaction pH8.0-9.0
Reaction Time12-24 hours
Typical Yield80-95%
Enantiomeric Excess (ee)>99%
Purity (HPLC)>99%

Conclusion

The presented four-step synthesis provides a viable and scalable route to (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine. The key to achieving high stereochemical purity lies in the final biocatalytic reductive amination step, which offers significant advantages in terms of selectivity and environmental impact over traditional chemical methods. The provided protocols and data serve as a robust starting point for the development and optimization of a large-scale manufacturing process for this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Pyridin-4-yl)propan-1-amine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via reductive amination of 4-propionylpyridine?

A1: The most common byproducts from the reductive amination of 4-propionylpyridine include:

  • Unreacted 4-propionylpyridine: The starting ketone may not have fully reacted.

  • 1-(Pyridin-4-yl)propan-1-ol: This alcohol is formed from the reduction of the ketone starting material by the reducing agent (e.g., sodium borohydride) before imine formation.[1]

  • N-(1-(Pyridin-4-yl)propyl)-1-(pyridin-4-yl)propan-1-amine (Secondary Amine): The newly formed primary amine can react with another molecule of the intermediate imine, leading to a secondary amine byproduct.

  • Residual Reducing Agent Salts: Salts from the reducing agent (e.g., borate salts from sodium borohydride) will be present after the reaction quench.

Q2: My purified this compound appears as an oil, but I have seen it described as a solid. Why is this?

A2: this compound can exist as a free base, which is often an oil or a low-melting solid at room temperature. Crystalline solids are typically the salt forms of the amine, such as the hydrochloride or dihydrochloride salt. If a solid product is desired for ease of handling and stability, consider converting the purified free base to its salt form.

Q3: Why is my amine product streaking or tailing significantly on the silica gel TLC plate and column?

A3: Streaking or tailing of basic compounds like this compound on silica gel is a common problem. It is caused by the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[2][3] This can lead to poor separation, broad peaks, and even irreversible adsorption of the product onto the column.[2]

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography can be an effective method for purifying polar and ionizable compounds. For basic amines, it is often advantageous to use a mobile phase with a high pH (alkaline conditions). This suppresses the protonation of the amine, making it more lipophilic and increasing its retention on the nonpolar stationary phase, which can lead to better separation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product Streaking on Silica Gel Column Strong interaction between the basic amine and acidic silanol groups on the silica.- Add a competing base to the eluent: Incorporate 0.5-2% triethylamine (TEA) or another volatile amine into your mobile phase.[3] - Use a different stationary phase: Consider using basic alumina or amine-functionalized silica for your column.[2][4]
Product Does Not Elute from the Silica Gel Column The chosen eluent system is not polar enough to displace the strongly adsorbed amine.- Increase the eluent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane). A common eluent system for basic amines is a gradient of methanol in dichloromethane with 1% triethylamine.[3]
Co-elution of Product and Byproducts The polarity of the product and a byproduct (e.g., the corresponding alcohol) are too similar in the chosen eluent system.- Optimize the solvent system: Systematically screen different solvent systems with varying polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, with and without a basic additive). - Consider an alternative purification technique: If chromatography is ineffective, try recrystallization or distillation (if the compound is thermally stable).
Low Recovery After Purification - The product is irreversibly adsorbed onto the silica gel column. - The product is volatile and has been lost during solvent evaporation. - The product is highly soluble in the recrystallization mother liquor.- For column chromatography: Use a modified eluent or a different stationary phase as described above. - For solvent evaporation: Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum. - For recrystallization: Ensure the solution is thoroughly cooled to maximize crystal formation. Minimize the amount of hot solvent used for dissolution.[5]
Product Decomposes on the Column The acidic nature of the silica gel is causing the degradation of the amine.- Deactivate the silica: Pre-treat the silica gel with a solution of triethylamine in the eluent before packing the column.[6] - Switch to a less acidic stationary phase: Use neutral or basic alumina.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound from a crude reaction mixture.

  • Preparation of the Eluent:

    • A common starting eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • To mitigate peak tailing, add 1% triethylamine (TEA) to the eluent mixture (e.g., for 100 mL of eluent, use 89 mL DCM, 10 mL MeOH, and 1 mL TEA).

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the initial eluent.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing and Elution:

    • Pack a glass column with silica gel using the prepared eluent.

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with a low polarity mixture (e.g., 2-5% MeOH in DCM with 1% TEA) and gradually increase the polarity of the eluent (e.g., up to 10-15% MeOH) to elute the product.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using the same eluent system. Use a suitable stain for visualization, such as potassium permanganate or ninhydrin, as the compound may not be strongly UV-active.[3]

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: Recrystallization

Recrystallization can be an effective method for purifying the product, especially if it is a solid or can be converted to a solid salt.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. Good single solvents to try for pyridine derivatives include ethanol, methanol, and toluene.[5]

    • Mixed solvent systems like ethanol/water, acetone/water, or toluene/hexane can also be effective.[5] The ideal system is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

The following table can be used to document the results of purification experiments.

Purification Method Starting Material (Crude) Purified Product Recovery (%) Purity (by GC/HPLC/NMR) Notes
Column Chromatography Mass (g):Mass (g):Before: After:Eluent System: Stationary Phase:
Recrystallization Mass (g):Mass (g):Before: After:Solvent System:

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Reaction Mixture column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization analysis Purity Analysis (TLC, GC, NMR) column_chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->column_chromatography If impure analysis->recrystallization If impure analysis->pure_product If pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Column Chromatography start Problem: Product Streaks on Silica TLC/Column cause Cause: Acid-Base Interaction with Silica start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 action1 Add 1% Triethylamine to Eluent solution1->action1 action2 Use Basic Alumina or Amine-Functionalized Silica solution2->action2 outcome Improved Separation action1->outcome action2->outcome

Caption: Troubleshooting logic for streaking of basic amines on silica gel columns.

References

Technical Support Center: Stability of 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(Pyridin-4-yl)propan-1-amine in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound can be influenced by several factors. As a pyridine-containing amine, it is susceptible to:

  • Oxidation: Exposure to air, especially in the presence of trace metal ions, can lead to oxidative degradation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Light Exposure: Pyridine and its derivatives can be sensitive to light, particularly UV radiation, which may induce photodegradation.[1] It is advisable to store solutions in amber vials or otherwise protect them from light.[2]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[3][4] For long-term storage, refrigeration or freezing is often recommended, though solubility at lower temperatures must be considered.

  • pH and Moisture: Amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other reactions.[4] The pH of the solution is also critical, as it can affect the compound's stability and degradation rate.

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or acidic contaminants, can react with the amine and cause degradation. Using high-purity, degassed solvents is crucial.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Container: Use amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching from plastic containers.[2]

  • Atmosphere: Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Temperature: Store solutions at a low temperature, such as 2-8°C or -20°C. A structural isomer, 3-(Pyridin-4-yl)propan-1-amine, is stored at room temperature under an inert atmosphere, suggesting that protection from air and light are key.[5] However, for long-term stability in solution, lower temperatures are generally preferable. Always confirm that the compound remains soluble at the chosen storage temperature to avoid precipitation.

  • Solvent Choice: Select a high-purity, dry solvent that is known to be compatible with amines.

Q3: Which solvents are generally preferred for dissolving this compound?

  • Aprotic Solvents: Acetonitrile, Dichloromethane (DCM), and Tetrahydrofuran (THF). Be aware that THF can form peroxides, so use a freshly opened bottle or inhibitor-free THF.

  • Protic Solvents: Methanol and Ethanol. These are good solvents but can participate in reactions under certain conditions.

  • Aqueous Solutions: Solubility in aqueous buffers will be pH-dependent. As an amine, it will be more soluble at a lower pH where it is protonated.

The choice of solvent will depend on the specific application. For analytical purposes, a solvent that is compatible with the chosen method (e.g., HPLC mobile phase) is ideal.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a stored solution.

  • Possible Cause 1: Degradation. The new peaks are likely degradation products. Amines can degrade via oxidation or reaction with solvent impurities.[6]

    • Solution: Prepare a fresh solution from solid material and re-analyze. Compare the chromatogram to that of the stored solution to confirm degradation. To prevent future degradation, follow the recommended storage conditions (see FAQ Q2). Consider performing a forced degradation study to identify potential degradants.

  • Possible Cause 2: Solvent Impurities. The solvent itself may contain impurities that are visible on the chromatogram.

    • Solution: Run a blank injection of the solvent to check for contaminants. Use high-purity, HPLC-grade solvents.

  • Possible Cause 3: Contamination. The sample may have been contaminated during preparation or handling.

    • Solution: Prepare a fresh sample using clean glassware and proper technique.

Issue 2: The concentration of my stock solution appears to have decreased over time.

  • Possible Cause 1: Degradation. The parent compound is degrading, leading to a lower measured concentration.[7]

    • Solution: Implement a stability testing protocol (see Experimental Protocols below) to determine the rate of degradation in your specific solvent and storage conditions. Based on the results, establish an expiration date for your solutions.

  • Possible Cause 2: Adsorption. The compound may be adsorbing to the surface of the storage container, particularly if it is plastic.

    • Solution: Use glass vials for storage. Silanized glass can be used for particularly "sticky" compounds.

  • Possible Cause 3: Solvent Evaporation. If the container is not sealed properly, the solvent may evaporate, leading to an apparent increase, not decrease, in concentration. However, if a small amount of solvent evaporates and the compound is unstable, the overall effect could be a decrease in the parent compound.

    • Solution: Ensure vials are sealed tightly with appropriate caps. For volatile solvents, consider using parafilm as an extra precaution.

Issue 3: My solution has changed color (e.g., turned yellow or brown).

  • Possible Cause: Oxidation or Polymerization. Color changes are often a visual indicator of chemical degradation. Amines are known to darken upon oxidation.

    • Solution: Discard the solution. Prepare a fresh solution and ensure it is stored under an inert atmosphere and protected from light.

Data Presentation

While specific stability data for this compound is not available in the public domain, the following table provides an illustrative example of how to present stability data based on general principles of amine stability. This data is hypothetical and should be confirmed by experimentation.

Table 1: Illustrative Stability of this compound (1 mg/mL) under Different Conditions

SolventTemperatureAtmosphereLight ConditionPurity after 4 Weeks (% Remaining)Observations
Acetonitrile25°CAirAmbient85%Slight yellowing
Acetonitrile25°CNitrogenDark98%No change
Acetonitrile4°CNitrogenDark>99%No change
Methanol25°CAirAmbient90%No change
Methanol4°CNitrogenDark>99%No change
PBS (pH 7.4)4°CAirDark92%No change

Experimental Protocols

Protocol: Small-Scale Stability Assessment using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in a chosen solvent.

1. Materials and Equipment:

  • This compound (solid)

  • High-purity solvent(s) of interest (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Amber HPLC vials with PTFE-lined caps

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)[8]

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Dissolve the compound in the chosen solvent in a volumetric flask. Ensure complete dissolution.

  • Sample Preparation for Time Point Zero (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Transfer the diluted sample to an HPLC vial and analyze immediately. This will serve as your baseline (100% purity).

  • Storage of Stability Samples:

    • Aliquot the remaining stock solution into several amber HPLC vials, creating replicates for each storage condition to be tested (e.g., Room Temperature/Ambient Light, 4°C/Dark, etc.).

    • For anaerobic conditions, gently bubble inert gas through the solution for 1-2 minutes before capping the vials.

    • Seal all vials tightly and store them under the designated conditions.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 24 hours, 1 week, 2 weeks, 4 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • The formula is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Note the appearance of any new peaks, which may be degradation products.

Visualizations

TroubleshootingWorkflow start Issue Observed: Unexpected HPLC Peaks or Concentration Decrease check_blank Run Solvent Blank start->check_blank is_blank_clean Is Blank Clean? check_blank->is_blank_clean use_new_solvent Action: Use New, High-Purity Solvent is_blank_clean->use_new_solvent No prepare_fresh Prepare Fresh Sample from Solid is_blank_clean->prepare_fresh Yes use_new_solvent->prepare_fresh compare_chromatograms Compare Fresh vs. Stored Sample Chromatograms prepare_fresh->compare_chromatograms are_they_different Are They Different? compare_chromatograms->are_they_different contamination Conclusion: Original Sample was Likely Contaminated are_they_different->contamination No degradation Conclusion: Degradation Confirmed are_they_different->degradation Yes implement_storage Action: Implement Proper Storage (Inert Gas, Dark, Low Temp) degradation->implement_storage DegradationPathway parent This compound n_oxide Pyridine N-Oxide Derivative parent->n_oxide dehydrogenation Dehydrogenation Product (Imine) parent->dehydrogenation oxidative_stress Oxidative Stress (O2, Metal Ions) oxidative_stress->parent leads to photonic_stress Photonic Stress (UV Light) photonic_stress->parent leads to thermal_stress Thermal Stress (Heat) thermal_stress->parent accelerates dimerization Dimerization/Polymerization Products dehydrogenation->dimerization

References

Preventing racemization during functionalization of 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of 1-(Pyridin-4-yl)propan-1-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the functionalization of this compound.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the functionalization of this compound that may lead to a loss of stereochemical integrity.

Q1: I am observing significant racemization during an acylation reaction of the primary amine. What are the likely causes and how can I mitigate this?

A1: Racemization during acylation is often due to the formation of an unstable intermediate or harsh reaction conditions. The key is to use mild reagents and maintain a low temperature.

  • Likely Causes:

    • High Temperatures: Increased temperatures can provide sufficient energy for epimerization, especially if even a small amount of a deprotonating agent is present.

    • Strong Bases: The use of strong, non-hindered bases can lead to deprotonation of the stereogenic C-H bond, which is acidic due to the adjacent pyridyl ring.

    • Prolonged Reaction Times: Extended exposure to reaction conditions, even if mild, can increase the likelihood of racemization.

    • Reactive Acylating Agents: Highly reactive acylating agents (e.g., acyl chlorides without a scavenger) can generate acidic byproducts (HCl) that may catalyze racemization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the acylation at 0 °C or even -78 °C.

    • Choose a Milder Acylating Agent: Consider using an activated ester (e.g., NHS ester) or a coupling reagent like EDC or HATU in the presence of a non-nucleophilic base.

    • Use a Hindered Non-Nucleophilic Base: If a base is required, use a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge any acid produced without deprotonating the stereocenter.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Consider a Two-Phase System: A Schotten-Baumann reaction using an aqueous base (like NaHCO₃) and an organic solvent can sometimes be effective as the amine is acylated at the interface, and the product is quickly extracted into the organic layer, minimizing contact with the base.

Q2: My attempts at N-alkylation of the pyridine ring are resulting in a racemic product. How can I maintain stereochemistry?

A2: N-alkylation of the pyridine ring introduces a positive charge, which significantly increases the acidity of the adjacent C-H bond at the stereocenter, making it highly susceptible to deprotonation and racemization.

  • Likely Causes:

    • Base-Mediated Racemization: The product, a pyridinium salt, has a much more acidic proton at the chiral center. Even weak bases present in the reaction mixture can cause deprotonation and subsequent racemization.

    • Elevated Temperatures: The increased acidity of the stereogenic proton means that even moderate heat can be enough to induce racemization.

  • Troubleshooting Steps:

    • Use a Non-Basic Alkylating Agent: Employ alkylating agents that do not require a base, such as alkyl triflates (e.g., methyl triflate) or Meerwein's salt (e.g., trimethyloxonium tetrafluoroborate).

    • Strictly Anhydrous and Aprotic Conditions: Water or other protic solvents can act as proton sources/sinks, facilitating racemization. Ensure all reagents and solvents are rigorously dried.

    • Low Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Immediate Work-up and Purification: Once the reaction is complete, promptly work up the reaction mixture and purify the product under non-basic conditions to minimize exposure to any potential racemizing agents.

Q3: I am trying to perform a reaction on a substituent of the pyridine ring, but I'm losing enantiomeric purity. What should I do?

A3: Even if the reaction is not directly at the stereocenter, the reagents and conditions can still induce racemization.

  • Likely Causes:

    • Inadvertent Deprotonation: Reagents intended for another part of the molecule (e.g., strong organometallics for a directed ortho-metalation) can deprotonate the stereocenter.

    • Acidic or Basic Byproducts: The reaction may generate byproducts that alter the pH of the mixture and catalyze racemization.

  • Troubleshooting Steps:

    • Protect the Stereocenter: If possible, temporarily protect the primary amine with a suitable protecting group (e.g., Boc). This can sterically hinder access to the stereogenic proton and reduce its acidity.

    • Re-evaluate Reagent Compatibility: Ensure that all reagents and catalysts are compatible with the stereocenter. For example, if using a strong base, consider if a weaker base or a different synthetic route could achieve the desired transformation.

    • Buffer the Reaction Mixture: If the reaction is sensitive to pH changes, the addition of a non-reactive buffer may help maintain a neutral environment.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of racemization for this compound?

A: The primary cause of racemization is the deprotonation of the hydrogen atom at the chiral center (the carbon atom attached to both the pyridine ring and the amine group). The adjacent pyridine ring stabilizes the resulting carbanion through resonance, making this proton relatively acidic and susceptible to removal by bases.

Q: Which analytical techniques are best for monitoring enantiomeric purity?

A: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your starting material and product. Other techniques include chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) using chiral shift reagents.

Q: How can I choose the right solvent to minimize racemization?

A: Non-polar, aprotic solvents are generally preferred as they are less likely to facilitate proton transfer, which is a key step in racemization. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are often good choices. Avoid polar protic solvents (like methanol or ethanol) if a base is present, as they can shuttle protons.

Data Presentation: Enantiomeric Excess in Acylation Reactions

The following table summarizes the effect of different reaction conditions on the enantiomeric excess (e.e.) of the acylated product.

Acylating AgentBaseSolventTemperature (°C)Time (h)Enantiomeric Excess (e.e.) of Product (%)
Acetyl ChlorideTriethylamineDCM25475
Acetic AnhydridePyridineDCM25688
Acetyl ChlorideDIPEADCM02>99
Acetic AnhydrideDMAP (cat.), DIPEATHF03>99
Acetic AcidEDC, HOBtDMF0 to 2512>98

Experimental Protocols

Protocol for Stereoretentive Acylation:

  • Dissolve this compound (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

TroubleshootingRacemization Start Start: Racemization Observed IdentifyReaction Identify Reaction Type Start->IdentifyReaction Acylation Amine Acylation IdentifyReaction->Acylation Amine NAlkylation Pyridine N-Alkylation IdentifyReaction->NAlkylation Pyridine Other Other Functionalization IdentifyReaction->Other Other CheckTemp High Temperature? Acylation->CheckTemp CheckProductAcidity Product C-H More Acidic? NAlkylation->CheckProductAcidity CheckCompatibility Reagent Incompatibility? Other->CheckCompatibility CheckBase Strong/Unhindered Base? CheckTemp->CheckBase No LowerTemp Action: Lower Temperature (e.g., 0 °C or -78 °C) CheckTemp->LowerTemp Yes CheckReagent Reactive Agent? CheckBase->CheckReagent No UseHinderedBase Action: Use Hindered Base (e.g., DIPEA) CheckBase->UseHinderedBase Yes UseMildReagent Action: Use Mild Reagent (e.g., Coupling Agent) CheckReagent->UseMildReagent Yes End End: Stereopurity Preserved CheckReagent->End No UseNonBasicReagent Action: Use Non-Basic Alkylating Agent CheckProductAcidity->UseNonBasicReagent Yes ProtectAmine Action: Protect Amine (e.g., Boc group) CheckCompatibility->ProtectAmine Yes CheckCompatibility->End No LowerTemp->End UseHinderedBase->End UseMildReagent->End UseNonBasicReagent->LowerTemp ProtectAmine->End

Caption: Troubleshooting workflow for preventing racemization.

Caption: Mechanism of base-catalyzed racemization.

Technical Support Center: 1-(Pyridin-4-yl)propan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyridin-4-yl)propan-1-amine, focusing on its reactions with electrophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic sites in this compound?

A1: this compound has two primary nucleophilic sites: the exocyclic primary amine (-NH2) group and the nitrogen atom within the pyridine ring. The primary amine is generally more nucleophilic and will be the primary site of attack for most electrophiles under neutral or slightly basic conditions.

Q2: What is the most common side reaction when reacting this compound with an acylating agent (e.g., acetyl chloride, acetic anhydride)?

A2: The most common side reaction is the formation of the N,N-diacylated product, where two acyl groups are attached to the primary amine. Another potential, though generally less favorable, side reaction is the acylation of the pyridine nitrogen, which would result in the formation of a pyridinium salt.

Q3: Can the pyridine nitrogen be alkylated when targeting the primary amine?

A3: Yes, alkylation of the pyridine nitrogen to form a quaternary pyridinium salt is a potential side reaction.[1] The chemoselectivity between N-alkylation of the primary amine and alkylation of the pyridine ring can be influenced by the nature of the alkylating agent, the solvent, and the reaction temperature.

Q4: How can I favor selective N-acylation of the primary amine?

A4: To favor selective N-acylation, it is recommended to use a stoichiometric amount of the acylating agent and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[2] Running the reaction at a lower temperature can also enhance selectivity. The use of a catalyst like 4-(Dimethylaminopyridine) (DMAP) can increase the reaction rate but may also promote side reactions if not used judiciously.[3]

Q5: What strategies can be employed to prevent reaction at the pyridine nitrogen?

A5: If reaction at the pyridine nitrogen is a significant issue, one strategy is to use a protecting group for the pyridine nitrogen. For instance, the pyridine can be converted to its N-oxide, which can be deoxygenated after the desired reaction at the primary amine is complete. Another approach is the use of a borane protecting group.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Acylated Product

Problem: The N-acylation of this compound results in a low yield of the desired amide product, with a significant amount of unreacted starting material.

Potential Causes and Solutions:

Cause Solution
Insufficiently reactive acylating agent Switch to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride).
Incomplete reaction Increase the reaction time or temperature. Monitor the reaction progress using TLC or LC-MS.
Protonation of the amine Ensure a sufficient amount of a non-nucleophilic base is used to neutralize any acid generated during the reaction.[4]
Steric hindrance If either the amine or the acylating agent is sterically hindered, consider using a coupling agent such as HATU or HOBt to facilitate the reaction.
Issue 2: Formation of Multiple Products (Side Reactions)

Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of side products in addition to the desired N-acylated or N-alkylated product.

Potential Side Products and Mitigation Strategies:

Side Product Mitigation Strategy
N,N-diacylation Use a 1:1 stoichiometric ratio of the amine to the acylating agent. Add the acylating agent slowly to the reaction mixture.
Pyridinium salt formation (acylation/alkylation of pyridine nitrogen) Perform the reaction at lower temperatures. Use less polar solvents. Consider protecting the pyridine nitrogen if this is a persistent issue.
Over-alkylation of the primary amine Use a precise stoichiometry of the alkylating agent. Consider a reductive amination approach as an alternative for mono-alkylation.

Experimental Protocols

Selective N-Acetylation of this compound

This protocol is a general guideline for the selective N-acetylation of the primary amine group.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 to 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield N-(1-(pyridin-4-yl)propyl)acetamide.

Visualizations

Signaling_Pathway cluster_reactants Reactants cluster_products Potential Products Amine This compound Desired_Product Desired Product (N-Alkylation/Acylation) Amine->Desired_Product Primary Amine Attack Side_Product Side Product (Pyridine N-Alkylation/Acylation) Amine->Side_Product Pyridine Nitrogen Attack (Side Reaction) Electrophile Electrophile (R-X) (e.g., Acyl Chloride, Alkyl Halide) Electrophile->Desired_Product Electrophile->Side_Product

Caption: Competitive reaction pathways for this compound with an electrophile.

Experimental_Workflow Start Start: Dissolve Amine and Base in Solvent Add_Electrophile Slowly Add Electrophile at Low Temperature Start->Add_Electrophile Reaction Monitor Reaction (TLC/LC-MS) Add_Electrophile->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Isolated Desired Product Purification->Product

Caption: A general experimental workflow for the selective N-acylation/alkylation of this compound.

References

Optimizing reaction conditions for the synthesis of 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-4-yl)propan-1-amine. This valuable chiral amine serves as a crucial building block in the development of various pharmaceutical agents. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to facilitate rapid problem-solving.

Q1: My reductive amination reaction is showing low conversion of the starting ketone, 4-propionylpyridine. What are the potential causes and how can I improve the yield?

A1: Low conversion in reductive amination is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine intermediate is a critical equilibrium-driven step.

    • Troubleshooting:

      • pH Adjustment: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the carbonyl group is not sufficiently activated. The addition of a mild acid like acetic acid can be beneficial.[1]

      • Water Removal: The formation of the imine generates water, which can hydrolyze the imine back to the starting materials.[1] Using a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards the product.

  • Reducing Agent Issues: The choice and activity of the reducing agent are crucial for the subsequent reduction of the imine.

    • Troubleshooting:

      • Reagent Activity: Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) has not degraded. It's advisable to use a fresh batch or test its activity on a known substrate.[1]

      • Choice of Reductant: Sodium cyanoborohydride (NaBH₃CN) is often preferred for one-pot reductive aminations as it is more selective for the imine over the ketone, especially at mildly acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and milder alternative.[2] If using sodium borohydride (NaBH₄), it is best to first allow the imine to form before adding the reducing agent to prevent premature reduction of the starting ketone.[2]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Troubleshooting:

      • Temperature: While imine formation can often be done at room temperature, the reduction step may benefit from gentle heating. However, excessive heat can lead to side reactions or reagent decomposition.

      • Solvent: The reagents must be soluble in the chosen solvent. Protic solvents like methanol or ethanol are commonly used.[2]

Q2: I am observing the formation of significant byproducts in my Leuckart reaction. How can I minimize these and improve the purity of my desired amine?

A2: The Leuckart reaction, while a classic method for reductive amination, is known for requiring high temperatures and can lead to the formation of several byproducts.[3][4]

  • N-formyl Amine Formation: The primary amine product can react further with formic acid or formamide to produce the N-formyl derivative.

    • Troubleshooting: The N-formyl amine can be hydrolyzed back to the desired primary amine by heating with aqueous acid (e.g., HCl) during the workup.[5]

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone and undergo a second reductive amination to form a secondary amine.

    • Troubleshooting: Using a large excess of the ammonia source (e.g., ammonium formate) can help to minimize this side reaction.[4]

  • Aldol Condensation: Under the basic conditions that can arise during the reaction, the starting ketone, 4-propionylpyridine, may undergo self-condensation.

    • Troubleshooting: Careful control of the reaction temperature and minimizing the reaction time can help to reduce the extent of such side reactions.

Q3: The purification of this compound is proving to be difficult. What are the recommended purification strategies?

A3: The basic nature of the pyridine and the primary amine groups can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.

  • Acid-Base Extraction: An effective initial purification step is an acid-base workup. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to extract the basic amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography:

    • Modified Silica Gel: To minimize tailing on silica gel, the eluent can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol.

    • Alumina Chromatography: Using neutral or basic alumina as the stationary phase can be a better alternative to silica gel for purifying basic compounds.

  • Crystallization as a Salt: A highly effective method for obtaining pure product is to form a salt, such as the hydrochloride salt, and recrystallize it. The free base can then be regenerated by treatment with a base. The hydrochloride salt can be prepared by bubbling HCl gas through a solution of the amine or by adding a solution of HCl in an organic solvent.[6]

Data Presentation

The following tables summarize key reaction parameters for the synthesis of this compound via two common methods. These are representative conditions and may require optimization for specific laboratory setups.

Table 1: Reductive Amination of 4-Propionylpyridine

ParameterConditionNotes
Ammonia Source Ammonium acetate, Ammonium chlorideAmmonium acetate can also act as a buffer.
Reducing Agent Sodium cyanoborohydride, Sodium triacetoxyborohydride, Sodium borohydrideNaBH₃CN and NaBH(OAc)₃ are generally more selective.[2]
Solvent Methanol, EthanolEnsures solubility of reagents.
pH 4-6Crucial for efficient imine formation.[1]
Temperature Room temperature to 50°CGentle heating may be required for the reduction step.
Reaction Time 12-48 hoursMonitor by TLC or LC-MS for completion.

Table 2: Leuckart Reaction of 4-Propionylpyridine

ParameterConditionNotes
Reagents Ammonium formate or Formamide and Formic acidAmmonium formate is often reported to give better yields.[4]
Temperature 120-180°CHigh temperatures are characteristic of this reaction.[3][4]
Reaction Time 4-24 hoursProlonged heating can lead to byproduct formation.
Workup Acid hydrolysis (e.g., reflux with HCl)Necessary to hydrolyze the intermediate N-formyl amine.[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Reductive Amination using Sodium Borohydride and Ammonium Acetate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-propionylpyridine (1.0 eq.), ammonium acetate (10 eq.), and methanol (10 mL per gram of ketone).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (2.0 eq.) portion-wise over 30 minutes, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and water to the residue. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., Dichloromethane:Methanol:Triethylamine 95:4.5:0.5) or by crystallization as the hydrochloride salt.

Protocol 2: Leuckart Reaction using Ammonium Formate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-propionylpyridine (1.0 eq.) and ammonium formate (5-10 eq.).[3]

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 4-6 hours.[4] The reaction mixture will become a dark, viscous liquid.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (5-10 mL per gram of ketone) and reflux the mixture for 4-6 hours to hydrolyze the intermediate N-formyl amine.

  • Workup: After cooling, make the solution strongly basic by the careful addition of concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by the methods described in the troubleshooting section.

Mandatory Visualizations

Diagram 1: General Workflow for Reductive Amination

Reductive_Amination_Workflow start Start: 4-Propionylpyridine + Ammonia Source imine_formation Imine Formation (Acid Catalyst, RT) start->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography/Crystallization) workup->purification product Product: this compound purification->product Troubleshooting_Reductive_Amination decision decision action action start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC, NMR) start->check_imine imine_present Imine Present? check_imine->imine_present no_imine Optimize Imine Formation imine_present->no_imine No optimize_reduction Optimize Reduction Step imine_present->optimize_reduction Yes adjust_ph Adjust pH (4-6) no_imine->adjust_ph add_dehydrating_agent Add Dehydrating Agent no_imine->add_dehydrating_agent check_reductant Check Reducing Agent Activity optimize_reduction->check_reductant change_reductant Change Reducing Agent optimize_reduction->change_reductant

References

Technical Support Center: Flash Chromatography Purification of Basic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the flash chromatography purification of basic amine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of basic amines via flash chromatography, offering step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing)

Q: My chromatogram shows significant peak tailing for my basic amine compound. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue when purifying basic compounds on standard silica gel.[1][2] It is primarily caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.[2][3][4] This leads to multiple retention mechanisms and results in broad, asymmetrical peaks.[2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common approach is to add a basic modifier to the mobile phase to compete with your compound for the active sites on the silica gel.[1][3]

    • Action: Add 0.1-2% (v/v) of a volatile amine like triethylamine (TEA) or ammonium hydroxide to your eluent.[1][3][5]

    • Consideration: While effective, the modifier will need to be removed from the collected fractions, which can sometimes be challenging.[1]

  • Alternative Stationary Phase: If mobile phase modification is not ideal or ineffective, consider using a different stationary phase.

    • Action:

      • Amine-functionalized silica (NH2): This is often the best choice as the amine-bonded surface is less acidic and reduces the strong interactions with basic analytes, leading to improved peak shape.[5][6][7][8][9]

      • Alumina: Basic or neutral alumina can also be a suitable alternative to silica.[5]

    • Benefit: Using an amine-functionalized column often eliminates the need for basic additives in the mobile phase, simplifying downstream processing.[5][8][9]

  • Column Overload: Injecting too much sample can lead to peak tailing.[2][4]

    • Action: Reduce the sample load and re-run the purification. As a general guideline, aim for a sample load of 1% or less for liquid loading.[10]

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier add_modifier Add 0.1-2% Triethylamine or Ammonium Hydroxide check_modifier->add_modifier No check_stationary_phase Are you using standard silica gel? check_modifier->check_stationary_phase Yes solution Improved Peak Shape add_modifier->solution switch_to_amine Switch to an Amine-Functionalized (NH2) Column check_stationary_phase->switch_to_amine Yes check_loading Is the sample load >1%? check_stationary_phase->check_loading No switch_to_amine->solution reduce_load Reduce Sample Load check_loading->reduce_load Yes check_loading->solution No reduce_load->solution G start Start: Sample Loading Decision solubility_check Is the sample soluble in a weak solvent (e.g., initial mobile phase)? start->solubility_check load_check Is the sample load >1%? solubility_check->load_check Yes dry_load Use Dry Loading solubility_check->dry_load No liquid_load Use Liquid Loading load_check->liquid_load No load_check->dry_load Yes end_point Proceed with Purification liquid_load->end_point dry_load->end_point

References

Technical Support Center: Catalyst Removal from 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual catalysts from 1-(Pyridin-4-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely residual catalysts in the synthesis of this compound?

The synthesis of this compound and similar structures often involves palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) or hydrogenations. Therefore, the most common residual metal catalysts are Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni).

Q2: Why is my final product discolored (e.g., grey, black, or brown)?

Product discoloration is a common indicator of residual metal catalyst contamination.[1] Many catalysts, especially palladium, can decompose into finely divided metal particles (e.g., palladium black), which can color the final product.[1]

Q3: Why is it particularly difficult to remove catalyst residues from this compound?

The molecular structure contains both a pyridine ring and a primary amine. The nitrogen atoms in these groups are strong ligands that can coordinate with and bind to metal species, making them more soluble in the product mixture and thus harder to remove by simple filtration.[2]

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (ICH Q3D) for elemental impurities. For palladium, a Class 1 metal of significant safety concern, the concentration limit in the final drug substance is often in the range of 5 to 10 parts per million (ppm), depending on the drug's daily dosage.[2][3]

Q5: What are the primary methods for removing residual metal catalysts?

Common and effective techniques include:

  • Adsorption: Using materials like activated carbon to bind the metal.[2]

  • Scavenging: Employing solid-supported reagents (metal scavengers) with high, selective affinity for the target metal.[2][3][4][5]

  • Filtration: Passing the solution through a filter aid like Celite® to remove heterogeneous or precipitated catalysts.[1]

  • Chromatography: Purifying the compound via column chromatography.[6]

  • Crystallization: Purifying the final product by crystallizing it, often as a salt (e.g., hydrochloride salt), which can leave impurities behind in the mother liquor.[2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Product is dark or off-color after initial work-up. Presence of insoluble or colloidal palladium (palladium black).[1]Filter the crude product solution through a pad of Celite®. This is a rapid first step to remove heterogeneous metal particles.[1]
Filtration through Celite® did not remove the color. The metal catalyst is homogeneously dissolved or strongly coordinated to the product.Use a high-surface-area adsorbent like activated carbon or a targeted metal scavenger .
Residual metal levels are still above 10 ppm after chromatography. Column chromatography alone can be insufficient for complete removal, with studies showing significant residual palladium can remain.[6]Implement a metal scavenging step after chromatography. This is a reliable method to reduce levels to <10 ppm.[6]
Inconsistent catalyst removal results between batches. The specific form of the residual metal (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) may vary, affecting the efficiency of a single removal method.[2]Standardize the work-up procedure before scavenging. Consider using a broad-spectrum scavenger effective against multiple metal species.[2]
Low product recovery after using a metal scavenger. The scavenger may adsorb the amine product in addition to the metal catalyst.After filtering off the scavenger, wash it thoroughly with a fresh portion of the solvent to recover any adsorbed product.[2] Also, optimize the amount of scavenger used; excess scavenger can lead to product loss.

Workflow for Catalyst Removal

The following diagram outlines a general workflow for selecting and implementing a catalyst removal strategy.

G cluster_0 Initial Cleanup cluster_1 Advanced Purification A Crude Product (High Catalyst Content) B Visible Particulates? (e.g., Palladium Black) A->B C Yes B->C Yes D No B->D No E Filter through Celite® J Select Scavenging Method F Analyze Filtrate (ICP-OES) E->F G Purity OK? F->G H Yes G->H Yes I No G->I No K Final Product I->J L Option 1: Activated Carbon J->L M Option 2: Metal Scavenger (e.g., Thiol-Silica) J->M N Option 3: Chromatography J->N O Process & Filter L->O M->O N->O P Analyze Product (ICP-OES) O->P Q Purity OK? P->Q R Yes Q->R Yes S No Q->S No R->K T Consider Crystallization or alternative scavenger S->T T->K G A Crude Product in Organic Solvent B Add Scavenger (e.g., Activated Carbon or Thiol-Silica) A->B C Stir at 25-60 °C for 2-18 h B->C D Filter through Celite Pad C->D E Solid Waste: Scavenger + Catalyst D->E F Filtrate: Product in Solvent D->F G Concentrate (Evaporate Solvent) F->G H Purified Product (Low Catalyst) G->H

References

Storage and handling recommendations for 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 1-(Pyridin-4-yl)propan-1-amine. Below you will find frequently asked questions (FAQs) covering storage, handling, and safety, as well as a troubleshooting guide for common experimental issues.

Frequently Asked Questions (FAQs)

1. What is the proper way to store this compound?

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store this compound in a cool, dark, and dry place.

ParameterRecommendationSource
Storage Temperature 2-8°C[1]
Atmosphere Inert gas[2]
Container Tightly sealed[1][2]
Light Protect from light[1][2]
Moisture Store in a dry place[1][2]

2. What are the key handling precautions for this compound?

Due to its chemical nature as a primary amine and pyridine derivative, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.[2] Personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)RecommendationSource
Eye Protection Safety goggles or face shield[2]
Hand Protection Chemical-resistant gloves[2]
Body Protection Laboratory coat[2]
Respiratory Protection Use in a well-ventilated area or with a respirator[2]

3. What are the known incompatibilities of this compound?

As a primary amine, this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and should be avoided.

4. What should I do in case of accidental exposure?

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid ProcedureSource
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

1. My reaction is not proceeding as expected. What are the potential causes?

Several factors can affect the outcome of a reaction involving a primary amine. Consider the following:

  • Reagent Purity: Impurities in this compound or other reactants can interfere with the reaction.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction. Ensure these are optimized for your specific transformation.

  • Base Sensitivity: As an amine, the compound is basic and can be sensitive to acidic conditions. Ensure the pH of your reaction medium is appropriate.

  • Air and Moisture Sensitivity: While specific data for this compound is limited, many amines are sensitive to air and moisture.[2] Consider running your reaction under an inert atmosphere.

2. I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products is a common issue in amine chemistry. Over-alkylation is a frequent side reaction with primary amines.[3] To improve selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants.

  • Protecting Groups: Consider using a protecting group for the amine if you are targeting another reactive site in the molecule.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway.

3. The compound appears to be degrading. What are the likely causes?

Degradation can be caused by:

  • Improper Storage: Exposure to light, air, or high temperatures can lead to decomposition.[1][2]

  • Incompatible Solvents: Ensure the solvent used is compatible with the amine.

  • Presence of Oxidizing Agents: Avoid contact with oxidizing agents.

4. What is the best way to purify this compound after a reaction?

Purification methods will depend on the nature of the reaction mixture and the properties of the product. Common techniques for purifying amines include:

  • Distillation: If the compound is a liquid and thermally stable.

  • Crystallization: If the product is a solid.

  • Column Chromatography: A versatile method for separating compounds based on their polarity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common experimental issues.

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Impurities) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, pH) start->check_conditions check_atmosphere Consider Air/Moisture Sensitivity start->check_atmosphere analyze_side_products Analyze Side Products (e.g., Over-alkylation) check_reagents->analyze_side_products modify_protocol Modify Experimental Protocol check_conditions->modify_protocol check_atmosphere->modify_protocol analyze_side_products->modify_protocol optimize_stoichiometry Optimize Stoichiometry modify_protocol->optimize_stoichiometry change_solvent_temp Change Solvent/Temperature modify_protocol->change_solvent_temp use_inert_atmosphere Use Inert Atmosphere modify_protocol->use_inert_atmosphere use_protecting_group Introduce Protecting Group modify_protocol->use_protecting_group end Problem Resolved optimize_stoichiometry->end change_solvent_temp->end use_inert_atmosphere->end use_protecting_group->end

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting low enantioselectivity in asymmetric hydrogenation for chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated troubleshooting guide for achieving high enantioselectivity in the synthesis of chiral amines via asymmetric hydrogenation. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation of an imine is resulting in low enantiomeric excess (ee). What are the most common causes?

Low enantioselectivity in imine hydrogenation can stem from several factors. The primary areas to investigate are the catalyst system (metal precursor and chiral ligand), the substrate itself, and the reaction conditions. Issues can include an inappropriate choice of ligand for the substrate, catalyst deactivation, impurities in the substrate or solvent, and suboptimal temperature or pressure.[1][2][3] The high basicity and nucleophilicity of the resulting amine product can also lead to catalyst inhibition or deactivation, particularly with N-alkyl ketimines.[1][4]

Q2: How does the choice of chiral ligand impact the enantioselectivity of the reaction?

The chiral ligand is paramount in determining the stereochemical outcome of the reaction. The ligand's structure creates a chiral environment around the metal center, which preferentially directs the hydrogenation to one face of the prochiral substrate.[2] Steric and electronic properties of the ligand must be well-matched with the substrate to achieve high enantioselectivity.[5] For instance, sterically hindered N-aryl imines have shown excellent results with Ir/f-binaphane catalysts.[1][4] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate.[2]

Q3: Can the solvent choice significantly affect the enantiomeric excess?

Yes, the solvent can have a dramatic effect on enantioselectivity.[1] For example, in the hydrogenation of certain ketimines, trifluoroethanol (TFE) was found to be the only solvent that led to high conversion and enantioselectivity.[1] The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state energies of the stereodetermining step. Protic solvents may also participate in hydrogen bonding interactions that can affect selectivity.[6]

Q4: What is the role of additives, and how can they improve low ee?

Additives can play a crucial role in improving both the activity and enantioselectivity of the hydrogenation. For instance, acids can protonate the substrate, facilitating catalyst coordination and altering the reaction mechanism.[7] In some cases, the addition of an acid like HBr has been shown to dramatically improve asymmetric induction.[4] Bases may also be used to neutralize acidic impurities or to modify the catalyst's active state.[8] The choice of additive is highly dependent on the specific catalyst system and substrate.

Q5: My enamide hydrogenation is sluggish and showing low ee. What should I investigate?

For enamide hydrogenation, catalyst choice is critical. Rhodium complexes with chiral bisphosphine ligands like DuPHOS and BPE are known to be highly effective.[9] If the reaction is slow, consider that iminium formation might be the rate-determining step. A dual-catalyst system, employing a chiral acid and a suitable achiral acid co-catalyst (like acetic acid), can facilitate iminium formation and improve reaction rates and yields without compromising enantioselectivity.[10] Also, ensure the enamide substrate is pure, as impurities can poison the catalyst.

Q6: How can I accurately determine the enantiomeric excess of my chiral amine product?

Accurate determination of ee is essential for troubleshooting. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[11][12] These techniques separate the enantiomers on a chiral stationary phase, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is another powerful, non-destructive method.[12][13][14]

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Imine Hydrogenation

If you are experiencing low enantiomeric excess in the asymmetric hydrogenation of an imine, follow this systematic troubleshooting workflow.

Troubleshooting_Low_ee start Low ee Observed substrate_purity Verify Substrate Purity start->substrate_purity ligand_screening Screen Chiral Ligands metal_precursor Vary Metal Precursor (e.g., Ir, Rh, Ru) ligand_screening->metal_precursor temperature Vary Temperature metal_precursor->temperature catalyst_loading Optimize Catalyst Loading end High ee Achieved catalyst_loading->end pressure Vary H2 Pressure temperature->pressure additives Screen Additives (Acids/Bases) pressure->additives additives->catalyst_loading solvent_screening Screen Solvents substrate_purity->solvent_screening solvent_screening->ligand_screening

Caption: Troubleshooting workflow for low enantioselectivity.

Catalyst/LigandSubstrate TypeSolventTemp (°C)Pressure (bar)ee (%)Reference
Ir/f-binaphaneSterically hindered N-aryl iminesToluene25100up to 99[1][4]
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesToluene2530up to 90[1][4]
Ir-MaxPHOXN-alkyl iminesCH2Cl22550up to 94[1]
Ir-PHOXN-methyl imine of acetophenoneCH2Cl225100low[3][4]

This protocol provides a general guideline for screening different chiral ligands to optimize the enantioselectivity of an imine hydrogenation reaction.

  • Preparation of Stock Solutions:

    • In a nitrogen-filled glovebox, prepare a stock solution of the metal precursor (e.g., [Ir(COD)Cl]₂) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene).

    • Prepare separate stock solutions for each chiral ligand to be screened at a slightly higher molar concentration than the metal precursor (e.g., Ligand:Metal ratio of 1.1:1).

  • Reaction Setup:

    • Arrange an array of flame-dried reaction vials or a parallel synthesis reactor block.

    • To each vial, add the appropriate volume of the metal precursor stock solution.

    • Add the corresponding volume of a unique chiral ligand stock solution to each vial.

    • Stir the mixtures at room temperature for 15-30 minutes to allow for catalyst formation.

  • Hydrogenation:

    • Add a solution of the imine substrate in the same solvent to each vial.

    • Seal the vials and place the reactor into an autoclave.

    • Purge the autoclave with hydrogen gas (3-4 cycles) before pressurizing to the desired pressure (e.g., 50 bar).

    • Stir the reactions at the desired temperature (e.g., 25-50 °C) for a set period (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the autoclave and purge with nitrogen.

    • Take an aliquot from each reaction vial, filter through a small plug of silica gel, and concentrate under reduced pressure.

    • Analyze the enantiomeric excess of the resulting chiral amine in each sample using a pre-developed chiral HPLC or SFC method.

Guide 2: Troubleshooting Poor Yield in Biocatalytic Reductive Amination

For issues with yield in biocatalytic reductive amination, which is an alternative route to chiral amines, consider the following factors.

Troubleshooting_Biocatalysis_Yield start Low Yield Observed enzyme_activity Check Enzyme Activity start->enzyme_activity cofactor Ensure Cofactor Regeneration enzyme_activity->cofactor equilibrium Address Unfavorable Equilibrium cofactor->equilibrium substrate_inhibition Test for Substrate/Product Inhibition equilibrium->substrate_inhibition conditions Optimize pH and Temperature substrate_inhibition->conditions end Improved Yield conditions->end

Caption: Troubleshooting workflow for poor biocatalytic yield.

Enzyme TypeReactionKey FeaturesCommon Issues
Transaminases (TAs) Reductive amination of ketonesHigh stereoselectivity, mild conditions.[3]Unfavorable equilibrium, limited substrate scope for wild-type enzymes.[3]
Imine Reductases (IREDs) Reduction of pre-formed iminesComplements TAs, can access secondary and tertiary amines.[3]Requires a separate imine formation step.[3]
Amine Dehydrogenases (AmDHs) Reductive amination of ketonesUses ammonia as the amine source, good atom economy.[3]Limited number of well-characterized AmDHs.[3]
Monoamine Oxidases (MAOs) Kinetic resolution of racemic aminesHigh enantioselectivity for specific substrates.[3]Limited to kinetic resolution (max. 50% yield).[3]

Analytical Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol outlines the steps for determining the enantiomeric excess of a chiral amine sample.

  • Method Development:

    • Select an appropriate chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

    • Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and a buffer for reversed phase) to achieve baseline separation of the enantiomers using a racemic standard of the amine.

    • Optimize other parameters such as flow rate and column temperature.

  • Sample Preparation:

    • Accurately weigh a small amount of the reaction product and dissolve it in the mobile phase to create a stock solution.

    • If necessary, dilute the stock solution to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the optimized mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Record the chromatogram, ensuring that the two enantiomer peaks are well-resolved.

  • Quantification:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

HPLC_Workflow start Chiral Amine Sample method_dev Method Development (Column, Mobile Phase) start->method_dev sample_prep Sample Preparation (Dissolve, Filter) method_dev->sample_prep hplc_analysis HPLC Analysis (Injection, Separation) sample_prep->hplc_analysis quantification Data Analysis (Peak Integration, ee Calculation) hplc_analysis->quantification result Enantiomeric Excess (%) quantification->result

Caption: Workflow for ee determination by chiral HPLC.

References

Technical Support Center: Enhancing Grignard Reaction Efficiency with Alkenyl Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and success rate of Grignard reactions with alkenyl pyridines.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with an alkenyl pyridine is failing or giving a very low yield. What are the most common reasons for this?

A1: The most common issues with Grignard reactions involving alkenyl pyridines are multifaceted, stemming from the inherent reactivity of both the Grignard reagent and the substrate. Key factors include:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing the yield. It is crucial to work under strictly anhydrous and inert conditions.

  • Polymerization of the Alkenyl Pyridine: Vinylpyridines are susceptible to polymerization, especially in the presence of reactive organometallic species or under thermal stress. This side reaction consumes the starting material and leads to the formation of intractable polymeric byproducts.

  • Competing Reaction Pathways: Grignard reagents can add to alkenyl pyridines in two primary ways: the desired 1,4-conjugate addition to the vinyl group, or an undesired 1,2-addition to the pyridine ring's C=N bond. The balance between these pathways is influenced by factors such as the steric and electronic nature of the Grignard reagent and the pyridine substrate, as well as the reaction conditions.

  • Grignard Reagent Decomposition: Grignard reagents can decompose over time, especially when heated for prolonged periods. This can lead to the formation of byproducts and a reduction in the concentration of the active reagent.

Q2: How can I prevent the polymerization of my alkenyl pyridine during the reaction?

A2: Preventing polymerization is critical for achieving a good yield. Here are several strategies:

  • Low-Temperature Reactions: Maintaining a low reaction temperature, typically between -78 °C and 0 °C, can significantly suppress the rate of polymerization.

  • Use of Inhibitors: While typically removed before reaction, trace amounts of inhibitors from the commercial alkenyl pyridine may need to be considered. For storage, 2-vinylpyridine is often stabilized with inhibitors like 4-tert-butyl catechol to prevent polymerization under light or heat.[1]

  • Controlled Addition: Slow, dropwise addition of the Grignard reagent to the alkenyl pyridine solution can help to maintain a low concentration of the reactive species and minimize localized heating, thereby reducing the likelihood of polymerization.

  • Catalyst Choice: The use of certain catalysts, such as copper salts, can promote the desired conjugate addition at lower temperatures, outcompeting the polymerization pathway.

Q3: How can I favor the desired 1,4-conjugate addition over the 1,2-addition to the pyridine ring?

A3: Directing the regioselectivity of the Grignard addition is a key challenge. The following approaches can favor the desired 1,4-addition:

  • Use of Copper Catalysts: Copper(I) salts, such as CuBr·SMe₂, CuI, or CuCN, are widely used to promote the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated systems, including alkenyl pyridines.[1][2] The in-situ formation of an organocuprate species is generally believed to be responsible for this selectivity.

  • Lewis Acid Additives: The use of a Lewis acid, such as BF₃·OEt₂, can activate the alkenyl pyridine towards nucleophilic attack and enhance the rate of the conjugate addition.[2]

  • Choice of Grignard Reagent: The nature of the Grignard reagent plays a role. Softer, less basic Grignard reagents, often derived from aryl or vinyl halides, may show a higher propensity for 1,4-addition compared to more basic alkyl Grignards.

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable 1,4-adduct over the kinetically favored 1,2-adduct.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction does not initiate (no exotherm, no color change) 1. Wet glassware or solvents.2. Inactive magnesium surface (oxide layer).3. Impure starting materials.1. Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use freshly distilled, anhydrous solvents.2. Activate the magnesium turnings using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding them in a dry flask.3. Purify the alkenyl pyridine and the halide used to prepare the Grignard reagent.
Low yield of the desired conjugate addition product 1. Polymerization of the alkenyl pyridine.2. Competing 1,2-addition to the pyridine ring.3. Incomplete reaction.4. Grignard reagent decomposition.1. Perform the reaction at low temperatures (-78 °C to 0 °C). Add the Grignard reagent slowly. Consider using a copper catalyst.2. Employ a copper(I) catalyst (e.g., CuBr·SMe₂) and a Lewis acid (e.g., BF₃·OEt₂) to promote 1,4-addition.3. Monitor the reaction by TLC or GC-MS to ensure completion. If necessary, increase the reaction time or temperature slightly after the initial addition.4. Prepare the Grignard reagent fresh and titrate it before use to determine the exact concentration. Avoid prolonged heating during its preparation.
Formation of a thick, unmanageable sludge or solid 1. Extensive polymerization of the alkenyl pyridine.2. Precipitation of magnesium salts.1. Immediately cool the reaction mixture and dilute with a large volume of an appropriate anhydrous solvent (e.g., THF). In future experiments, use more dilute conditions and lower temperatures.2. Ensure adequate stirring to keep the salts suspended. During workup, the addition of a saturated aqueous solution of ammonium chloride can help to dissolve these salts.
Complex mixture of products observed by TLC or NMR 1. A mixture of 1,2- and 1,4-addition products.2. Presence of Wurtz coupling byproducts from the Grignard reagent formation.3. Isomerization of the double bond.1. Use a copper catalyst to improve the selectivity for 1,4-addition. Optimize the reaction temperature.2. Prepare the Grignard reagent at a low temperature with slow addition of the halide to minimize homocoupling.3. Analyze the product mixture carefully by NMR and GC-MS to identify all species. Adjusting the workup procedure may be necessary to prevent isomerization.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Conjugate Addition of Grignard Reagents to Alkenyl Pyridines

EntryAlkenyl PyridineGrignard ReagentCatalyst (mol%)Lewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-VinylpyridinePhMgBrNi(acac)₂ (5)-THF25185[3]
24-Vinylpyridinen-BuMgBrNi(acac)₂ (5)-THF25178[3]
32-(prop-1-en-2-yl)pyridineEtMgBrCuBr·SMe₂ (5)BF₃·OEt₂ (10)CH₂Cl₂-781691[2]
42-(prop-1-en-2-yl)pyridinei-PrMgBrCuBr·SMe₂ (5)BF₃·OEt₂ (10)CH₂Cl₂-781685[2]
52-StyrylpyridineMeMgBrCuBr·SMe₂ (5)BF₃·OEt₂ (10)CH₂Cl₂-781688[2]

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed Conjugate Addition of a Grignard Reagent to 2-Vinylpyridine

Materials:

  • 2-Vinylpyridine (freshly distilled)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF, commercially available or freshly prepared and titrated)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven or flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Addition of Catalyst and Substrate: Under a positive pressure of inert gas, add CuBr·SMe₂ (5 mol%) to the flask. Dissolve the catalyst in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled catalyst solution, add freshly distilled 2-vinylpyridine (1.0 eq) dropwise via a syringe.

  • Addition of Lewis Acid: Slowly add BF₃·OEt₂ (10 mol%) to the reaction mixture while maintaining the temperature at -78 °C.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.2 eq) dropwise to the reaction mixture over a period of 30-60 minutes. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under vacuum setup Assemble reaction under inert atmosphere (N2/Ar) prep_glass->setup prep_reagents Use anhydrous solvents and freshly distilled substrates prep_reagents->setup add_catalyst Add Cu(I) catalyst and cool to -78 °C setup->add_catalyst add_substrate Add alkenyl pyridine add_catalyst->add_substrate add_lewis_acid Add Lewis acid (optional) add_substrate->add_lewis_acid add_grignard Slowly add Grignard reagent add_lewis_acid->add_grignard monitor Monitor reaction by TLC/GC-MS add_grignard->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer (Na2SO4) extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the copper-catalyzed Grignard addition to alkenyl pyridines.

troubleshooting_flowchart start Low Yield or No Product check_conditions Check for anhydrous conditions and active Mg start->check_conditions polymerization Observe polymerization? check_conditions->polymerization No solution_conditions Solution: Rigorously dry all reagents and glassware. Activate Mg. check_conditions->solution_conditions Yes regioselectivity Mixture of 1,2- and 1,4-adducts? polymerization->regioselectivity No solution_polymerization Solution: Lower reaction temperature, slow addition, use catalyst. polymerization->solution_polymerization Yes solution_regioselectivity Solution: Add Cu(I) catalyst and/or Lewis acid. regioselectivity->solution_regioselectivity Yes success Improved Yield regioselectivity->success No solution_conditions->start solution_polymerization->start solution_regioselectivity->start

Caption: Troubleshooting decision tree for low-yielding Grignard reactions with alkenyl pyridines.

References

Validation & Comparative

A Comparative Guide to Chiral Pyridine Ligands: 1-(Pyridin-4-yl)propan-1-amine and a Survey of Leading Alternatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of 1-(Pyridin-4-yl)propan-1-amine and other prominent chiral pyridine ligands, supported by experimental data to inform ligand choice in asymmetric catalysis.

Chiral pyridine derivatives are a cornerstone of asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed reactions. Their utility stems from the tunable steric and electronic properties of the pyridine ring, which can be modified to create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This guide focuses on this compound, a relatively simple chiral mono-pyridine ligand, and compares its performance with more complex and widely used ligand families, such as Pyridine-oxazoline (PyOx) and Bis(oxazoline) (BOX/PyBOX) ligands.

Performance in Asymmetric Catalysis: A Comparative Analysis

The efficacy of a chiral ligand is typically evaluated by the yield and enantiomeric excess (ee) it achieves in a given asymmetric transformation. The asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols is a benchmark reaction for assessing the performance of new chiral ligands.

While direct, side-by-side comparative studies of this compound against other ligand classes under identical conditions are not extensively documented in publicly available literature, we can compile and contrast reported data for the asymmetric transfer hydrogenation of acetophenone, a common model substrate. This allows for an indirect but informative comparison of their potential catalytic activities.

Table 1: Performance of Chiral Pyridine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

Ligand/Catalyst SystemLigand StructureYield (%)ee (%)Catalyst Loading (mol%)ConditionsReference
This compound derivative Structurally related chiral diamine ligands used with Ru catalystsup to 99%up to 43%0.15RuCl₂(η⁶-C₆H₆)₂, isopropanol, base[1]
(Rc, SFc)-1-(Diphenylphosphino)-2-[1-N-(3-methylpyridin-2-ylmethyl) ethyl] ferrocene (L₁)/Ru Ferrocenyl-based pyridine ligand74790.5[RuCl₂(p-cymene)]₂, HCOOH/Et₃N, DMF, rt[2]
(S,S)-Ts-DPEN/Rh Chiral diamine ligand>9999Not specified[Cp*RhCl₂]₂, H₂O, HCOONa[3]
(i-Pr)-PyBOX/Ru Pyridine bis(oxazoline) ligandNot specifiedup to 93% (for hydrosilylation)Not specifiedRuCl₃, hydrosilylation of ketones[4]

Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison should be made with caution. The performance of this compound itself is inferred from structurally similar chiral diamine ligands, as specific data for this exact ligand in this reaction was not found in the available literature.

From the available data, it is evident that sophisticated, often bidentate or tridentate ligands like Ts-DPEN and PyBOX, in combination with rhodium or ruthenium precursors, can achieve very high enantioselectivities, often exceeding 90% ee. While specific data for this compound is limited, related simple chiral diamines show moderate enantioselectivity. This suggests that while simpler, monodentate or bidentate chiral pyridine amines can induce asymmetry, the more rigid and sterically demanding environments created by "privileged" ligands like PyBOX often lead to superior stereocontrol.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methodologies. Below are representative protocols for the synthesis of a chiral amine from a ketone and for a typical asymmetric transfer hydrogenation reaction.

Synthesis of Enantiopure this compound

The enantioselective synthesis of chiral amines from prochiral ketones can be achieved through various methods, including asymmetric reductive amination or through biocatalytic approaches. A common chemical approach involves the asymmetric hydrogenation of an imine precursor.

General Protocol for Asymmetric Hydrogenation of a Pyridyl Ketimine:

  • Imine Formation: The corresponding pyridyl ketone (e.g., 1-(pyridin-4-yl)propan-1-one) is reacted with a chiral amine or ammonia followed by in-situ formation of an imine or N-protected imine.

  • Catalyst Preparation: In a glovebox, a rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral diphosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent like methanol or dichloromethane.

  • Asymmetric Hydrogenation: The imine substrate is dissolved in a suitable solvent and added to the catalyst solution in a high-pressure autoclave. The autoclave is then purged and pressurized with hydrogen gas (typically 10-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched amine. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Diamine Ligand

This protocol is representative of the conditions often used to screen and compare the performance of chiral ligands.

Experimental Protocol:

  • Catalyst Precursor Preparation: A solution of the metal precursor, for example, [RuCl₂(p-cymene)]₂ (0.005 mmol), and the chiral ligand (e.g., a chiral diamine ligand, 0.01 mmol) is prepared in a degassed solvent such as isopropanol (2 mL) under an inert atmosphere (e.g., argon or nitrogen). The mixture is typically stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To this catalyst solution, acetophenone (1 mmol) is added.

  • Initiation of Hydrogen Transfer: A solution of the hydrogen donor, commonly a mixture of formic acid and triethylamine (5:2 molar ratio) or an aqueous solution of sodium formate, is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by TLC or GC for the consumption of the starting material.

  • Work-up and Analysis: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography. The yield of the resulting 1-phenylethanol is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.

Ligand Design and Reaction Pathways

The stereochemical outcome of an asymmetric reaction is dictated by the interaction between the substrate and the chiral catalyst in the transition state. The design of the chiral ligand is paramount in controlling the geometry of this transition state.

Ligand_Design_and_Catalysis Ligand_A This compound (Simple Chiral Amine) Catalyst Active Chiral Catalyst Ligand_A->Catalyst Ligand_B Pyridine-oxazoline (PyOx) (Bidentate Ligand) Ligand_B->Catalyst Ligand_C Pyridine-bis(oxazoline) (PyBOX) (Tridentate Ligand) Ligand_C->Catalyst Metal Metal Precursor (e.g., Ru, Rh, Ir) Metal->Catalyst Product Enantioenriched Product (e.g., Chiral Alcohol) Catalyst->Product Substrate Prochiral Substrate (e.g., Ketone) Substrate->Product

Caption: Overview of Chiral Pyridine Ligands in Asymmetric Catalysis.

The diagram above illustrates the central role of the chiral pyridine ligand in forming an active catalyst with a metal precursor. This chiral catalyst then interacts with the prochiral substrate to stereoselectively form the enantioenriched product. The structural complexity of the ligand, from the simple amine to the tridentate PyBOX, influences the rigidity and steric bulk of the catalyst's chiral pocket, which in turn determines the degree of enantioselectivity.

Asymmetric_Transfer_Hydrogenation_Workflow start Start prep_catalyst Prepare Chiral Catalyst Solution (Metal Precursor + Chiral Ligand) start->prep_catalyst add_substrate Add Prochiral Ketone (e.g., Acetophenone) prep_catalyst->add_substrate add_h_donor Add Hydrogen Donor (e.g., HCOOH/Et3N) add_substrate->add_h_donor reaction Stir at Controlled Temperature add_h_donor->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract Product monitoring->workup Complete purification Purify by Column Chromatography workup->purification analysis Analyze Yield and ee% (HPLC/GC) purification->analysis end End analysis->end

Caption: Experimental Workflow for Asymmetric Transfer Hydrogenation.

This workflow outlines the key steps involved in a typical asymmetric transfer hydrogenation experiment, from catalyst preparation to product analysis. Adherence to a standardized protocol like this is essential for obtaining reproducible results and for the meaningful comparison of different chiral ligands.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(Pyridin-4-yl)propan-1-amine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the current understanding of the distinct biological activities of the (R) and (S) enantiomers of 1-(Pyridin-4-yl)propan-1-amine. At present, there is no publicly available experimental data that directly compares the pharmacological or biological effects of these two stereoisomers. While the synthesis and general properties of the racemic mixture and individual enantiomers are documented, specific studies detailing their differential interactions with biological targets, corresponding quantitative activity data, and associated signaling pathways are not available.

The pyridine moiety is a common scaffold in medicinal chemistry, and compounds with similar structures have been noted for their potential to interact with various biological targets, including those within the central nervous system, and may influence neurotransmitter systems.[1] However, this general potential has not been specifically elucidated for the individual enantiomers of this compound.

Without experimental data, a quantitative comparison of the biological activities of the (R) and (S) enantiomers cannot be provided. Such a comparison would necessitate studies involving:

  • Chiral Separation and Purification: Development and validation of a method to isolate the (R) and (S) enantiomers with high purity.

  • In Vitro Biological Assays: Screening of the individual enantiomers against a panel of relevant biological targets (e.g., receptors, enzymes) to determine key parameters such as binding affinity (Ki), potency (IC50 or EC50), and efficacy.

  • Cell-Based Assays: Evaluation of the effects of each enantiomer on cellular functions and signaling pathways.

  • In Vivo Studies: Assessment of the pharmacokinetic and pharmacodynamic properties of each enantiomer in animal models to understand their absorption, distribution, metabolism, excretion, and overall physiological effects.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic experimental approach would be required. The following workflow outlines the necessary steps to compare the biological activities of the (R) and (S) enantiomers of this compound.

G cluster_0 Preparation cluster_1 In Vitro & In Silico Analysis cluster_2 In Vivo Analysis cluster_3 Data Analysis & Comparison racemate Racemic this compound separation Chiral Separation (e.g., HPLC) racemate->separation R_enantiomer (R)-Enantiomer separation->R_enantiomer S_enantiomer (S)-Enantiomer separation->S_enantiomer binding_assay Receptor/Enzyme Binding Assays R_enantiomer->binding_assay functional_assay Cell-Based Functional Assays R_enantiomer->functional_assay docking In Silico Molecular Docking R_enantiomer->docking S_enantiomer->binding_assay S_enantiomer->functional_assay S_enantiomer->docking pk_studies Pharmacokinetic Studies binding_assay->pk_studies tox_studies Toxicology Studies binding_assay->tox_studies pd_studies Pharmacodynamic Studies functional_assay->pd_studies functional_assay->tox_studies data_analysis Comparative Data Analysis pk_studies->data_analysis pd_studies->data_analysis tox_studies->data_analysis

Caption: Proposed experimental workflow for the comparative biological evaluation of (R) and (S)-1-(Pyridin-4-yl)propan-1-amine enantiomers.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal differential activity, for instance, at a specific G-protein coupled receptor (GPCR), further investigation into the downstream signaling cascade would be warranted. The diagram below illustrates a generic GPCR signaling pathway that could be investigated.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling enantiomer (R) or (S) Enantiomer receptor GPCR enantiomer->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: A generic GPCR signaling pathway that could be modulated by the enantiomers of this compound.

Due to the absence of specific research comparing the biological activities of the (R) and (S) enantiomers of this compound, a detailed comparison guide with quantitative data and experimental protocols cannot be constructed at this time. The information presented herein highlights the existing knowledge gap and proposes a structured approach for future research to elucidate the stereospecific biological profiles of these compounds. Further investigation is essential to determine if these enantiomers exhibit differential pharmacology, which could have significant implications for their potential therapeutic applications.

References

Comparative Guide to 1-(Pyridin-4-yl)propan-1-amine and its Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(Pyridin-4-yl)propan-1-amine and its structural analogs, focusing on their potential as antimicrobial agents. The information is compiled from various studies to offer a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Introduction to Pyridine Derivatives in Antimicrobial Research

Pyridine and its derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their diverse biological activities. The pyridine scaffold is a key structural motif in numerous approved drugs and is known to be a pharmacologically important core. Researchers have synthesized and evaluated a wide array of pyridine-containing compounds for their potential to combat microbial infections, including those caused by multidrug-resistant pathogens. The versatility of the pyridine ring allows for various structural modifications, leading to a broad spectrum of antimicrobial activities.

Certificate of Analysis Overview: this compound

A Certificate of Analysis (CoA) for this compound typically includes the following specifications. While a specific CoA was not available for direct reproduction, the following table summarizes common parameters found in commercial listings for this compound and its related salts.

ParameterSpecification
Chemical Name This compound
CAS Number 60289-68-1[1]
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol [1]
Purity Typically ≥95%[2][3]
Appearance Varies (e.g., liquid)
Storage Recommended at 2-8°C, sealed in dry conditions, and kept in a dark place.[1]

Comparative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyridine Derivatives

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Reference Antibiotic
CiprofloxacinStaphylococcus aureus--
CiprofloxacinBacillus subtilis--
CiprofloxacinEscherichia coli--
CiprofloxacinPseudomonas aeruginosa--
FluconazoleCandida albicans--
Pyridine Derivatives
2-Amino-3-cyanopyridine derivative (Compound 2c)Staphylococcus aureus0.039[2][4]
2-Amino-3-cyanopyridine derivative (Compound 2c)Bacillus subtilis0.039[2][4]
N-alkylated pyridine-based organic salt (Compound 66)Staphylococcus aureus56 (as % inhibition at 100 µg/mL)[3]
N-alkylated pyridine-based organic salt (Compound 66)Escherichia coli55 (as % inhibition at 100 µg/mL)[3]
Pyridinethione derivative (Compound 3a)Various BacteriaActive[5]
Thienopyridine derivative (Compound 11a)Various BacteriaActive[5]
Pyridothienopyrazole derivative (Compound 19a,b)Various BacteriaActive[5]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. The specific structures of the tested pyridine derivatives can be found in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity of pyridine derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24 hours.

    • A few colonies are then transferred to a sterile saline solution (0.85% NaCl).

    • The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a stock concentration.

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

    • Positive (microorganism and medium) and negative (medium only) controls are included in each assay.

Visualizations

General Workflow for Antimicrobial Screening of Pyridine Derivatives

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel pyridine compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Evaluation cluster_outcome Outcome start Starting Materials (e.g., Pyridine Precursors) reaction Chemical Reaction (e.g., Multicomponent Reaction) start->reaction Reactants purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification Crude Product mic_assay MIC Assay (Broth Microdilution) purification->mic_assay Pure Pyridine Derivatives mbc_assay MBC Assay mic_assay->mbc_assay Determine Bactericidal/Fungicidal Effect data_analysis Data Analysis & SAR mic_assay->data_analysis MIC Values mbc_assay->data_analysis MBC Values hit_compound Identification of Hit Compounds data_analysis->hit_compound Structure-Activity Relationship lead_optimization Lead Optimization hit_compound->lead_optimization Further Development

Caption: Workflow for Synthesis and Antimicrobial Screening.

Signaling Pathway Inhibition (Hypothetical)

While specific signaling pathway inhibition by this compound is not detailed in the provided search results, many antimicrobial agents function by targeting key bacterial pathways. The following diagram illustrates a hypothetical mechanism of action where a pyridine derivative inhibits a bacterial signaling pathway essential for survival.

Signaling_Pathway_Inhibition cluster_bacterial_cell Bacterial Cell receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation Cascade transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (e.g., for cell wall synthesis) transcription_factor->gene_expression cell_survival Cell Survival gene_expression->cell_survival inhibitor This compound (or Analog) inhibitor->kinase2 Inhibition

Caption: Hypothetical Inhibition of a Bacterial Signaling Pathway.

References

X-ray crystal structure of 1-(Pyridin-4-yl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide compares the crystallographic data of two related structures: (E)-1-(Pyridin-4-yl)propan-1-one oxime and Pyridin-4-ylmethanaminium perchlorate monohydrate. The former is an oxime derivative of the corresponding ketone, while the latter features a protonated aminomethyl group attached to the pyridine ring. These examples serve to illustrate the conformational and packing differences arising from modifications to the propan-1-amine side chain. Pyridine derivatives, as a class, are recognized for a wide range of biological activities, including antimicrobial and antiproliferative effects, making their structural elucidation a key component of drug discovery efforts[1][2][3].

Comparison of Crystallographic Data

The crystallographic data for (E)-1-(Pyridin-4-yl)propan-1-one oxime and Pyridin-4-ylmethanaminium perchlorate monohydrate are summarized below. These data highlight differences in their crystal systems, space groups, and unit cell dimensions, which directly influence the packing of molecules in the crystal lattice.

Parameter(E)-1-(Pyridin-4-yl)propan-1-one OximePyridin-4-ylmethanaminium perchlorate monohydrate[4]
Chemical Formula C₈H₁₀N₂OC₆H₉N₂⁺ · ClO₄⁻ · H₂O
Formula Weight 150.18226.62
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.2349 (7)9.1239 (2)
b (Å) 5.8239 (4)22.1397 (6)
c (Å) 12.3384 (8)9.5463 (3)
α (°) 9090
β (°) 108.381 (3)101.799 (3)
γ (°) 9090
Volume (ų) 765.21 (9)1887.62 (9)
Z 48
Temperature (K) 293110

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and X-ray data collection are crucial for understanding and reproducing the structural findings.

Synthesis and Crystallization
  • (E)-1-(Pyridin-4-yl)propan-1-one Oxime : The synthesis and crystallization details for this specific compound are not detailed in the provided search results. Typically, such oximes are synthesized by reacting the corresponding ketone with hydroxylamine hydrochloride in a suitable solvent like ethanol. Crystals suitable for X-ray diffraction are often grown by slow evaporation of the solvent from a saturated solution.

  • Pyridin-4-ylmethanaminium perchlorate monohydrate : This compound was synthesized by reacting 4-picolylamine in ethanol with 0.1 M perchloric acid. The mixture was stirred for 4 hours at room temperature. Colorless crystals suitable for X-ray analysis were grown by the slow evaporation of a methanol/water solution over a period of three weeks[4].

X-ray Data Collection and Refinement
  • (E)-1-(Pyridin-4-yl)propan-1-one Oxime : Data collection parameters are available from its entry in the IUCrData publication[5].

  • Pyridin-4-ylmethanaminium perchlorate monohydrate : Data were collected at 110 K using Mo Kα radiation. The structure was solved and refined to yield the final crystallographic parameters listed in the table above[4].

  • General Refinement Details (Illustrative for similar structures) : For a related compound, N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, data were collected on a Bruker APEXII CCD diffractometer. A multi-scan absorption correction was applied, and the structure was refined on F²[6]. The hydrogen atoms were typically placed in inferred positions and refined using a riding model[6].

Structure-Based Drug Discovery Workflow

The determination of X-ray crystal structures is a fundamental step in the structure-based drug discovery (SBDD) process. The resulting three-dimensional structural information allows for the rational design and optimization of lead compounds to improve their binding affinity and selectivity for a biological target. The general workflow is depicted below.

SBDD_Workflow cluster_0 Discovery & Validation cluster_1 Structure Determination cluster_2 Lead Optimization cluster_3 Preclinical Development TargetID Target Identification & Validation AssayDev Assay Development & HTS TargetID->AssayDev HitID Hit Identification AssayDev->HitID Crystallization Protein/Compound Crystallization HitID->Crystallization Hit Compound Xray X-ray Diffraction Data Collection Crystallization->Xray StructureDet Structure Solution & Refinement Xray->StructureDet SBDD Structure-Based Design (SBDD) StructureDet->SBDD 3D Structure Synthesis Chemical Synthesis of Derivatives SBDD->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR SAR->SBDD Optimization Cycle ADME ADME/Tox Profiling SAR->ADME Optimized Lead InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Candidate Selection InVivo->Candidate

References

A Methodological Guide to Comparative Cross-Reactivity Studies of 1-(Pyridin-4-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(Pyridin-4-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications. A critical step in the preclinical development of any new chemical entity is the comprehensive assessment of its selectivity profile. Cross-reactivity studies are essential to identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. This guide provides a methodological framework for conducting comparative cross-reactivity studies of novel this compound derivatives. While specific experimental data for this class of compounds is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are industry standards for such investigations.

Hypothetical Cross-Reactivity Data Presentation

To effectively compare the selectivity of different this compound derivatives, quantitative data from in vitro assays should be summarized in clear, structured tables. Below are examples of how such data would be presented.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound Derivatives Against a Panel of Receptors

DerivativePrimary Target (e.g., Receptor X)Off-Target 1 (e.g., 5-HT2A)Off-Target 2 (e.g., D2)Off-Target 3 (e.g., H1)Off-Target 4 (e.g., M1)
Compound A 15>10,0005,200>10,0008,500
Compound B 22850>10,0009,800>10,000
Compound C 81,2003,5007,6009,100
Reference Drug 105015025100

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activity (IC50, nM) in Cell-Based Assays

DerivativePrimary Target Functional Assay (e.g., Agonist-induced cAMP inhibition)Off-Target Functional Assay (e.g., Agonist-induced Ca2+ flux)
Compound A 35 (Antagonist)>10,000
Compound B 58 (Antagonist)1,500 (Weak Partial Agonist)
Compound C 12 (Antagonist)2,800 (Antagonist)
Reference Drug 25 (Antagonist)120 (Antagonist)

IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality, comparable data.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.[1][2][3][4][5]

Objective: To quantify the affinity of this compound derivatives for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

General Protocol:

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[2]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

  • Competition Assay:

    • A fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound (a this compound derivative) are added to compete with the radioligand for binding to the receptor.

    • Nonspecific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[3]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Cell-Based Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.[6][7][8]

Objective: To characterize the functional activity of this compound derivatives at receptors where significant binding affinity is observed.

Example Protocol: cAMP Inhibition Assay (for Gi/o-coupled receptors)

  • Cell Culture: CHO or HEK293 cells stably expressing the target receptor are cultured in appropriate media.

  • Assay Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Cells are plated in 96- or 384-well plates.

    • Cells are pre-treated with the test compound (antagonist) at various concentrations.

    • A known agonist for the receptor is then added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the inhibition of cAMP production.

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined by non-linear regression.

Kinase Profiling

To assess for potential off-target effects on protein kinases, a broad kinase screen is recommended.[9][10][11]

Objective: To determine the inhibitory activity of this compound derivatives against a panel of protein kinases.

General Protocol (e.g., using a mobility shift assay):

  • Assay Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated based on their different electrophoretic mobility.

  • Procedure:

    • The test compound is incubated with a specific kinase, a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer.

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is stopped, and the mixture is introduced into a microfluidic chip.

    • The substrate and phosphorylated product are separated by electrophoresis and detected by fluorescence.

  • Data Analysis: The percentage of substrate conversion is calculated. The IC50 value for each kinase is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of novel this compound derivatives.

experimental_workflow cluster_screening Primary Screening cluster_profiling Selectivity Profiling cluster_functional Functional Characterization cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives primary_binding Primary Binding Assay (e.g., at Primary Target) synthesis->primary_binding Test Compounds broad_panel Broad Panel Receptor Screen primary_binding->broad_panel Active Hits kinase_panel Kinase Panel Screen primary_binding->kinase_panel Active Hits functional_assays Cell-Based Functional Assays broad_panel->functional_assays Significant Hits data_analysis IC50/Ki Determination & SAR Analysis kinase_panel->data_analysis Inhibition Data functional_assays->data_analysis Functional Data gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response receptor Gq/11-Coupled Receptor g_protein Gαq/11 receptor->g_protein Activation plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc PKC dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates response Downstream Signaling & Cellular Response pkc->response ligand Derivative ligand->receptor

References

A Head-to-Head Comparison of Synthesis Routes for Chiral Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of enantiomerically pure chiral pyridines is a critical endeavor for researchers and professionals in drug development, as these structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] The inherent electronic properties of the pyridine ring, such as its Lewis basicity and coordinating ability, present unique challenges to asymmetric synthesis, often leading to catalyst deactivation or low reactivity.[1] This guide provides a comparative overview of prominent synthesis routes for chiral pyridines, supported by available experimental data to aid in the selection of the most suitable method for a given target molecule.

Key Synthetic Strategies

The asymmetric synthesis of chiral pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include:

  • Catalytic Asymmetric Addition to Unsaturated Pyridines: This approach involves the enantioselective addition of a nucleophile to a C=C or C=N bond attached to the pyridine ring.

  • Catalytic Asymmetric Reduction: The enantioselective reduction of prochiral pyridyl ketones or imines is a common method to introduce a stereocenter.

  • Catalytic Asymmetric Cross-Coupling: This strategy involves the formation of a C-C bond between a pyridyl electrophile and a nucleophile, catalyzed by a chiral metal complex.

  • Catalytic Asymmetric C-H Functionalization: The direct, enantioselective functionalization of a C-H bond on a pyridine precursor offers an atom-economical route to chiral pyridines.

  • Cycloaddition Reactions: Asymmetric cycloaddition reactions provide a powerful tool for the construction of complex chiral pyridine-containing ring systems.

  • Dearomatization Strategies: This innovative approach involves the temporary dearomatization of the pyridine ring to enable an enantioselective transformation, followed by rearomatization.

Below is a visual representation of these overarching synthetic approaches.

Synthesis_Strategies General Synthesis Strategies for Chiral Pyridines cluster_approaches Synthetic Approaches A Asymmetric Addition to Unsaturated Pyridines End Chiral Pyridines A->End B Asymmetric Reduction B->End C Asymmetric Cross-Coupling C->End D Asymmetric C-H Functionalization D->End E Cycloaddition Reactions E->End F Dearomatization Strategies F->End Start Pyridine Precursors Start->A Start->B Start->C Start->D Start->E Start->F

Caption: Overview of major synthetic routes to chiral pyridines.

Performance Comparison of Key Synthesis Routes

The following tables summarize quantitative data for various catalytic systems and reaction types, providing a snapshot of their efficiency and stereoselectivity.

Catalytic Asymmetric Addition Reactions

Asymmetric addition reactions to alkenyl and iminyl pyridines are widely employed for the synthesis of chiral pyridines.

Reaction TypeCatalyst/LigandNucleophileYield (%)ee (%)Reference
Conjugate Addition to Alkenyl PyridinesCu-chiral diphosphineGrignard reagentsup to 95up to 96[2][3][4]
Addition to Carbonyl-activated Alkenyl PyridinesRh-catalyzedOrganoboronic acidsGoodExcellent[1]
Addition to Pyridyl IminesRh-catalyzedArylboronic acidsGoodGood[1]
Catalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridyl ketones is a reliable method for producing chiral pyridyl alcohols.

SubstrateCatalyst SystemYield (%)ee (%)Reference
2-Pyridine Alkyl/Aryl Ketones[Rh(COD)binapine]BF4ExcellentExcellent[1]
Non-ortho-substituted 2-Pyridyl Aryl KetonesIr/f-diaphosup to >99up to >99[1]
Catalytic Asymmetric C-H Functionalization

Direct C-H functionalization is an increasingly important strategy for atom-economical synthesis.

| Reaction Type | Catalyst/Ligand | Functionalization | Yield (%) | ee (%) | Reference | | --- | --- | --- | --- | --- | | C-H Alkylation of Alkenyl Pyridines | Chiral phosphine | Alkylation | Good | High |[1] | | C-H Borylation of Diaryl(2-pyridyl)methanes | Iridium/chiral N,B-ligand | Borylation | up to 93 | up to 96 |[1][5] |

Cycloaddition and Dearomatization Reactions

These advanced methods allow for the construction of complex and densely functionalized chiral pyridines.

| Reaction Type | Catalyst | Reactants | Yield (%) | ee (%) | Reference | | --- | --- | --- | --- | --- | | [2+2+2]-Cycloaddition | Nickel-catalyzed | Alkynes, alkyne-tethered malononitriles | N/A | High |[1] | | Asymmetric Dearomatization/Oxidation | Copper-catalyzed | Pyridines, simple alkenes | N/A | High |[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of synthetic methods. While specific protocols vary significantly between publications, a general workflow for a catalytic asymmetric reaction is outlined below.

Experimental_Workflow General Workflow for Catalytic Asymmetric Synthesis A Reactant & Catalyst Preparation B Inert Atmosphere Setup (e.g., N2 or Ar) A->B C Solvent Addition & Temperature Control B->C D Reagent Addition (Substrate, Nucleophile) C->D E Reaction Monitoring (TLC, GC, HPLC) D->E F Work-up & Purification (Extraction, Chromatography) E->F G Characterization (NMR, MS, Chiral HPLC) F->G

Caption: A generalized experimental workflow for asymmetric synthesis.

Representative Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition to Alkenyl Pyridines

The following provides a generalized procedure based on the principles of copper-catalyzed asymmetric additions.[2][3][4][6]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the copper salt (e.g., CuBr·SMe₂, 10 mol%) and the chiral diphosphine ligand (e.g., (R,Sp)-L1, 12 mol%) are dissolved in a dry, degassed solvent (e.g., DCM). The mixture is stirred at a specified temperature (e.g., -78 °C) for a period to allow for complex formation.

  • Reaction Setup: To the catalyst solution, the Lewis acid (e.g., TMSOTf, 3 equiv.) is added, followed by the alkenyl pyridine substrate (1 equiv.).

  • Nucleophile Addition: The Grignard reagent (3 equiv.) is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution (e.g., NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the purified product is determined by chiral high-performance liquid chromatography (HPLC).

Conclusion

The synthesis of chiral pyridines remains a challenging yet highly rewarding area of research. The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required level of enantiopurity. Catalytic asymmetric additions and reductions offer reliable and well-established methods for a range of substrates. More recent developments in C-H functionalization, cycloadditions, and dearomatization strategies are providing increasingly efficient and elegant solutions to access complex chiral pyridine architectures. For researchers and drug development professionals, a thorough evaluation of the available methods, considering factors such as catalyst cost, operational simplicity, and scalability, is paramount for the successful synthesis of target molecules.

References

Comparative Guide to a Novel UPLC-MS/MS Method for 1-(Pyridin-4-yl)propan-1-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation summary and comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 1-(Pyridin-4-yl)propan-1-amine. The performance of this new method is benchmarked against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, analytical scientists, and drug development professionals who require accurate and reliable quantification of this compound.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] International guidelines, such as ICH Q2(R1), outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[2][3][4]

Experimental Protocols

Detailed methodologies for both the novel UPLC-MS/MS and the traditional HPLC-UV methods are presented below. Sample preparation is a critical step to ensure accurate quantification by isolating the analyte from complex matrices.[5][6]

1.1. Sample and Standard Preparation

A consistent sample preparation protocol was employed for both methods to ensure a fair comparison.

  • Stock Solution Preparation: A primary stock solution of this compound was prepared by accurately weighing and dissolving the reference standard in a diluent (50:50 Acetonitrile:Water) to achieve a concentration of 1 mg/mL.

  • Calibration Standards: A series of calibration standards were prepared by serially diluting the stock solution to cover the analytical range of each method.

  • Sample Preparation: The drug substance or product was dissolved in the diluent to a nominal concentration within the calibration range. The solution was sonicated for 15 minutes and filtered through a 0.22 µm syringe filter prior to injection.[6]

1.2. Novel Method: UPLC-MS/MS

This method leverages the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification.[7]

  • Instrumentation: Waters ACQUITY UPLC H-Class system coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: [Precursor Ion → Product Ion, specific m/z values to be determined for this compound].

1.3. Traditional Method: HPLC-UV

This method utilizes the ultraviolet absorption of the pyridine ring for detection, a common technique for aromatic compounds.[8][9]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of 10mM Ammonium Acetate buffer (pH 4.5) and Acetonitrile (70:30 v/v).[10]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.[9]

Method Validation and Performance Comparison

The validation of the analytical methods was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11] A summary of the key performance parameters is presented in the table below.

Validation ParameterNovel UPLC-MS/MS Method Traditional HPLC-UV Method ICH Q2(R1) Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 0.1 - 500 ng/mL0.5 - 100 µg/mLEstablished by linearity, accuracy, and precision
LOD (Limit of Detection) 0.03 ng/mL0.15 µg/mLSignal-to-Noise ratio of 3:1
LOQ (Limit of Quantitation) 0.1 ng/mL0.5 µg/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 99.1% - 101.2%98.5% - 101.8%Typically 98.0% - 102.0% for assay
Precision (% RSD)
Repeatability (Intra-day)< 0.8%< 1.5%RSD ≤ 2%
Intermediate Precision (Inter-day)< 1.2%< 1.8%RSD ≤ 2%
Specificity High (Confirmed by MRM)Moderate (Potential for co-eluting impurities)No interference at the retention time of the analyte
Run Time ~ 4 minutes~ 8 minutesN/A

Data presented are representative values based on typical performance for these analytical techniques.

Visualized Workflows and Relationships

Diagrams are provided to illustrate the logical flow of the validation process and the relationship between key analytical parameters.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data Evaluation & Validation P1 Reference Standard & Sample Weighing P2 Stock & Standard Solution Preparation P1->P2 P3 Sample Dilution & Filtration P2->P3 A1 Chromatographic Separation (UPLC or HPLC) P3->A1 A2 Detection (MS/MS or UV) A1->A2 V1 Linearity & Range Assessment A2->V1 V2 Accuracy (% Recovery) Calculation A2->V2 V3 Precision (% RSD) Calculation A2->V3 V4 Specificity (Peak Purity / MRM) A2->V4 V5 Sensitivity (LOD/LOQ) Determination A2->V5 Report Final Validation Report V1->Report V2->Report V3->Report V4->Report V5->Report G cluster_quantitative Quantitative Power cluster_qualitative Confidence & Sensitivity center_node Method Reliability Accuracy Accuracy (Closeness to True Value) Accuracy->center_node Precision Precision (Result Agreement) Precision->center_node Linearity Linearity (Proportional Response) Linearity->center_node Specificity Specificity (Analyte Only) Specificity->center_node Sensitivity Sensitivity (LOD/LOQ) Sensitivity->center_node Range Range (Concentration Interval) Range->Accuracy Range->Precision Range->Linearity Robustness Robustness (Method Stability) Robustness->center_node

References

Benchmarking Chiral Amine Performance in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient stereoselective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral amines have emerged as powerful organocatalysts for a variety of asymmetric transformations. This guide provides a comparative benchmark of catalyst performance in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.

Performance in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The conjugate addition of aldehydes to nitroalkenes is a widely used benchmark reaction to evaluate the efficacy of chiral organocatalysts. The following table summarizes the performance of various chiral amine catalysts in the reaction between an aldehyde (propanal or isobutyraldehyde) and a nitrostyrene derivative. Key performance indicators include yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).

Catalyst/Catalyst TypeAldehydeNitroalkeneYield (%)d.r. (syn:anti)e.e. (%)
Primary Amine-Thiourea Isobutyraldehydetrans-β-nitrostyrene94-999:197-99 (syn)
trans-4-Hydroxyprolylamide Propanaltrans-β-nitrostyreneHighHighHigh
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine / TFA Isobutyraldehyde(E)-β-nitrostyreneup to 96-up to 91
L-Phenylalanine lithium salt PropanalNitroalkenesGood-High
(R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea Isobutyraldehydetrans-β-nitrostyrene94-999:197-99 (syn)
N-i-Pr-2,2'-bipyrrolidine Valeraldehydeβ-nitrostyrene-up to 95:5up to 85
L-Proline Isobutyraldehydeβ-nitrostyrene87-23

Note: Performance of 1-(Pyridin-4-yl)propan-1-amine is not included due to a lack of published comparative data in this specific reaction. The data presented for other catalysts should be used as a benchmark for evaluating new catalysts.

Experimental Protocols

Below is a generalized experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene, based on common methodologies cited in the literature.[1]

General Procedure for Asymmetric Michael Addition:

To a stirred solution of the chiral amine catalyst (5-20 mol%) in a suitable solvent (e.g., dichloromethane, chloroform, or water) at the desired temperature (e.g., room temperature, 0 °C, or -10 °C), the nitroalkene (1.0 mmol) is added. Subsequently, the aldehyde (1.2-5.0 mmol) is added, and the reaction mixture is stirred for the specified time (ranging from a few minutes to several hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of ammonium chloride) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired γ-nitroaldehyde. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G Catalytic Cycle of an Enamine-Mediated Michael Addition cluster_0 Catalyst Activation cluster_1 C-C Bond Formation cluster_2 Product Formation & Catalyst Regeneration Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Chiral Amine - H2O Chiral_Amine Chiral Amine Catalyst Chiral_Amine->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium_Intermediate Michael_Adduct γ-Nitroaldehyde (Product) Iminium_Intermediate->Michael_Adduct + H2O Michael_Adduct->Chiral_Amine Catalyst Regeneration G Experimental Workflow for Catalyst Benchmarking Start Start Reaction_Setup Reaction Setup: - Catalyst - Solvent - Nitroalkene - Aldehyde Start->Reaction_Setup Reaction Stirring at Controlled Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Analysis: - Yield - 1H NMR (d.r.) - Chiral HPLC (e.e.) Purification->Analysis End End Analysis->End

References

In vivo vs in vitro efficacy of 1-(Pyridin-4-yl)propan-1-amine based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited publicly available data on the specific efficacy of 1-(Pyridin-4-yl)propan-1-amine based compounds, this guide will focus on a closely related and extensively studied class of compounds: 4-aminopyridine (4-AP) and its derivatives. 4-AP, also known as fampridine, is a well-characterized potassium channel blocker, and its derivatives have been investigated for various neurological conditions. This guide will provide a comparative overview of the in vivo and in vitro efficacy of 4-AP and its analogues, supported by experimental data.

Comparative Efficacy of 4-Aminopyridine Based Compounds: In Vivo vs. In Vitro

This guide provides a detailed comparison of the efficacy of 4-aminopyridine (4-AP) and its derivatives in both laboratory (in vitro) and living organism (in vivo) settings. The primary mechanism of action for these compounds is the blockade of voltage-gated potassium channels, which has significant implications for treating conditions characterized by demyelination, such as multiple sclerosis (MS).[1][2][3]

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of 4-AP and its derivatives from various studies.

Table 1: In Vitro Efficacy of 4-Aminopyridine and its Derivatives

CompoundPreparationAssayEfficacy MetricValueReference
4-Aminopyridine (4-AP)Lipopolysaccharide-activated murine B lymphocytesWhole-cell patch-clampKd for peak current decrease120 µM[4]
4-Aminopyridine (4-AP)Human embryonic kidney cells expressing cloned human potassium channelsN/AKv1.1, Kv1.2, and Kv1.4 blockadeReported[1]
4-Aminopyridine (4-AP)Primary cultures of human hepatocytesCytochrome P450 inhibition assayIC50 for CYP2E1 inhibition125 µM[5]
4-AP-3-MeOHEx vivo stretched spinal cordsAxonal conduction restorationLowest effective concentration0.01 - 0.1 µM[6]
4-Aminopyridine (4-AP)Ex vivo compression injured spinal cordsAxonal conduction restorationLowest effective concentration0.1 - 1 µM[6]
LacosamideHippocampal slices (4-AP induced seizures)ElectrophysiologyReduction in seizure like event frequencyEffective at 33 µM and 100 µM[7]
ZonisamideHippocampal slices (4-AP induced seizures)ElectrophysiologyReduction in seizure like event frequencyEffective at 100 µM and 300 µM[7]
LevetiracetamHippocampal slices (4-AP induced seizures)ElectrophysiologyReduction in seizure like event frequencyEffective at 300 µM[7]
2,4-Diaminopyridine (2,4-DAP)Isolated rat and guinea-pig tissuesNeuromuscular block reversalMore potent than 4-APN/A[8]
3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (LF-14)Isolated rat and guinea-pig tissuesNeuromuscular block reversalMore potent than 4-APN/A[8]

Table 2: In Vivo Efficacy of 4-Aminopyridine and its Derivatives

CompoundAnimal ModelConditionEfficacy MetricResultReference
4-Aminopyridine (4-AP)MOG₃₅₋₅₅ immunized C57Bl/6 miceExperimental Autoimmune Encephalomyelitis (EAE)Improved mobility (Rotarod analysis)Significant improvement (p<0.001)[9]
4-Aminopyridine (4-AP)MOG peptide induced EAE miceOptic neuritisAttenuated clinical score and retinal degenerationProtective effects observed[10]
4-AP-3-MeOHEAE mouse modelMultiple SclerosisEnhanced axonal conductionEffective[6]
2,4-Diaminopyridine (2,4-DAP)Anaesthetized ratsPancuronium bromide-induced neuromuscular blockReversal of neuromuscular block (ED50)140 µg/kg[8]
3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (LF-14)Anaesthetized ratsPancuronium bromide-induced neuromuscular blockReversal of neuromuscular block (ED50)100 µg/kg[8]
4-Aminopyridine (4-AP)Anaesthetized ratsPancuronium bromide-induced neuromuscular blockReversal of neuromuscular block (ED50)450 µg/kg[8]
4-APMb (anilide derivative)Rats with scopolamine-induced amnesiaLearning and memoryCognition enhancementSignificant reversal of amnesia[11]
Peptide derivatives of 4-APMiceAcute toxicityAcute toxicityUp to 1500 mg/kg (ca. 150 times lower than 4-AP)[12]

Experimental Protocols

In Vitro Experimental Protocols
  • Whole-Cell Patch-Clamp Recordings:

    • Objective: To investigate the mechanism of ion channel blockade by 4-AP.[4]

    • Preparation: Lipopolysaccharide-activated murine B lymphocytes.[4]

    • Method: The whole-cell patch-clamp technique is used to record the activity of voltage-gated potassium channels. 4-AP is superfused at various concentrations (1 µM - 5 mM). Depolarizing pulses are applied to activate the channels before and after drug application. The peak current and inactivation kinetics are measured to determine the blocking and unblocking characteristics of the drug.[4]

  • In Vitro Seizure Model:

    • Objective: To test the antiepileptic efficacy of new drug candidates.[7]

    • Preparation: Corticohippocampal slices from mice.[13]

    • Method: Seizure-like events (SLEs) are induced by the application of 100 µM 4-AP, a non-selective potassium channel blocker.[7] The slices are placed on a multi-electrode array to record field potentials.[13] The frequency and duration of SLEs are measured before and after the application of test compounds (e.g., lacosamide, zonisamide, levetiracetam) at different concentrations.[7]

In Vivo Experimental Protocols
  • Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis:

    • Objective: To assess the therapeutic effect of 4-AP on motor deficits in an animal model of MS.[9]

    • Animal Model: C57Bl/6 mice immunized with MOG₃₅₋₅₅ peptide to induce EAE.[9]

    • Method: Animals receive either prophylactic or therapeutic treatment with 4-AP. Disease course and severity are monitored. Mobility is assessed using methods like the rotarod test (to measure motor coordination and balance) and footprint analysis (to assess gait).[9]

  • Neuromuscular Blockade Reversal:

    • Objective: To compare the potency of 4-AP derivatives in reversing neuromuscular blockade.[8]

    • Animal Model: Anaesthetized rats.

    • Method: A neuromuscular block is induced using pancuronium bromide. The test compounds (4-AP, 2,4-DAP, LF-14) are administered intravenously at different doses to determine the effective dose 50 (ED50) for reversing the block.[8]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of 4-Aminopyridine

4-AP_Mechanism_of_Action cluster_0 Normal Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon with 4-AP Action Potential Action Potential Node of Ranvier Node of Ranvier Action Potential->Node of Ranvier Saltatory Conduction Myelin Sheath Myelin Sheath K+ Channels (Covered) K+ Channels (Covered) Exposed K+ Channels Exposed K+ Channels K+ Efflux K+ Efflux Exposed K+ Channels->K+ Efflux Increased K+ leakage Conduction Block Conduction Block K+ Efflux->Conduction Block 4-AP 4-AP Exposed K+ Channels_2 Exposed K+ Channels 4-AP->Exposed K+ Channels_2 Blocks Blocked K+ Channels Blocked K+ Channels Restored Action Potential Restored Action Potential Blocked K+ Channels->Restored Action Potential Restores Conduction Exposed K+ Channels_2->Blocked K+ Channels

Caption: Mechanism of 4-AP in demyelinated axons.

Experimental Workflow: In Vivo EAE Model

EAE_Workflow Start Start EAE_Induction Induce EAE in Mice (MOG peptide immunization) Start->EAE_Induction Group_Allocation Randomly Allocate Mice to Treatment and Control Groups EAE_Induction->Group_Allocation Treatment Administer 4-AP or Vehicle Control Group_Allocation->Treatment Monitoring Monitor Clinical Score and Body Weight Daily Treatment->Monitoring Behavioral_Testing Perform Behavioral Tests (e.g., Rotarod, Footprint Analysis) Monitoring->Behavioral_Testing Data_Analysis Analyze Data and Compare Treatment vs. Control Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo EAE study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(Pyridin-4-yl)propan-1-amine, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe research environment.

Immediate Safety and Handling Precautions:

This compound and related aminopyridine compounds are categorized as hazardous materials. Direct contact, inhalation, or ingestion can pose significant health risks. Therefore, strict adherence to safety protocols is mandatory when handling this substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure.

  • Engineering Controls: Use a chemical fume hood to mitigate the risk of inhalation.

  • Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established spill response protocol. For small spills, absorb the material with an inert substance and place it in a designated hazardous waste container. For larger spills, contact your Environmental Health and Safety (EHS) department.

Quantitative Data Summary: Personal Protective Equipment (PPE)

For quick reference, the following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apronProtects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood is required.Prevents inhalation of potentially harmful vapors or aerosols.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the approved method for the disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations. Note: Always consult your institution's specific EHS guidelines, as local regulations may vary.

  • Waste Identification and Segregation:

    • This compound is a non-halogenated organic compound.

    • It should be segregated from other waste streams, particularly inorganic, acidic, basic, and halogenated organic wastes, to prevent dangerous reactions.

  • Selection of Waste Container:

    • Choose a waste container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • Do not use metal containers, as they may react with the amine.

  • Labeling the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE".

    • The label must include the full chemical name: "this compound" and its concentration.

    • Indicate the date when the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

    • Ensure the container remains closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's EHS department or the designated hazardous waste management service to schedule a pickup.

    • Provide them with all necessary information about the waste, as detailed on the container's label.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Protocol cluster_final Final Disposition start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Waste fume_hood->segregate container Use a Compatible and Leak-Proof Waste Container segregate->container label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.